3-Deazaneplanocin
描述
属性
IUPAC Name |
(1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14)/t8-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKHWTRUYNAGFG-IEBDPFPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30144562 | |
| Record name | 3-Deazaneplanocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102052-95-9 | |
| Record name | 3-Deazaneplanocin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102052-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Deazaneplanocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102052959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Deazaneplanocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30144562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102052-95-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-DEAZANEPLANOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544SH4020S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of 3-Deazaneplanocin A (DZNep)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Deazaneplanocin A (DZNep) is a carbocyclic adenosine (B11128) analog that has garnered significant interest as an epigenetic modifying agent with potent anti-cancer activity.[1][2] Initially identified for its antiviral properties, its primary mechanism of action is now understood to be the global inhibition of histone methylation.[3][4] DZNep functions as a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase (SAHH), an essential enzyme in the methionine cycle.[3][5] This inhibition leads to the intracellular accumulation of SAH, which in turn acts as a competitive inhibitor of S-adenosyl-methionine (SAM)-dependent methyltransferases, including histone methyltransferases (HMTs).[3] A key consequence of this action is the destabilization and subsequent proteasomal degradation of the Polycomb Repressive Complex 2 (PRC2), leading to a reduction in its catalytic subunit EZH2 and the associated H3K27me3 repressive mark.[1][6][7] However, the effects of DZNep are not selective and result in a global decrease in various histone methylation marks.[8][9] The downstream cellular consequences include the reactivation of silenced tumor suppressor genes, induction of apoptosis, and cell cycle arrest in cancer cells, with markedly less cytotoxicity observed in normal cells.[6][10][11]
Core Mechanism of Action: SAHH Inhibition
The primary molecular target of DZNep is S-adenosyl-L-homocysteine (SAH) hydrolase (SAHH or AHCY).[5][12] SAHH is a crucial enzyme that catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine.[13] This reaction is vital for maintaining the cellular methylation potential. By inhibiting SAHH, DZNep disrupts this equilibrium, leading to a significant intracellular accumulation of SAH.[1][3]
SAM is the universal methyl group donor for all cellular methylation reactions, including the methylation of histones and DNA. Upon donating its methyl group, SAM is converted to SAH. The accumulation of SAH creates a negative feedback loop, competitively inhibiting SAM-dependent methyltransferases, as the cell's capacity to regenerate SAM is impaired.[3][14] This makes DZNep an indirect, broad-spectrum inhibitor of methylation.
References
- 1. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. This compound A - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene repression selectively induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation | Semantic Scholar [semanticscholar.org]
- 9. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
3-Deazaneplanocin A (DZNep): A Technical Guide for Researchers
An In-depth Technical Guide on the Core Mechanisms and Experimental Applications of 3-Deazaneplanocin A
Abstract
This compound A (DZNep) is a potent carbocyclic analog of adenosine (B11128) that has garnered significant interest in the scientific community for its multifaceted anti-cancer properties.[1] Initially identified as a powerful inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, DZNep indirectly modulates cellular methylation processes, leading to the downstream inhibition of histone methyltransferases, most notably the Enhancer of Zeste Homolog 2 (EZH2).[1][2] This dual mechanism of action contributes to its ability to induce apoptosis, inhibit cell proliferation, and reduce cell migration in various cancer models.[3][4][5] This technical guide provides a comprehensive overview of DZNep, including its core mechanisms, quantitative efficacy data, detailed experimental protocols, and key signaling pathways, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
DZNep's primary molecular target is S-adenosyl-L-homocysteine (SAH) hydrolase (AHCY). By competitively inhibiting this enzyme, DZNep leads to the intracellular accumulation of SAH.[1][2] SAH, in turn, acts as a product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This broad-spectrum inhibition of methylation affects numerous cellular processes, with a particularly significant impact on histone methylation.
One of the most well-characterized downstream effects of DZNep is the inhibition of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][6] The accumulation of SAH disrupts the methyltransferase activity of EZH2, leading to a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing.[1][6] Furthermore, studies have shown that DZNep treatment can lead to the proteasomal degradation of EZH2 protein, further diminishing its cellular activity.[1]
Quantitative Data
The efficacy of DZNep has been quantified across various studies, providing key metrics for its inhibitory activities.
Table 1: Inhibitory Constants (Ki)
| Target Enzyme | Inhibitor | Ki Value | Notes |
| S-adenosylhomocysteine hydrolase (SAHH) | This compound A | ~50 pM (0.05 nM) | Competitive inhibitor with respect to adenosine.[4][7] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.24 | [6][8] |
| H1975 | Non-Small Cell Lung Cancer | 0.15 | [6] |
| H1299 | Non-Small Cell Lung Cancer | 0.08 | [6] |
| PC-3 | Prostate Cancer | 0.24 | [6] |
| Huh1 | Hepatocellular Carcinoma | Not specified, but showed dose-dependent growth inhibition | [4] |
| Huh7 | Hepatocellular Carcinoma | Not specified, but showed dose-dependent growth inhibition | [4] |
| SW1353 | Chondrosarcoma | Not specified, but induced apoptosis at 1 µM | [1] |
| CH2879 | Chondrosarcoma | Not specified, but induced apoptosis at 1 µM | [1] |
| HCT116 | Colon Cancer | Not specified, but induced senescence and apoptosis | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to characterize the effects of DZNep.
Cell Viability and Proliferation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[10] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium and incubate for 18-24 hours.[11]
-
Treatment: Treat cells with various concentrations of DZNep (and appropriate vehicle controls) in triplicate and incubate for the desired time period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C until formazan crystals are visible under a microscope.[10][11]
-
Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Shake the plate for 10-15 minutes in the dark and measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[11][13]
-
Anchorage-Independent Growth (Soft Agar (B569324) Assay)
This assay measures the ability of cells to grow in a semisolid medium, a hallmark of cellular transformation and tumorigenicity.[14]
-
Principle: Transformed cells can form colonies in a soft agar matrix, while normal cells typically do not.
-
Protocol:
-
Base Agar Layer: Prepare a 0.5-0.8% agar solution in culture medium and add it to 6-well plates to form the bottom layer.[14] Allow it to solidify.
-
Cell Suspension: Harvest and count cells, then resuspend them in a 0.3-0.4% top agarose (B213101) solution in culture medium.[14]
-
Plating: Carefully layer the cell-agarose suspension on top of the solidified base layer.
-
Incubation: Incubate the plates for 10-30 days, feeding the cells twice a week by adding fresh medium on top of the agar.[14]
-
Staining and Counting: After the incubation period, stain the colonies with a dye such as p-iodonitrotetrazolium violet or crystal violet and count the number of colonies formed.[6]
-
Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)
Flow cytometry is used to quantify the percentage of cells undergoing apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[15]
-
Protocol:
-
Cell Treatment: Treat cells with DZNep for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[15]
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI staining solutions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the levels of specific proteins, such as EZH2 and H3K27me3, following DZNep treatment.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Cell Lysis: Lyse DZNep-treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-EZH2, anti-H3K27me3, and a loading control like anti-actin or anti-histone H3).[1][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Densitometry can be used for quantification relative to the loading control.[16]
-
Tissue Protein Expression (Immunohistochemistry)
Immunohistochemistry (IHC) allows for the visualization of protein expression and localization within tissue sections.
-
Principle: Specific antibodies are used to detect antigens in fixed tissue sections, and the antibody-antigen interaction is visualized using a detection system that typically generates a colored product.
-
Protocol:
-
Tissue Preparation: Fix tissue samples in formalin and embed them in paraffin. Cut 4-µm sections and mount them on slides.[17]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval to unmask the antigenic epitopes, often by heating the slides in a citrate (B86180) buffer (pH 6.0).[17]
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against the target protein (e.g., EZH2, diluted 1:100).[17]
-
Detection: Use a labeled secondary antibody and a chromogen (e.g., DAB) to visualize the antibody-antigen complex.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei and then dehydrate, clear, and mount the slides.
-
Signaling Pathways
DZNep primarily impacts the PRC2-mediated gene silencing pathway.
Clinical Perspective
While DZNep has demonstrated significant preclinical efficacy, its progression into clinical trials has been limited. As of the current date, there is a lack of publicly available data from completed or ongoing clinical trials specifically evaluating DZNep as a monotherapy or in combination therapies for cancer treatment. Researchers are encouraged to consult clinical trial registries for the most up-to-date information.
Conclusion
This compound A is a valuable research tool for studying the roles of SAH hydrolase and EZH2 in cancer biology. Its ability to modulate epigenetic landscapes and induce anti-tumor responses provides a strong rationale for its continued investigation. This technical guide offers a foundational understanding of DZNep's mechanisms and provides practical protocols to aid researchers in their exploration of this promising compound.
References
- 1. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 美国GlpBio - this compound,DZNep | S-adenosylhomocysteine and EZH2 inhibitor | Cas# 102052-95-9 [glpbio.cn]
- 5. This compound A (DZNep), an inhibitor of the histone methyltransferase EZH2, induces apoptosis and reduces cell migration in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DZNep inhibits the proliferation of colon cancer HCT116 cells by inducing senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchtweet.com [researchtweet.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
3-Deazaneplanocin A (DZNep): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the EZH2 Inhibitor 3-Deazaneplanocin A: Mechanism, Preclinical Efficacy, and Future Directions
Introduction
This compound A (DZNep) is a carbocyclic analog of adenosine (B11128) that has garnered significant interest in the field of oncology as a potent epigenetic modulator.[1] It functions as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, which leads to the intracellular accumulation of SAH.[2] This accumulation, in turn, competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers, where it plays a crucial role in silencing tumor suppressor genes through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[2][3] This guide provides a comprehensive technical overview of DZNep, including its mechanism of action, preclinical efficacy, and the signaling pathways it modulates.
Mechanism of Action
DZNep's primary mechanism of action is the indirect inhibition of histone methyltransferases. By inhibiting SAH hydrolase, DZNep disrupts the cellular methylation cycle, leading to an increase in the SAH to SAM ratio.[2] This elevation in SAH levels competitively inhibits SAM-dependent methyltransferases, including EZH2, resulting in the proteasomal degradation of the EZH2 protein and a subsequent global decrease in histone methylation.[1][2]
While DZNep is widely recognized as an EZH2 inhibitor, it is crucial to note that it is a global histone methylation inhibitor .[4][5] Studies have shown that DZNep treatment also leads to a reduction in other histone methylation marks, including H3K9me3, H3K4me3, and H4K20me3.[3][4] This broad activity profile contributes to its potent anti-cancer effects but also highlights the need for careful consideration of potential off-target effects.
digraph "DZNep_Mechanism_of_Action" {
graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
DZNep [label="this compound A (DZNep)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
SAHH [label="S-adenosylhomocysteine\nHydrolase (SAHH)"];
SAH [label="S-adenosylhomocysteine (SAH)"];
SAM [label="S-adenosyl-L-methionine (SAM)"];
HMT [label="Histone Methyltransferases\n(including EZH2)"];
Histone_Tails [label="Histone Tails"];
H3K27me3 [label="H3K27me3 & other\nhistone methylation marks"];
Gene_Repression [label="Transcriptional Repression\nof Tumor Suppressor Genes"];
EZH2_Degradation [label="EZH2 Protein Degradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis, Cell Cycle Arrest,\nReduced Migration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
DZNep -> SAHH [label=" inhibits"];
SAHH -> SAH [label=" metabolizes"];
SAH -> HMT [label=" inhibits"];
SAM -> HMT [label=" donates methyl group"];
HMT -> Histone_Tails [label=" methylates"];
Histone_Tails -> H3K27me3 [label=" leads to"];
H3K27me3 -> Gene_Repression;
SAH -> EZH2_Degradation [label=" accumulation leads to"];
EZH2_Degradation -> Apoptosis;
Gene_Repression -> Apoptosis [style=invis];
}
DZNep's inhibitory effect on Wnt signaling.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is common in cancer.[6][7] Emerging evidence suggests a link between EZH2 and the PI3K/Akt pathway, where Akt can phosphorylate EZH2, potentially altering its function.[4] While the precise mechanisms of DZNep's interaction with this pathway are still under investigation, its ability to deplete EZH2 suggests it may disrupt this oncogenic signaling axis.
```dot
digraph "DZNep_PI3K_Akt_Pathway" {
graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368"];
DZNep [label="this compound A (DZNep)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
PI3K [label="PI3K"];
AKT [label="AKT"];
EZH2 [label="EZH2"];
Phospho_EZH2 [label="Phosphorylated EZH2"];
Cell_Survival [label="Cell Survival &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
PI3K -> AKT [label=" activates"];
AKT -> EZH2 [label=" phosphorylates"];
EZH2 -> Phospho_EZH2;
Phospho_EZH2 -> Cell_Survival [label=" promotes"];
DZNep -> EZH2 [label=" depletes"];
}```
Potential interplay of DZNep with PI3K/Akt.
Experimental Protocols
This section provides detailed methodologies for key experiments frequently used to evaluate the efficacy of DZNep.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
DZNep Treatment: Treat cells with a serial dilution of DZNep (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis for EZH2 and H3K27me3
Western blotting is used to detect changes in protein levels.
-
Cell Lysis: Treat cells with DZNep for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EZH2 (e.g., 1:1000 dilution) and H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a loading control (e.g., β-actin or Histone H3) for normalization.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with DZNep for 24-72 hours. Collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
Clinical Development Status
Despite its promising preclinical activity, a comprehensive search of clinical trial registries (e.g., ClinicalTrials.gov) and the published literature did not yield any information on registered clinical trials of this compound A for the treatment of cancer. The reasons for its apparent lack of clinical development are not publicly documented but could be related to its global inhibitory effect on histone methylation, which may lead to concerns about off-target toxicities, or potential pharmacokinetic challenges.
[4]
Conclusion and Future Perspectives
This compound A remains a valuable tool for preclinical cancer research, offering a potent means to investigate the consequences of global histone methylation inhibition. Its ability to induce apoptosis and inhibit proliferation in a wide array of cancer cell lines underscores the therapeutic potential of targeting epigenetic dysregulation in oncology. However, its broad specificity presents a significant hurdle for clinical translation.
Future research may focus on several key areas:
-
Combination Therapies: Exploring synergistic combinations of DZNep with other anticancer agents, such as conventional chemotherapy or targeted therapies, may enhance efficacy and potentially allow for lower, less toxic doses of DZNep.
[8]* Biomarker Development: Identifying predictive biomarkers of response to DZNep could enable patient stratification and a more targeted clinical development approach.
-
Development of More Specific Analogs: The chemical scaffold of DZNep could serve as a starting point for the development of more selective inhibitors that target EZH2 or other specific histone methyltransferases with greater precision, thereby potentially reducing off-target effects.
References
- 1. Breaking the histone code with quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. stemcell.com [stemcell.com]
- 6. The emerging role of PI3K/AKT-mediated epigenetic regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Discovery and Synthesis of DZNep
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Deazaneplanocin A (DZNep) has emerged as a significant molecule in the field of epigenetics and cancer research. Initially identified as a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, it was later discovered to indirectly inhibit histone methyltransferases, most notably Enhancer of Zeste Homolog 2 (EZH2). This dual activity has positioned DZNep as a valuable tool for studying the roles of histone methylation in various biological processes and as a potential therapeutic agent for a range of diseases, including cancer and viral infections. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DZNep, including detailed experimental protocols and a summary of its quantitative effects on various cell lines.
Discovery and Mechanism of Action
DZNep, a carbocyclic analog of adenosine, was first synthesized and identified as a powerful inhibitor of S-adenosylhomocysteine hydrolase (AHCY or SAHH).[1] This enzyme is crucial for the cellular methylation cycle, as it hydrolyzes SAH, a byproduct of S-adenosylmethionine (SAM)-dependent methylation reactions. Inhibition of AHCY by DZNep leads to the intracellular accumulation of SAH.[2]
The increased levels of SAH act as a potent feedback inhibitor of a broad range of SAM-dependent methyltransferases, including histone methyltransferases.[3] A key target of this indirect inhibition is EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4] EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark that leads to gene silencing.[5] By inhibiting EZH2 activity, DZNep leads to a global decrease in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes.[6][7] This global inhibition of histone methylation is not entirely selective for H3K27me3, as DZNep has been shown to affect other histone methylation marks as well.[6]
The primary mechanism of DZNep's action is therefore a multi-step process:
-
Inhibition of AHCY: DZNep directly and competitively inhibits S-adenosylhomocysteine hydrolase.
-
Accumulation of SAH: This inhibition leads to a buildup of S-adenosylhomocysteine within the cell.
-
Inhibition of Methyltransferases: The excess SAH acts as a product inhibitor of SAM-dependent methyltransferases, including EZH2.
-
Reduction of Histone Methylation: This results in a global decrease in histone methylation, including the repressive H3K27me3 mark.
-
Gene Reactivation and Apoptosis: The altered epigenetic landscape leads to the re-expression of silenced genes, which can induce cell cycle arrest and apoptosis in cancer cells.[8]
Chemical Synthesis of DZNep
The synthesis of this compound A was first reported by Tseng et al. in 1989.[9] The key step in this synthesis involves the SN2 displacement on a cyclopentenyl mesylate intermediate by the sodium salt of 6-chloro-3-deazapurine. This reaction yields the desired regioisomer as the major product. Subsequent deprotection and further chemical modifications lead to the final DZNep molecule. More recent synthetic strategies have been developed to improve the overall yield.[9]
A detailed, step-by-step protocol for the synthesis of DZNep, adapted from the originally reported method, is provided in the Experimental Protocols section.
Quantitative Data
The inhibitory activity of DZNep has been quantified in numerous studies across a wide range of cancer cell lines and against its primary target, AHCY. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative effects of DZNep.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT116 | Colon Cancer | ~5 | [10] |
| MV4-11 | Acute Myeloid Leukemia | 0.73 | [6] |
| U937 | Acute Myeloid Leukemia | 1.28 | [6] |
| NCI-H1299 | Non-Small Cell Lung Cancer | 0.21 ± 0.01 | [11] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 0.08 ± 0.02 | [11] |
| A549 | Non-Small Cell Lung Cancer | 0.24 ± 0.01 | [11] |
| PC-3 | Non-Small Cell Lung Cancer | 0.19 ± 0.01 | [11] |
| MIA PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | [9] |
| LPc006 | Pancreatic Cancer | 0.10 ± 0.03 | [9] |
Table 1: IC50 Values of DZNep in Various Cancer Cell Lines
The inhibitory constant (Ki) of DZNep for its direct target, S-adenosylhomocysteine hydrolase, highlights its high affinity and potency.
| Enzyme | Ki | Reference |
| S-adenosylhomocysteine hydrolase (AHCY) | 5 x 10-11 M (50 pM) | [1] |
Table 2: Inhibitory Constant (Ki) of DZNep
Affected Signaling Pathways
DZNep's impact on the epigenetic landscape leads to the modulation of several critical signaling pathways implicated in cancer development and progression. Two of the most notable pathways affected are the Wnt/β-catenin and PI3K/Akt pathways.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. DZNep has been shown to inhibit this pathway. By reducing EZH2 levels and H3K27me3 marks on the promoters of Wnt pathway inhibitors, DZNep can lead to their re-expression, thereby downregulating Wnt signaling.[3][12]
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and it is frequently hyperactivated in cancer. There is evidence of a feedback loop between the PI3K/Akt pathway and EZH2. Akt can phosphorylate EZH2, modulating its activity. Conversely, DZNep-mediated inhibition of EZH2 can lead to the de-repression of genes encoding PI3K subunits, thereby activating the PI3K/Akt pathway in some contexts.[13]
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of DZNep and for key biological assays used to evaluate its effects.
Chemical Synthesis of this compound A
This protocol is a generalized representation based on published synthetic routes. Researchers should consult the original literature for precise experimental details and safety precautions.
Step 1: Synthesis of the Cyclopentenyl Mesylate Intermediate This multi-step process typically starts from a readily available chiral precursor, such as D-ribose, and involves a series of protection, oxidation, and reduction steps to construct the cyclopentene (B43876) ring with the desired stereochemistry. The final step in this sequence is the mesylation of a hydroxyl group to create a good leaving group for the subsequent coupling reaction.
Step 2: Preparation of the Sodium Salt of 6-chloro-3-deazapurine 6-chloro-3-deazapurine is treated with a strong base, such as sodium hydride, in an anhydrous aprotic solvent, like dimethylformamide (DMF), to generate the corresponding sodium salt.
Step 3: Coupling Reaction The cyclopentenyl mesylate from Step 1 is added to the solution of the sodium salt of 6-chloro-3-deazapurine from Step 2. The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting materials are consumed (monitored by TLC). This SN2 reaction forms the carbon-nitrogen bond between the cyclopentene ring and the deazapurine base.
Step 4: Deprotection The protecting groups on the cyclopentene ring are removed under appropriate conditions. For example, acetonide groups can be removed with an acid catalyst in a protic solvent.
Step 5: Final Modifications The 6-chloro substituent on the deazapurine ring is typically converted to an amino group via ammonolysis to yield the final this compound A.
Purification: The final product is purified by column chromatography and/or recrystallization to yield a white solid. The structure and purity are confirmed by NMR, mass spectrometry, and elemental analysis.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.[14]
-
DZNep Treatment: Treat cells with a serial dilution of DZNep (e.g., 0.01 to 10 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO or PBS).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[14]
-
Solubilization: Add 100 µL of detergent reagent (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[14]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for EZH2 and H3K27me3
-
Cell Lysis: Treat cells with the desired concentration of DZNep for a specific time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel (e.g., 15% for histones) and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against EZH2 (e.g., Cell Signaling Technology, #5246) and H3K27me3 (e.g., Abcam, ab6002) overnight at 4°C.[5] Also, probe for a loading control (e.g., β-actin or total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imager.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with DZNep at the desired concentrations and time points.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Flow Cytometry Analysis: Add 1X Annexin V binding buffer to each tube and analyze the stained cells immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
DZNep stands as a testament to the power of chemical biology in unraveling complex cellular processes. Its discovery as a potent AHCY inhibitor and its subsequent characterization as a global histone methylation inhibitor have provided invaluable insights into the role of epigenetics in health and disease. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research into the multifaceted activities of DZNep and to aid in the development of novel therapeutic strategies targeting the epigenome. As our understanding of the intricate network of cellular signaling pathways continues to grow, the full potential of DZNep as both a research tool and a therapeutic agent is yet to be fully realized.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DZNep, inhibitor of S-adenosylhomocysteine hydrolase, down-regulates expression of SETDB1 H3K9me3 HMTase in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. stemcell.com [stemcell.com]
- 7. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
- 11. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DZNep inhibits H3K27me3 deposition and delays retinal degeneration in the rd1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acquired resistance to DZNep-mediated apoptosis is associated with copy number gains of AHCY in a B-cell lymphoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kumc.edu [kumc.edu]
The Inhibition of S-adenosylhomocysteine Hydrolase by DZNep: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deazaneplanocin A (DZNep) is a potent carbocyclic adenosine (B11128) analog that functions as a powerful inhibitor of S-adenosylhomocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, a product and competitive inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases. Consequently, DZNep acts as a global inhibitor of methylation, impacting a wide range of cellular processes, most notably histone methylation. This technical guide provides an in-depth overview of the mechanism of action of DZNep, its effects on cellular pathways, and detailed protocols for key experimental assays used to characterize its activity.
Mechanism of Action
DZNep's primary molecular target is S-adenosylhomocysteine hydrolase (SAHH), an enzyme crucial for the methionine cycle. SAHH catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[1] By competitively inhibiting SAHH, DZNep leads to a significant increase in intracellular SAH levels.[2] SAH, in turn, acts as a potent product inhibitor of virtually all SAM-dependent methyltransferases. This feedback inhibition disrupts the cellular methylation potential, often measured as the SAM/SAH ratio.[2][3]
The inhibition of histone methyltransferases, particularly Enhancer of zeste homolog 2 (EZH2), is a well-documented downstream effect of DZNep treatment.[4][5] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive epigenetic mark.[4][6] DZNep treatment has been shown to lead to a global decrease in histone methylation marks, including H3K27me3, H3K36me3, and H4K20me3, although it is not selective for repressive marks.[7] The depletion of EZH2 protein levels is another consequence of DZNep, which is thought to occur via proteasomal degradation.[3][4]
The cellular consequences of DZNep-mediated inhibition of SAH hydrolase are profound and include the induction of apoptosis, cell cycle arrest (often in the G1 phase), and the reactivation of epigenetically silenced genes.[8][9] These effects make DZNep a valuable tool for studying the role of methylation in various biological processes and a compound of interest in the development of anti-cancer therapies.
Quantitative Data
The following tables summarize key quantitative data related to the inhibitory activity of DZNep.
Table 1: Inhibitory Potency of DZNep
| Parameter | Target | Value | Reference |
| Ki | S-adenosylhomocysteine hydrolase (SAHH) | 50 pM (0.05 nM) | [3][4] |
Table 2: IC50 Values of DZNep in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Non-small cell lung cancer | 0.08 | Not Specified | [8] |
| H1299 | Non-small cell lung cancer | 0.24 | Not Specified | [8] |
| MIA-PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | Not Specified | [9] |
| LPc006 | Pancreatic Cancer | 0.10 ± 0.03 | Not Specified | [9] |
| HCT116 | Colon Cancer | ~5 | 48 | [5] |
| HL-60 | Acute Myeloid Leukemia | Moderate reduction at 10 µM | Not Specified | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | Not Specified | Not Specified | [4] |
| JJ012 | Chondrosarcoma | Not Specified | Not Specified | |
| SW1353 | Chondrosarcoma | Not Specified | Not Specified |
Table 3: Effect of DZNep on SAM/SAH Ratio in Chondrosarcoma Cell Lines
| Cell Line | Treatment | Change in SAM/SAH Ratio | Reference |
| CH2879 | 1 µM DZNep for 24h | Reduced | [2][5] |
| SW1353 | 1 µM DZNep for 24h | Reduced | [2][5] |
| JJ012 | 1 µM DZNep for 24h | Reduced | [2][5] |
| L2255 | 1 µM DZNep for 24h | Reduced | [2][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of DZNep.
SAH Hydrolase Enzyme Inhibition Assay
This protocol is a representative method for determining the in vitro inhibitory activity of DZNep on SAH hydrolase.
Materials:
-
Purified recombinant S-adenosylhomocysteine hydrolase (SAHH)
-
S-adenosylhomocysteine (SAH) substrate solution
-
DZNep stock solution (in DMSO or appropriate solvent)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 1 mM EDTA)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) for homocysteine detection
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of DZNep in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a 96-well plate, add a fixed amount of purified SAHH enzyme to each well.
-
Add the diluted DZNep or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the SAH substrate to each well.
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent).
-
Add Ellman's reagent to each well to react with the homocysteine produced.
-
Measure the absorbance at 412 nm using a microplate reader. The absorbance is proportional to the amount of homocysteine produced.
-
Calculate the percentage of inhibition for each DZNep concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the DZNep concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of DZNep on the viability and proliferation of cancer cells.[5][10][11][12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DZNep stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of DZNep in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the DZNep dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 2 hours in the dark, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each DZNep concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for Histone Methylation
This protocol describes the detection of changes in histone methylation marks following DZNep treatment.[6][14][15]
Materials:
-
Cells treated with DZNep or vehicle control
-
Acid extraction buffer (e.g., 0.2 N HCl) or whole-cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Bradford assay reagent
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone modifications (e.g., anti-H3K27me3, anti-H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture and treat cells with the desired concentrations of DZNep for the appropriate duration.
-
Harvest the cells and perform histone extraction using acid extraction or prepare whole-cell lysates.
-
Quantify the protein concentration using a Bradford assay.
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-H3K27me3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
To normalize for loading, the membrane can be stripped and re-probed with an antibody against a total histone (e.g., anti-H3).
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to DZNep treatment using propidium (B1200493) iodide (PI) staining.[2][8][16][17]
Materials:
-
Cells treated with DZNep or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with DZNep for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
Before staining, centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes. The RNase A will degrade RNA, ensuring that PI only stains DNA.
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Visualizations
Signaling Pathways and Workflows
Caption: DZNep inhibits SAH hydrolase, leading to SAH accumulation and global methylation inhibition.
Caption: A typical experimental workflow for studying the effects of DZNep on cultured cells.
References
- 1. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 3. Protein Thermal Stability Changes Induced by the Global Methylation Inhibitor this compound A (DZNep) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. The Antitumoral Effect of the S-Adenosylhomocysteine Hydrolase Inhibitor, this compound A, is Independent of EZH2 but is Correlated with EGFR Downregulation in Chondrosarcomas | Cell Physiol Biochem [cellphysiolbiochem.com]
- 6. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. researchhub.com [researchhub.com]
- 14. Histone western blot protocol | Abcam [abcam.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. researchtweet.com [researchtweet.com]
The Impact of 3-Deazaneplanocin A on Histone Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deazaneplanocin A (DZNep) is a potent S-adenosyl-L-homocysteine (SAH) hydrolase inhibitor that has garnered significant attention for its epigenetic modifying activities, particularly its ability to modulate histone methylation. By disrupting the cellular methylation cycle, DZNep leads to the accumulation of SAH, a feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This inhibitory action has profound effects on the epigenetic landscape, most notably through the destabilization of the Polycomb Repressive Complex 2 (PRC2) and the subsequent reduction of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3). This technical guide provides an in-depth overview of the mechanism of action of DZNep, its effects on various histone methylation marks, and detailed protocols for key experimental assays used to assess its activity.
Mechanism of Action of this compound A
DZNep's primary molecular target is S-adenosyl-L-homocysteine hydrolase (SAH hydrolase). Inhibition of this enzyme leads to an intracellular accumulation of S-adenosyl-L-homocysteine (SAH).[1] SAH, in turn, acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, which are responsible for transferring methyl groups to various substrates, including histones.[1][2]
A key consequence of this global inhibition of methylation is the destabilization and degradation of the Polycomb Repressive Complex 2 (PRC2).[3] PRC2 is a crucial histone methyltransferase complex responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin.[3][4] DZNep treatment leads to the depletion of core PRC2 components, including EZH2 (the catalytic subunit), SUZ12, and EED.[5] This degradation is often mediated by the proteasome.[6] The loss of PRC2 integrity results in a significant reduction in global H3K27me3 levels, leading to the reactivation of PRC2-target genes, many of which are involved in tumor suppression and apoptosis.[3]
Quantitative Effects on Histone Methylation
DZNep induces a global reduction in histone methylation, although the extent of this effect can vary depending on the specific histone mark, cell type, and treatment conditions.
Table 1: Effect of DZNep on Histone Methylation Marks
| Histone Mark | Effect | Cell Lines | Observations | Citations |
| H3K27me3 | Strongly Decreased | MCF-7, HCT116, Chondrosarcoma cells, Pancreatic cancer cells | DZNep treatment leads to a dramatic reduction in H3K27me3 levels, consistent with the degradation of the PRC2 complex.[4][7] | [4][7] |
| H3K9me3 | Variable | MCF-7, Pancreatic cancer cells, Lung cancer cells | Some studies report no change or even an increase in H3K9me3 levels, suggesting specificity for certain methyltransferases.[3][7] | [3][7] |
| H4K20me3 | Decreased | MCF-7, Chondrosarcoma cells | DZNep has been shown to reduce the levels of this repressive mark.[8][9] | [8][9] |
| H3K36me3 | Decreased | Chondrosarcoma cells | This mark, typically associated with active transcription, can also be reduced by DZNep.[9] | [9] |
| H3K4me3 | Decreased | Chondrosarcoma cells | Levels of this activating mark have been observed to decrease following DZNep treatment.[9] | [9] |
| H3K79me3 | Decreased | Chondrosarcoma cells | DZNep treatment can lead to a reduction in this histone mark.[9] | [9] |
Table 2: IC50 Values of DZNep for Inhibition of Cell Proliferation
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Acute Myeloid Leukemia | ~5 | [10] |
| MV4-11 | Acute Myeloid Leukemia | <5 | [11] |
| MOLM-14 | Acute Myeloid Leukemia | <5 | [11] |
| Kasumi-1 | Acute Myeloid Leukemia | <5 | [11] |
| HCT116 | Colon Cancer | ~5 | [12] |
| HTB-26 | Breast Cancer | 10-50 | [13] |
| PC-3 | Pancreatic Cancer | 10-50 | [13] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [13] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of DZNep on cancer cell lines and to determine the IC50 value.
Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[1]
-
DZNep Treatment: Prepare serial dilutions of DZNep in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the DZNep-containing medium to each well. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[1]
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each DZNep concentration relative to the untreated control. Plot the results and determine the IC50 value, which is the concentration of DZNep that inhibits cell growth by 50%.[15]
Western Blotting for Histone Modifications
This protocol is used to qualitatively and semi-quantitatively assess the global changes in specific histone methylation marks following DZNep treatment.
Methodology:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the desired concentration of DZNep for a specific duration. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Histone Extraction: Isolate nuclei by centrifugation and perform acid extraction of histones using 0.2 N HCl or H2SO4. Alternatively, whole-cell lysates can be used.
-
Protein Quantification: Determine the protein concentration of the histone extracts or whole-cell lysates using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (10-20 µg) onto a 12-15% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K27me3, anti-H3K9me3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the modified histone to the signal of a total histone control (e.g., anti-H3) to account for loading differences.
Chromatin Immunoprecipitation (ChIP)
This protocol is used to investigate the enrichment of specific histone methylation marks at particular gene promoters or genomic regions after DZNep treatment.
Methodology:
-
Cell Cross-linking: Treat cells with DZNep as required. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose (B213101) or magnetic beads. Incubate a portion of the sheared chromatin (input) aside. Incubate the remaining chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K27me3) or a negative control IgG overnight at 4°C with rotation.
-
Immune Complex Capture: Add protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating the eluted chromatin and the input sample at 65°C overnight with the addition of NaCl.
-
DNA Purification: Purify the DNA from the immunoprecipitated and input samples using phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Conclusion
This compound A serves as a powerful tool for studying the role of histone methylation in various biological processes and as a potential therapeutic agent for diseases characterized by epigenetic dysregulation, such as cancer. Its ability to globally inhibit histone methylation, primarily through the destabilization of the PRC2 complex and the reduction of H3K27me3, underscores the critical role of the cellular methylation cycle in maintaining epigenetic homeostasis. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of DZNep on the epigenome and to explore its therapeutic potential further. As our understanding of the complexities of epigenetic regulation continues to grow, the utility of chemical probes like DZNep will undoubtedly remain invaluable.
References
- 1. researchhub.com [researchhub.com]
- 2. medium.com [medium.com]
- 3. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biostatsquid.com [biostatsquid.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Quantitative Proteomic Analysis of Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
DZNep as an Epigenetic Modifier: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deazaneplanocin A (DZNep) is a potent carbocyclic analog of adenosine (B11128) that has garnered significant attention in the field of epigenetics and cancer biology. Initially identified as an antiviral agent, DZNep is now primarily recognized as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the intracellular accumulation of SAH. This accumulation, in turn, competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, most notably the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By impeding the function of EZH2, DZNep globally reduces histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key repressive epigenetic mark, thereby reactivating silenced tumor suppressor genes. This comprehensive guide delves into the core mechanisms of DZNep as an epigenetic modifier, presenting its effects on cellular pathways, quantitative efficacy data, and detailed experimental protocols for its study.
Mechanism of Action
DZNep's primary mechanism as an epigenetic modifier is indirect but profound. It does not directly inhibit EZH2 but rather targets the enzyme S-adenosylhomocysteine (SAH) hydrolase (AHCY).[1][2]
-
Inhibition of SAH Hydrolase: DZNep is a potent inhibitor of SAH hydrolase.[1][2] This enzyme is crucial for the hydrolysis of SAH into adenosine and homocysteine, a key step in the methionine cycle.
-
Accumulation of SAH: Inhibition of SAH hydrolase leads to the intracellular accumulation of SAH.[3][4][5]
-
Inhibition of Methyltransferases: SAH is a product and a feedback inhibitor of all SAM-dependent methyltransferases. The elevated levels of SAH competitively inhibit these enzymes, including histone methyltransferases like EZH2.[6]
-
Depletion of PRC2 Complex and H3K27me3 Reduction: The inhibition of EZH2 activity leads to a global decrease in the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally repressed chromatin.[3][4][5][7] DZNep has also been shown to induce the degradation of the entire PRC2 complex (EZH2, SUZ12, and EED), though the precise mechanism of this degradation is still under investigation.[8][9] Some evidence suggests the involvement of the proteasome pathway in the degradation of PRC2 components following DZNep treatment.[8]
While DZNep is widely recognized for its effect on EZH2 and H3K27me3, it is important to note that as a global methyltransferase inhibitor, it can also affect other histone methylation marks, such as H3K9me3, H4K20me3, and H3K79me3, as well as DNA methylation to a lesser extent.[10][11][12]
Cellular Effects of DZNep
The epigenetic modifications induced by DZNep trigger a cascade of cellular events, making it a molecule of significant interest in cancer therapy.
Induction of Apoptosis
A primary and well-documented effect of DZNep in cancer cells is the induction of apoptosis, or programmed cell death.[3][4][5][7] This is achieved through the reactivation of pro-apoptotic genes that are silenced by the PRC2 complex in cancer cells. For instance, DZNep has been shown to induce the expression of the pro-apoptotic protein FBXO32. The apoptotic process is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and the expression of Apo 2.7.[3][4]
Cell Cycle Arrest
DZNep has been observed to induce cell cycle arrest, primarily at the G1 phase, in various cancer cell lines.[13][14] This arrest is often associated with the upregulation of cell cycle inhibitors such as p21 and p27.[15]
Inhibition of Cell Migration and Invasion
By modulating the expression of genes involved in cell adhesion and motility, DZNep can inhibit the migration and invasion of cancer cells, key processes in metastasis.[3][4][7]
Signaling Pathways Modulated by DZNep
DZNep's influence extends to critical signaling pathways that are often dysregulated in cancer.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. EZH2 is known to suppress key negative regulators of the Wnt pathway. DZNep, by inhibiting EZH2, can lead to the re-expression of these suppressors, thereby downregulating Wnt signaling.[16] This can result in decreased proliferation and increased apoptosis in cancer cells dependent on this pathway.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. In some cellular contexts, DZNep has been shown to inhibit the mTOR signaling pathway.[17] This can occur through the upregulation of mTOR inhibitors that are epigenetically silenced by EZH2. The inhibition of mTOR signaling by DZNep can contribute to its anti-proliferative and pro-apoptotic effects.
References
- 1. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the impact of S-adenosylmethionine-dependent methyltransferase inhibitor, this compound A, on tissue injury and cognitive function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EZH2-inhibitor DZNep enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. DZNep inhibits Hif-1α and Wnt signalling molecules to attenuate the proliferation and invasion of BGC-823 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Epigenetic Modifier 3-Deazaneplanocin A: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaneplanocin A (DZNep) is a carbocyclic analog of adenosine (B11128) that has garnered significant attention in the scientific community for its potent anti-cancer and antiviral properties.[1][2] Initially identified as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase, DZNep's biological activity is primarily attributed to its profound effects on cellular methylation processes, leading to the modulation of gene expression and the induction of apoptosis in neoplastic cells.[3] This technical guide provides an in-depth overview of the core biological activities of DZNep, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and related signaling pathways.
Mechanism of Action
DZNep exerts its biological effects through the inhibition of S-adenosylhomocysteine (SAH) hydrolase.[4] This enzyme is crucial for the hydrolysis of SAH, a byproduct of S-adenosyl-methionine (SAM)-dependent methylation reactions. Inhibition of SAH hydrolase by DZNep leads to the intracellular accumulation of SAH.[5] Elevated levels of SAH, in turn, act as a potent product inhibitor of SAM-dependent methyltransferases, including histone methyltransferases.
One of the most well-characterized targets of this indirect inhibition is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[6][7][8] EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[5][9] By disrupting EZH2 activity, DZNep leads to a global decrease in H3K27me3 levels, resulting in the reactivation of silenced tumor suppressor genes and the induction of apoptosis.[10] It is important to note that DZNep can also affect other histone methyltransferases, leading to a broader impact on histone methylation patterns.
Quantitative Data on Biological Activity
The following tables summarize the quantitative effects of DZNep on cancer cell lines, including its inhibitory concentration (IC50) values, impact on key protein levels, and induction of apoptosis.
Table 1: IC50 Values of this compound A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | ~1.0 | [11] |
| HL-60 | Acute Myeloid Leukemia | ~1.0 | [11] |
| MIA-PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | [11] |
| LPc006 | Pancreatic Cancer | 0.10 ± 0.03 | [11] |
| A549 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [8] |
| H1975 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [8] |
| PC-9 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [8] |
| H1650 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [8] |
| SW1353 | Chondrosarcoma | Not specified, effective at 1 µM | [1] |
| CH2879 | Chondrosarcoma | Not specified, effective at 1 µM | [1] |
| HepG2 | Hepatocellular Carcinoma | Not specified, effective at 10 µM | [4] |
| Huh1 | Hepatocellular Carcinoma | Not specified, effective at 10 µM | [4] |
| Huh7 | Hepatocellular Carcinoma | Not specified, effective at 10 µM | [4] |
Table 2: Effect of this compound A on Protein Expression and Histone Methylation
| Cell Line | Treatment | Target Protein/Mark | % Reduction (approx.) | Reference |
| PANC-1 | 10 µM DZNep for 72h | EZH2 | 48% | [11] |
| MIA-PaCa-2 | 10 µM DZNep for 72h | EZH2 | 32% | [11] |
| LPc006 | 10 µM DZNep for 72h | EZH2 | 36% | [11] |
| OCI-AML3 | 1.0 µM DZNep for 24h | H3K27me3 | 40% | [12] |
| HL-60 | 1.0 µM DZNep for 24h | H3K27me3 | 40% | [12] |
| SW1353 | 1 µM DZNep for 72h | EZH2 | Not specified, significant reduction | [1] |
| CH2879 | 1 µM DZNep for 72h | EZH2 | Not specified, significant reduction | [1] |
| SW1353 | 1 µM DZNep for 72h | H3K27me3 | Not specified, significant reduction | [1] |
| CH2879 | 1 µM DZNep for 72h | H3K27me3 | Not specified, significant reduction | [1] |
| K562 | 1 µM DZNep for 72h | EZH2 | Not specified, significant reduction | [13] |
Table 3: Induction of Apoptosis by this compound A
| Cell Line | Treatment | Apoptosis Measurement | Result | Reference |
| OCI-AML3 | 1.0 µM DZNep | G0/G1 phase arrest | 58.5% of cells in G0/G1 | [11] |
| CH2879 | 1 µM DZNep for 7 days | Sub-G1 phase | Increase in sub-G1 population | [1] |
| SW1353 | 1 µM DZNep for 7 days | Sub-G1 phase | Increase in sub-G1 population | [1] |
| CH2879 | 1 µM DZNep for 7 days | Apo2.7 expression | Increased Apo2.7 positive cells | [1] |
| SW1353 | 1 µM DZNep for 7 days | Apo2.7 expression | Increased Apo2.7 positive cells | [1] |
| M101 (Melanoma) | 5 µM DZNep for 72h | Cleaved PARP | Detected | [14] |
| Lymphoma cell lines | 5 µM DZNep for 72h | Annexin V/PI staining | Concentration- and time-dependent increase in apoptosis | [11] |
Signaling Pathways Modulated by DZNep
DZNep-mediated inhibition of EZH2 and subsequent reduction in H3K27me3 levels lead to the reactivation of tumor suppressor genes that are critical regulators of the cell cycle and apoptosis. For instance, DZNep treatment has been shown to induce the expression of cell cycle inhibitors like p16, p21, and p27, while downregulating cyclins such as cyclin E.[9][12] This leads to G1 phase cell cycle arrest. Furthermore, the reactivation of pro-apoptotic genes and the suppression of anti-apoptotic factors contribute to the induction of programmed cell death.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of DZNep's biological activity are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the effect of DZNep on cell proliferation and viability.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of DZNep concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis for Protein Expression
This technique is used to quantify the changes in the expression levels of specific proteins, such as EZH2 and H3K27me3, following DZNep treatment.
Methodology:
-
Cell Lysis: After treating cells with DZNep for the desired time, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EZH2, anti-H3K27me3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system. The band intensity can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or Histone H3).[1]
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method allows for the quantification of apoptotic and necrotic cells following DZNep treatment.
Methodology:
-
Cell Harvesting: After DZNep treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (necrotic or late apoptotic cells).[15]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[15]
Antiviral Activity
In addition to its anti-cancer effects, DZNep has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses.[2][16][17] This activity is also linked to its inhibition of SAH hydrolase, which is essential for the methylation of the 5' cap of viral mRNAs, a critical step for viral replication and protein synthesis.[18] DZNep has shown efficacy against viruses such as Ebola virus, vesicular stomatitis virus, vaccinia virus, and parainfluenza virus.[16][18][19]
Conclusion
This compound A is a potent epigenetic modulator with significant therapeutic potential in oncology and virology. Its well-defined mechanism of action, centered on the inhibition of SAH hydrolase and the subsequent disruption of cellular methylation processes, provides a strong rationale for its further development. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to harness the therapeutic benefits of DZNep. Further investigation into its complex downstream signaling effects and its efficacy in combination with other therapeutic agents will be crucial in translating its promising preclinical activity into clinical applications.
References
- 1. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epigenome-noe.net [epigenome-noe.net]
- 9. Building a Robust Chromatin Immunoprecipitation Method with Substantially Improved Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2-inhibitor DZNep enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for chromatin immunoprecipitation of histone modifications in frozen adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chondrex.com [chondrex.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound A and Neplanocin A analogues and their effects on apoptotic cell death - A*STAR OAR [oar.a-star.edu.sg]
- 19. researchgate.net [researchgate.net]
3-Deazaneplanocin A (DZNep) in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deazaneplanocin A (DZNep) is a carbocyclic adenosine (B11128) analog that has garnered significant attention in cancer research due to its potent epigenetic modulating activities. Initially identified as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, DZNep indirectly leads to the accumulation of SAH, a potent feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. This global inhibition of methylation has profound effects on cancer cells, most notably through the destabilization of the Polycomb Repressive Complex 2 (PRC2) and the subsequent reduction in histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key repressive epigenetic mark. This guide provides an in-depth technical overview of DZNep, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
DZNep's primary mechanism of action is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2] This enzyme is crucial for the hydrolysis of SAH to adenosine and homocysteine, a necessary step in regenerating the universal methyl donor, S-adenosyl-L-methionine (SAM). Inhibition of SAH hydrolase by DZNep leads to the intracellular accumulation of SAH.[1][3] Elevated SAH levels, in turn, competitively inhibit SAM-dependent methyltransferases, leading to a global decrease in methylation events, including histone methylation.[2][4]
A key consequence of this global hypomethylation is the destabilization of the Polycomb Repressive Complex 2 (PRC2).[2] PRC2, composed of core subunits EZH2, SUZ12, and EED, is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin.[2] DZNep treatment leads to the depletion of EZH2, SUZ12, and EED protein levels, resulting in a significant reduction of global H3K27me3 levels.[2][3] This reactivation of PRC2-target genes, many of which are tumor suppressors, contributes to the anti-cancer effects of DZNep, including the induction of apoptosis and cell cycle arrest.[2][5] While initially thought to be selective for H3K27me3, further studies have shown that DZNep is a global histone methylation inhibitor, affecting other histone marks as well.[2][4]
Data Presentation
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) of DZNep varies across different cancer cell lines, indicating differential sensitivity.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Non-Small Cell Lung Cancer | H1299 | 0.24 | [2] |
| H1975 | 0.15 | [2] | |
| A549 | 0.18 | [2] | |
| PC-3 | 0.08 | [2] | |
| Colon Cancer | HCT116 | ~5.0 | [6] |
| Acute Myeloid Leukemia | MV4-11 | 0.73 | [7] |
| U937 | 1.28 | [7] | |
| Chondrosarcoma | SW1353 | ~0.3 | [1] |
| JJ012 | Not Specified | [1] |
Effects on Cell Fate: Apoptosis and Cell Cycle Arrest
DZNep treatment typically induces apoptosis and causes cell cycle arrest, primarily at the G1 phase.
| Cell Line | Treatment | Apoptotic Cells (%) | G1 Phase Arrest (%) | Reference |
| HCT116 | 5 µM DZNep (48h) | Increased (time-dependent) | 55.14 (from 41.09) | [6][8] |
| NSCLC (H1975) | 1 µM DZNep (72h) | Increased (dose-dependent) | Slight Increase | [2] |
| NSCLC (PC-3) | 1 µM DZNep (72h) | Increased (dose-dependent) | Slight Increase | [2] |
| Chondrosarcoma (SW1353) | 1 µM DZNep (7 days) | Increased sub-G1 peak | No visible arrest | [9] |
| Chondrosarcoma (CH2879) | 1 µM DZNep (7 days) | Increased sub-G1 peak | No visible arrest | [9] |
| Renal Tubular Epithelial (NRK-52E) | 20 µM DZNep + 20 µM Cisplatin (B142131) (24h) | Increased vs. Cisplatin alone | Not Specified | [10] |
Molecular Effects: PRC2 Depletion and Histone Methylation
DZNep's impact on the PRC2 complex and histone methylation is a key indicator of its epigenetic activity.
| Cell Line | Treatment | Effect on PRC2 (EZH2, SUZ12, EED) | Effect on Histone Methylation Marks | Reference |
| NSCLC (H1299, H1975, A549, PC-3) | DZNep (72h) | Decreased protein levels | H3K27me3: Slight reduction | [2] |
| Chondrosarcoma (SW1353, CH2879) | 1 µM DZNep (72h) | EZH2: Decreased protein level | H3K27me3: Decreased | [11] |
| Chondrosarcoma (JJ012) | 0.3-1 µM DZNep (48h) | Not specified | H3K36me3, H4K20me3, H3K79me3, H3K4me3: Decreased | [1] |
| Acute Myeloid Leukemia (OCI-AML3, HL-60) | DZNep (24h) | EZH2 levels depleted | H3K27me3: ~40% loss; H3K9me3, H3K79me3: No significant effect; H3K4me3: Increased | [12] |
| Mantle Cell Lymphoma (JeKo-1) | DZNep (24h) | EZH2, SUZ12: Decreased protein levels | H3K27me3: Decreased | [3] |
| K562 | DZNep | EZH2: Reduced protein level | H3K27me3: No effect | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of DZNep on cancer cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
DZNep Treatment: Treat cells with a serial dilution of DZNep (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by DZNep.
Methodology:
-
Cell Treatment: Culture cells with the desired concentration of DZNep for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for PRC2 Components and Histone Marks
This protocol is used to assess the protein levels of PRC2 subunits and the status of histone methylation.
Methodology:
-
Protein Extraction: Lyse DZNep-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against EZH2, SUZ12, EED, H3K27me3, and a loading control (e.g., β-actin or Histone H3).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
This protocol determines the occupancy of H3K27me3 at specific gene promoters.
Methodology:
-
Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3 or a control IgG overnight.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated chromatin.
-
Reverse Cross-linking: Reverse the cross-links by heating in the presence of NaCl.
-
DNA Purification: Purify the DNA using a spin column.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR.
Signaling Pathways and Experimental Workflows
Conclusion
This compound A remains a valuable tool in cancer research, providing a potent means to probe the epigenetic landscape of cancer cells. Its ability to globally inhibit histone methylation through the SAH hydrolase-PRC2 axis has been instrumental in elucidating the role of epigenetic dysregulation in tumorigenesis. While its global effects present challenges for direct clinical translation, DZNep's efficacy in preclinical models, particularly in combination with other anti-cancer agents, highlights the therapeutic potential of targeting epigenetic vulnerabilities. This guide provides a foundational resource for researchers and drug developers working with DZNep, offering a consolidated source of quantitative data and standardized protocols to facilitate further investigation into its anti-neoplastic properties.
References
- 1. Co-Treatment with the Epigenetic Drug, this compound A (DZNep) and Cisplatin after DZNep Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DZNep inhibits the proliferation of colon cancer HCT116 cells by inducing senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2-inhibitor DZNep enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 12. Combined epigenetic therapy with the histone methyltransferase EZH2 inhibitor this compound A and the histone deacetylase inhibitor panobinostat against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Potential of 3-Deazaneplanocin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaneplanocin A (DZNep) is a carbocyclic analog of adenosine (B11128) that has garnered significant attention for its broad-spectrum antiviral activity against a range of RNA and DNA viruses. Initially identified as a potent inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, its mechanism of action extends to the epigenetic regulation of host and viral gene expression. This technical guide provides an in-depth overview of the antiviral properties of DZNep, focusing on its mechanisms of action, quantitative antiviral data, and detailed experimental protocols for its evaluation.
Core Mechanism of Antiviral Activity
The primary antiviral mechanism of this compound A stems from its potent inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. This enzyme is crucial for the cellular methylation cycle, responsible for hydrolyzing AdoHcy into adenosine and homocysteine. Inhibition of AdoHcy hydrolase by DZNep leads to the intracellular accumulation of AdoHcy.[1]
Accumulated AdoHcy acts as a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are essential for the methylation of various molecules, including the 5'-cap structure of viral mRNAs. The 5'-cap, typically a 7-methylguanosine (B147621) (m7G) structure, is critical for the stability of viral mRNA, its efficient translation into viral proteins, and for evading host innate immune recognition. By disrupting this process, DZNep effectively hinders viral replication.[2][3]
A secondary, yet significant, mechanism involves the inhibition of the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5][6] EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Inhibition of EZH2 by DZNep can lead to the derepression of host genes, including those involved in antiviral responses, thereby inducing a cellular antiviral state.[7][8]
Quantitative Antiviral Activity
The antiviral efficacy of DZNep has been quantified against a diverse array of viruses. The following tables summarize the reported 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values. It is important to note that assay conditions, cell types, and virus strains can influence these values.
| Virus Family | Virus | Cell Type | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference |
| Coronaviridae | SARS-CoV-2 | Vero E6 | Plaque Reduction | Not explicitly stated, but showed dose-dependent inhibition | [2] |
| Infectious Bronchitis Virus (IBV) | Embryonated Chicken Eggs | In vivo efficacy | Protective efficacy demonstrated | [2][3] | |
| Filoviridae | Ebola Virus (Zaire) | Vero | Not Specified | < 0.36 | [9] |
| Flaviviridae | Zika Virus | C6/36 (mosquito cells) | RT-qPCR | No effect at 5 µM, inhibition at 20 µM | [7] |
| Orthomyxoviridae | Influenza A (H1N1) | Not Specified | Not Specified | 7.0 (for N9-2,6-dibromo-3-deazaneplanocin analog) | [10] |
| Influenza A (H3N2) | Not Specified | Not Specified | 25.3 (for N7-6-azido-3-deazaneplanocin analog) | [10] | |
| Paramyxoviridae | Measles Virus | Not Specified | Not Specified | Active | [9] |
| Picornaviridae | Pichinde Virus | Not Specified | Not Specified | Active | [9] |
Note: EC₅₀ (50% effective concentration) and IC₅₀ (50% inhibitory concentration) are often used interchangeably in antiviral assays to denote the concentration of a drug that inhibits viral replication by 50%.
Signaling Pathways and Mechanistic Diagrams
The antiviral action of DZNep is intricately linked to cellular metabolic and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these key mechanisms.
Mechanism 1: Inhibition of Viral mRNA Capping
This pathway illustrates the primary mechanism of DZNep's antiviral activity through the inhibition of S-adenosyl-L-homocysteine hydrolase, leading to the disruption of viral mRNA cap methylation.
Caption: Inhibition of viral mRNA cap methylation by this compound A.
Mechanism 2: Induction of Antiviral State via EZH2 Inhibition and Interferon Pathway
This diagram illustrates the dual effect of DZNep on inhibiting the epigenetic repressor EZH2 and stimulating the interferon pathway, leading to a potent host-mediated antiviral response.
Caption: Induction of a cellular antiviral state by DZNep.
Detailed Experimental Protocols
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
Materials:
-
Susceptible host cells (e.g., Vero, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
This compound A (DZNep) stock solution
-
96-well cell culture plates
-
Sterile PBS
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of DZNep in cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest DZNep dilution.
-
Infection: Aspirate the medium from the cell monolayers. Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1 to 1 in a small volume of serum-free medium. Allow the virus to adsorb for 1 hour at 37°C.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells once with sterile PBS. Add 100 µL of the prepared DZNep dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for a period that allows for one to two rounds of viral replication (typically 24-48 hours, depending on the virus).
-
Harvesting Progeny Virus: After incubation, harvest the cell culture supernatants, which contain the progeny virions. These can be stored at -80°C.
-
Quantification of Viral Titer: Determine the viral titer in the harvested supernatants using a plaque assay or a TCID₅₀ (50% Tissue Culture Infective Dose) assay on fresh cell monolayers.[11][12]
-
Data Analysis: Calculate the percentage of virus yield reduction for each DZNep concentration compared to the vehicle control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[2]
Materials:
-
Confluent monolayers of susceptible host cells in 6-well or 12-well plates
-
Virus stock
-
This compound A (DZNep)
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or low-melting-point agarose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
Fixative (e.g., 10% formaldehyde (B43269) in PBS)
Procedure:
-
Cell Preparation: Grow host cells to confluence in multi-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.
-
Infection: Aspirate the growth medium from the cells and infect the monolayers with a volume of virus dilution calculated to produce 50-100 plaques per well. Allow for adsorption for 1 hour at 37°C.
-
Treatment and Overlay: During the adsorption period, prepare the overlay medium containing various concentrations of DZNep or a vehicle control. After adsorption, remove the inoculum and add the DZNep-containing or control overlay medium to the wells.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with the fixative solution for at least 30 minutes.
-
Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each DZNep concentration relative to the vehicle control. Determine the EC₅₀ value as described in the virus yield reduction assay.
S-adenosylhomocysteine (AdoHcy) Hydrolase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of DZNep on the activity of AdoHcy hydrolase.
Materials:
-
Purified AdoHcy hydrolase
-
S-adenosyl-L-homocysteine (AdoHcy) substrate
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Detection reagents for adenosine or homocysteine
-
This compound A (DZNep)
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, purified AdoHcy hydrolase, and varying concentrations of DZNep or a vehicle control.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the AdoHcy substrate.
-
Incubation: Incubate the reaction for a specific time, ensuring the reaction proceeds within the linear range.
-
Detection: Stop the reaction and measure the amount of product (adenosine or homocysteine) formed using a suitable detection method (e.g., colorimetric, fluorometric, or HPLC-based).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each DZNep concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Conclusion
This compound A is a promising broad-spectrum antiviral agent with a well-defined dual mechanism of action involving the inhibition of viral mRNA capping and the induction of a host antiviral state. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of DZNep and similar compounds in the fight against viral diseases. Further research is warranted to explore its efficacy in more complex in vivo models and to optimize its therapeutic window for clinical applications.
References
- 1. The Antitumoral Effect of the S-Adenosylhomocysteine Hydrolase Inhibitor, this compound A, is Independent of EZH2 but is Correlated with EGFR Downregulation in Chondrosarcomas | Cell Physiol Biochem [cellphysiolbiochem.com]
- 2. S-adenosylmethionine-dependent methyltransferase inhibitor DZNep blocks transcription and translation of SARS-CoV-2 genome with a low tendency to select for drug-resistant viral variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-adenosylmethionine-dependent methyltransferase inhibitor DZNep blocks transcription and translation of SARS-CoV-2 genome with a low tendency to select for drug-resistant viral variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound A hydrochloride ≥97% (HPLC), solid, EZH2 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 6. stemcell.com [stemcell.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6'-Fluoro-3-deazaneplanocin: Synthesis and antiviral properties, including Ebola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
The Epigenetic Modifier DZNep: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Deazaneplanocin A (DZNep) is a potent epigenetic modulator that has garnered significant interest for its anti-tumor activities. As a carbocyclic analog of adenosine (B11128), its primary mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase. This guide provides an in-depth technical overview of the molecular mechanisms by which DZNep influences gene expression, with a focus on its effects on histone methylation and key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this area.
Core Mechanism of Action
DZNep's primary mode of action is the inhibition of S-adenosylhomocysteine (SAH) hydrolase, an enzyme crucial for the hydrolysis of SAH to adenosine and homocysteine.[1][2] Inhibition of this enzyme leads to the intracellular accumulation of SAH.[1] SAH, in turn, is a potent product inhibitor of S-adenosyl-methionine (SAM)-dependent methyltransferases.[3] This broad inhibitory action affects a variety of methylation reactions within the cell, most notably histone methylation.
A key target of this indirect inhibition is the histone methyltransferase Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][4][5] EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark associated with gene silencing.[1][4][5] By depleting cellular levels of EZH2 and other PRC2 components like SUZ12 and EED, DZNep leads to a global reduction in H3K27me3 levels.[1][4] This alleviates the repressive chromatin state at target gene promoters, leading to the reactivation of their expression.[6] It is important to note that while DZNep reduces EZH2 protein levels, it does not typically affect EZH2 mRNA expression, indicating a post-transcriptional mechanism of action.[4][7]
Beyond H3K27me3, DZNep has been shown to globally inhibit other histone methylation marks, including both repressive (H4K20me3, H3K9me3) and active marks (H3K4me3, H3K36me3, H3K79me3), though its effect on H3K9me3 and H3K36me3 can be less pronounced.[2][6][8][9] This broader activity classifies DZNep as a global histone methylation inhibitor.[6][10]
References
- 1. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 8. DZNep, inhibitor of S-adenosylhomocysteine hydrolase, down-regulates expression of SETDB1 H3K9me3 HMTase in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. epigenie.com [epigenie.com]
Methodological & Application
Application Notes and Protocols for 3-Deazaneplanocin A (DZNep) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaneplanocin A (DZNep) is a potent epigenetic modifying agent widely utilized in cancer research and developmental biology.[1][2] It functions as an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, leading to the intracellular accumulation of AdoHcy.[3][4][5] This accumulation, in turn, competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, most notably the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][5][6] The downstream effect is a global reduction in histone methylation, particularly the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), which results in the reactivation of silenced genes, including tumor suppressors.[3][7][8]
These application notes provide a comprehensive overview and detailed protocols for the use of DZNep in cell culture, including its effects on cell proliferation, apoptosis, and cell cycle progression.
Mechanism of Action
DZNep's primary mechanism involves the disruption of the cellular methylation cycle. By inhibiting AdoHcy hydrolase, it prevents the breakdown of AdoHcy, causing it to accumulate and act as a feedback inhibitor of methyltransferases that use SAM as a methyl donor. A key target of this indirect inhibition is EZH2, which leads to decreased H3K27me3, an epigenetic mark associated with transcriptional repression.[3][4][5]
Caption: Mechanism of action of this compound A (DZNep).
Data Presentation: Efficacy of DZNep in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of DZNep in different cancer cell lines, demonstrating its dose-dependent inhibitory effect on cell proliferation.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.24 | [3] |
| H1299 | Non-Small Cell Lung Cancer | 0.15 | [3] |
| H1975 | Non-Small Cell Lung Cancer | 0.08 | [3] |
| PC3 | Prostate Cancer | 0.12 | [3] |
| HCT116 | Colon Cancer | ~5.0 | [9] |
| MIA-PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | [10] |
| LPc006 | Pancreatic Cancer | 0.10 ± 0.03 | [10] |
| SW1353 | Chondrosarcoma | Not specified | [11] |
| JJ012 | Chondrosarcoma | Not specified | [11] |
| MV4-11, MOLM-14, Kasumi-1 | Acute Myeloid Leukemia | Sensitive (<5µM) | [12] |
| THP-1, KG-1 | Acute Myeloid Leukemia | Resistant (>5µM) | [12] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using MTT Assay
This protocol is designed to determine the dose-dependent effect of DZNep on the proliferation of adherent cancer cell lines.
Materials:
-
This compound A (DZNep)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.[9]
-
Prepare serial dilutions of DZNep in complete culture medium at the desired concentrations (e.g., 0.01 to 50 µM).
-
Remove the existing medium from the wells and add 100 µL of the DZNep-containing medium or control medium (with vehicle, e.g., DMSO) to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[9]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control group and determine the IC50 value.
Caption: Workflow for MTT cell proliferation assay.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol details the detection of DZNep-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
DZNep
-
6-well plates
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.[12]
-
Treat the cells with the desired concentrations of DZNep (e.g., 0.5, 1, and 5 µM) or vehicle control for 48 hours.[12]
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis of EZH2 and H3K27me3
This protocol describes the procedure to assess the effect of DZNep on the protein levels of EZH2 and the histone mark H3K27me3.
Materials:
-
DZNep
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-H3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in 6-well plates and treat with DZNep (e.g., 1 µM) for 72 hours.[8]
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against EZH2, H3K27me3, and loading controls (H3 for histone marks, Actin for total protein) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
Concluding Remarks
DZNep is a valuable tool for studying the role of EZH2 and histone methylation in various biological processes. The protocols provided here offer a starting point for investigating the effects of DZNep in different cell culture models. It is recommended to optimize the concentration and treatment duration for each specific cell line and experimental setup. The observed effects of DZNep, including inhibition of proliferation and induction of apoptosis, highlight its potential as a therapeutic agent in oncology.[6]
References
- 1. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A and neplanocin A analogues and their effects on apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms involved in the synergistic interaction of the EZH2 inhibitor this compound A (DZNeP) with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DZNep inhibits the proliferation of colon cancer HCT116 cells by inducing senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Co-Treatment with the Epigenetic Drug, this compound A (DZNep) and Cisplatin after DZNep Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
DZNep Application Notes and Protocols for In Vitro Research
Detailed Methodologies for Researchers and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of 3-Deazaneplanocin A (DZNep), a potent inhibitor of histone methyltransferase EZH2. The following sections detail effective concentrations, experimental protocols, and the underlying signaling pathways for researchers in oncology and drug development.
Quantitative Data Summary
The effective concentration of DZNep varies significantly across different cell lines and experimental endpoints. The following tables summarize the reported IC50 values and concentration ranges for various in vitro assays.
Table 1: IC50 Values of DZNep in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration |
| Non-Small Cell Lung Cancer (NSCLC) lines | Non-Small Cell Lung Cancer | MTT Assay | 0.08 to 0.24 µM[1][2] | Not Specified |
| MIA-PaCa-2 | Pancreatic Cancer | SRB Assay | 1.0 ± 0.3 µM[3] | 72 hours |
| LPc006 | Pancreatic Cancer | SRB Assay | 0.10 ± 0.03 µM[3] | 72 hours |
| PANC-1 | Pancreatic Cancer | SRB Assay | > 20 µM[3] | 72 hours |
| HCT116 | Colon Cancer | MTT Assay | ~5 µmol/L | 48 hours[4] |
| MDA-MB-231 | Breast Cancer | Sulforhodamine B assay | 0.3 µM | 72 hours[5] |
Table 2: Effective Concentrations of DZNep in Mechanistic Studies
| Cell Line | Assay Type | DZNep Concentration | Treatment Duration | Observed Effect |
| MCF-7, HCT116 | Western Blot | 5 µM | 48 and 72 hours | Decrease in PRC2 components (EZH2, SUZ12, EED) and H3K27me3[6][7] |
| MIA PaCa-2 | Western Blot | 1 µM | Up to 48 hours | Altered histone lysine (B10760008) methylation and methyltransferase/demethylase expression[8] |
| SW1353, CH2879 | Western Blot | 1 µM | 72 hours | Reduced EZH2 protein and H3K27me3 levels[9][10] |
| PANC-1 | LC-MS/MS | 5 µM | 72 hours | Significant reduction of intracellular adenosine[3] |
| B-cell lymphoma lines | Flow Cytometry (Apoptosis) | 0.5 µM to 10 µM | 72 hours | Concentration-dependent increase in apoptosis[11] |
| NSCLC lines | Flow Cytometry (Cell Cycle) | 0.2 - 1.0 µM | Not Specified | G1 phase arrest and a slight increase in the sub-G1 fraction[2] |
| BGC-823 | Western Blot | 3, 5, and 10 µM | 24 hours | Inhibition of EZH2, Hif-1α, and Wnt/β-catenin signaling molecules[12] |
| OCI-AML3, HL-60 | Colony Growth Assay | 200 nM to 2.0 µM | 48 hours | Dose-dependent inhibition of colony growth[13] |
| K562 | Cell Growth Assay | 0.2 or 1 µM | 72 hours | Inhibition of cell growth and G1 arrest[14] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments involving DZNep.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used for HCT116 colon cancer cells.[4]
Objective: To determine the dose-dependent effect of DZNep on cell viability.
Materials:
-
HCT116 cells
-
DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well plates
-
DZNep (dissolved in a suitable solvent, e.g., water or DMSO)[12][15]
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[4]
-
DZNep Treatment: Treat the cells with various concentrations of DZNep (e.g., 0, 0.08, 0.4, 2, 10, and 50 µmol/L) for 48 hours.[4]
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[4]
Western Blot Analysis for PRC2 Complex Proteins and Histone Methylation
This protocol is a synthesis of methods described for various cancer cell lines.[6][8][9]
Objective: To assess the effect of DZNep on the protein levels of EZH2, SUZ12, EED, and the status of histone H3 lysine 27 trimethylation (H3K27me3).
Materials:
-
Cancer cells (e.g., MCF-7, HCT116, MIA PaCa-2)
-
DZNep
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against EZH2, SUZ12, EED, H3K27me3, and a loading control (e.g., β-actin or Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with DZNep (e.g., 1-5 µM) for the desired duration (e.g., 24, 48, 72 hours).[6][8][9]
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 50 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on the methodology for B-cell lymphoma cell lines.[11][15]
Objective: To quantify the percentage of apoptotic cells following DZNep treatment.
Materials:
-
Lymphoma cell lines
-
DZNep
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 2 x 10^5 cells/mL and treat with DZNep (e.g., 5 µM) for various time points (e.g., 24, 48, 72 hours).[11]
-
Cell Harvesting: Harvest approximately 3 x 10^5 cells.[15]
-
Staining: Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Exclude dead cells to determine the number of viable cells or specifically gate on apoptotic populations (Annexin V positive).[11]
-
Data Analysis: Calculate the percentage of apoptotic cells (early apoptosis: Annexin V+/PI-; late apoptosis: Annexin V+/PI+).
Visualizations: Signaling Pathways and Experimental Workflow
DZNep's Mechanism of Action
DZNep indirectly inhibits EZH2, a key component of the Polycomb Repressive Complex 2 (PRC2). It primarily acts by inhibiting S-adenosylhomocysteine (SAH) hydrolase, leading to the accumulation of SAH, a product feedback inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, including EZH2.[9] This ultimately leads to the degradation of the PRC2 complex proteins (EZH2, SUZ12, EED) and a reduction in H3K27me3, a repressive histone mark.[2][6][9] The loss of this repressive mark can lead to the re-expression of tumor suppressor genes, inducing apoptosis and cell cycle arrest in cancer cells.[1][6]
Caption: DZNep inhibits SAH hydrolase, leading to PRC2 inhibition and cellular apoptosis.
General Experimental Workflow for In Vitro DZNep Studies
The following diagram outlines a typical workflow for investigating the effects of DZNep on cancer cells in vitro.
Caption: A typical workflow for in vitro DZNep experiments.
References
- 1. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms involved in the synergistic interaction of the EZH2 inhibitor this compound A (DZNeP) with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DZNep inhibits the proliferation of colon cancer HCT116 cells by inducing senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene repression selectively induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Reversal of Histone Methylation Presensitizes Pancreatic Cancer Cells to Nucleoside Drugs: In Vitro Optimization and Novel Nanoparticle Delivery Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 11. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DZNep inhibits Hif-1α and Wnt signalling molecules to attenuate the proliferation and invasion of BGC-823 gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Deazaneplanocin A (DZNep)
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Deazaneplanocin A (DZNep) is a carbocyclic analog of adenosine (B11128) widely recognized for its potent inhibitory effects on cellular methylation processes.[1] Initially identified as a powerful inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase (AHCY), DZNep's mechanism leads to the intracellular accumulation of SAH.[2][3] This accumulation competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including the histone methyltransferase EZH2 (Enhancer of zeste homolog 2).[2][4] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark for gene silencing.[5][6] By depleting cellular levels of EZH2 and reducing global histone methylation, DZNep can reactivate silenced genes, induce apoptosis in cancer cells, and inhibit cell migration, making it a valuable tool in cancer research and epigenetic studies.[1][7][8]
Solubility Data
The solubility of this compound A can vary slightly based on its form (free base vs. hydrochloride salt) and the specific vendor. It is crucial to consult the batch-specific data on the certificate of analysis. The following table summarizes solubility data from various suppliers. To achieve higher concentrations, warming the solution to 37°C or using an ultrasonic bath is recommended.[9][10]
| Compound Form | Solvent | Reported Solubility |
| This compound A | DMSO | ≥17.07 mg/mL (~75 mM)[9][11] |
| Water | ≥17.43 mg/mL (~66 mM)[9] | |
| PBS (pH 7.2) | ≤ 35 mM[11] | |
| Ethanol | Insoluble or ≤ 3.5 mM[11][12] | |
| This compound A HCl | Water | 10 mM to 60 mg/mL (~200 mM)[12][13] |
| DMSO | 50 mg/mL (~167 mM) to 60 mg/mL (~200 mM)[12][14] | |
| Ethanol | Insoluble[12] |
Mechanism of Action
This compound A exerts its biological effects primarily through the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase.[2][3]
-
Inhibition of SAH Hydrolase: DZNep is a potent inhibitor of SAH hydrolase (AHCY), the enzyme responsible for hydrolyzing SAH into adenosine and homocysteine.[2][4]
-
Accumulation of SAH: Inhibition of AHCY leads to the intracellular accumulation of its substrate, SAH.[1][2]
-
Competitive Inhibition of Methyltransferases: SAH is a product feedback inhibitor of SAM-dependent methyltransferases. The elevated SAH levels competitively inhibit these enzymes, including the histone methyltransferase EZH2.[2]
-
Depletion of EZH2 and H3K27me3: This indirect inhibition leads to the depletion of cellular EZH2 protein levels, possibly through proteasomal degradation, and a subsequent global decrease in histone H3 lysine 27 trimethylation (H3K27me3).[1][6]
-
Gene Reactivation and Apoptosis: The reduction in the repressive H3K27me3 mark allows for the re-expression of tumor suppressor genes silenced by the PRC2 complex, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[7]
Experimental Protocols
4.1. Preparation of Stock Solutions
It is recommended to prepare fresh stock solutions, but aliquoted stocks can be stored for future use.[11] Avoid repeated freeze-thaw cycles.[15]
Materials:
-
This compound A (or its HCl salt) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Deionized Water or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
Protocol for 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out the required amount of DZNep powder. (For DZNep free base, MW ≈ 262.26 g/mol ; for DZNep HCl, MW ≈ 298.73 g/mol . Use the batch-specific molecular weight from the vial).
-
Example for 1 mg of DZNep HCl: 1 mg / 298.73 g/mol = 3.348 µmol.
-
-
Solvent Addition: To make a 10 mM solution, add the appropriate volume of DMSO.
-
Example: 3.348 µmol / 10 mmol/L = 0.3348 mL or 334.8 µL of DMSO.
-
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, gently warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes.[9][10]
-
Sterilization (Optional): For cell culture applications, the concentrated DMSO stock is generally considered sterile. If dilution into an aqueous buffer is performed, the final solution should be sterilized using a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store stock solutions at -20°C for up to 1 year or at -80°C for up to 2 years.[14][15]
4.2. Protocol for In Vitro Use (Cell Culture)
DZNep is typically used in cell culture at concentrations ranging from 100 nM to 10 µM, with incubation times of 24 to 72 hours.[9][14] The optimal concentration and duration should be determined empirically for each cell line and experiment.
-
Thaw Stock: Thaw a single aliquot of the DZNep stock solution (e.g., 10 mM in DMSO) at room temperature.
-
Prepare Working Solution: Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration immediately before use.
-
Vehicle Control: It is critical to treat a parallel set of cells with the same final concentration of the solvent (e.g., DMSO) as a vehicle control. The final DMSO concentration should typically be kept below 0.1% to avoid toxicity.[11]
-
Treatment: Remove the existing medium from the cells and replace it with the DZNep-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours) at 37°C in a 5% CO₂ environment.[12]
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as Western blotting for EZH2 and H3K27me3 levels, cell viability assays (e.g., MTT), or apoptosis assays (e.g., caspase activity).[12][15]
4.3. Protocol for In Vivo Use
For animal experiments, DZNep has been administered via intraperitoneal (i.p.) injection or included in diets. Dosages can range from 0.5 to 8 mg/kg/day.[12] The formulation must be sterile and biocompatible.
-
Formulation: DZNep hydrochloride is soluble in water, which is a suitable vehicle for injection. If using the free base or if solubility is an issue, a formulation containing DMSO, PEG300, and Tween 80 in saline may be required.
-
Dose Calculation: Calculate the required dose based on the animal's body weight.
-
Administration: Administer the prepared solution to the animals as dictated by the experimental design (e.g., daily i.p. injection).
-
Control Group: A control group receiving only the vehicle solution is essential.
Stability and Storage
-
Powder: The solid form of DZNep is stable for several years when stored properly. DZNep powder should be stored at -20°C.[13][14]
-
Stock Solutions: In-solvent stock solutions are less stable. It is recommended to store them in aliquots at -80°C for up to 2 years or -20°C for up to 1 year.[14][15] Avoid long-term storage of solutions and prevent repeated freeze-thaw cycles.[9][15] Long-term exposure to light should also be avoided.[11]
References
- 1. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. The Antitumoral Effect of the S-Adenosylhomocysteine Hydrolase Inhibitor, this compound A, is Independent of EZH2 but is Correlated with EGFR Downregulation in Chondrosarcomas | Cell Physiol Biochem [cellphysiolbiochem.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound A hydrochloride | EZH2 | Tocris Bioscience [tocris.com]
- 8. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. apexbt.com [apexbt.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
- 12. selleckchem.com [selleckchem.com]
- 13. rndsystems.com [rndsystems.com]
- 14. This compound A HCl | EZH2/AHCY Inhibitor | TargetMol [targetmol.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for 3-Deazaneplanocin A (DZNep) in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaneplanocin A (DZNep) is a carbocyclic analog of adenosine (B11128) and a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2] This inhibition leads to the intracellular accumulation of SAH, which in turn competitively inhibits S-adenosyl-methionine (SAM)-dependent methyltransferases.[2] A primary target of this indirect inhibition is the Polycomb Repressive Complex 2 (PRC2), specifically its catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2).[3][4] DZNep treatment leads to the depletion of cellular EZH2 levels and a subsequent reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key repressive epigenetic mark.[1][5] This modulation of the epigenetic landscape can lead to the re-expression of silenced tumor suppressor genes.[6]
DZNep has demonstrated significant anti-neoplastic activity in a variety of preclinical cancer models, including non-small cell lung cancer, chondrosarcoma, and acute myeloid leukemia.[3][4][7][8] Beyond oncology, its immunomodulatory and cellular differentiation effects are being explored in models of allergic airway inflammation and erythropoiesis.[9][10] These application notes provide a comprehensive overview of the use of DZNep in animal models, including detailed protocols, quantitative data from various studies, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
DZNep's primary mechanism involves the indirect inhibition of histone methyltransferases, most notably EZH2. By inhibiting SAH hydrolase, DZNep causes a buildup of SAH, which then acts as a feedback inhibitor of SAM-dependent methyltransferases. This leads to a global reduction in histone methylation, including the H3K27me3 mark catalyzed by EZH2. The resulting epigenetic modifications can reactivate silenced genes, leading to anti-tumor effects such as apoptosis and cell cycle arrest.[4][6]
Caption: Mechanism of action of this compound A (DZNep).
Data Presentation
In Vivo Efficacy of DZNep in Cancer Models
| Animal Model | Cancer Type | DZNep Dose and Administration | Treatment Duration | Key Findings | Reference |
| Nude Mice | Chondrosarcoma (JJ012 xenografts) | 2 mg/kg, i.p., 3 times/week | 3 weeks (following 4 weeks of DZNep priming) | Combination with cisplatin (B142131) significantly reduced tumor growth compared to either drug alone. | [7] |
| Nude Mice | Acute Myeloid Leukemia | 2 mg/kg/day, i.p. | Not specified | Improved survival time of mice inoculated with human leukemia. | [8] |
| NMRI Mice | N/A (Toxicity Study) | 2 mg/kg, i.p., 3 times/week | 8 weeks | Transiently reduced animal growth, reversible splenomegaly, and persistent testis reduction. | [3] |
Pharmacokinetic Parameters of DZNep
| Animal Model | Dose and Administration | Elimination Half-life | Area Under the Curve (AUC) | Key Notes | Reference |
| Female BALB/c Mice | 0.1 mg/kg, single intravenous dose | 12.8 min | 3.38 µg·min/mL | Limited tissue distribution, metabolized in vivo. | [11] |
| Rats | 1, 5, 10 mg/kg, intravenous | 1.1 h (at 10 mg/kg) | Not specified | Dose-dependent nephrotoxicity observed; safe dose determined to be 10 mg/kg. Low plasma protein binding (18.5%). | [12] |
Experimental Protocols
General Protocol for DZNep Administration in a Mouse Xenograft Model
This protocol is a general guideline based on commonly reported methodologies.[7][8] Researchers should optimize parameters for their specific animal model and experimental goals.
Materials:
-
This compound A (DZNep)
-
Sterile Phosphate Buffered Saline (PBS), pH 6.8 or 0.9% NaCl saline
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal model with established tumors (e.g., subcutaneous xenografts in nude mice)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Preparation of DZNep Solution:
-
Animal Dosing:
-
Monitoring:
-
Monitor the animals for any signs of toxicity, including weight loss, changes in behavior, or signs of distress.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Body weight should be recorded at each tumor measurement.
-
-
Endpoint:
-
At the end of the study, euthanize the animals according to approved institutional protocols.
-
Excise the tumors for further analysis (e.g., Western blotting for EZH2 and H3K27me3 levels, immunohistochemistry, etc.).
-
Collect organs of interest (e.g., spleen, testes, kidneys) for histological analysis to assess toxicity.[3]
-
Caption: Experimental workflow for a DZNep xenograft study.
Protocol for Evaluating DZNep in a Murine Model of Allergic Airway Inflammation
This protocol is based on a study investigating the effects of DZNep on ovalbumin (OVA)-induced allergic airway inflammation.[10]
Materials:
-
Female BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (adjuvant)
-
This compound A (DZNep)
-
Sterile PBS
-
Equipment for intraperitoneal injections and intranasal challenges
-
Materials for bronchoalveolar lavage (BAL), histology (H&E and PAS staining), and ELISA.
Procedure:
-
Sensitization and Challenge:
-
Sensitize mice with an i.p. injection of OVA emulsified in aluminum hydroxide on days 0 and 7.
-
From day 14, challenge the mice intranasally with OVA for 7 consecutive days to induce airway inflammation.
-
-
DZNep Treatment:
-
Administer DZNep via i.p. injection daily from day 14 to day 20, prior to the OVA challenge. A control group should receive the vehicle (e.g., PBS).
-
-
Endpoint Analysis (on day 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels (e.g., IL-4, IL-6) by ELISA.
-
Histology: Perfuse the lungs and prepare tissue sections. Stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate goblet cell hyperplasia.
-
Western Blot/IHC: Analyze lung tissue for the expression of EZH2 to confirm the target engagement of DZNep.
-
Safety and Toxicology
Chronic administration of DZNep in immunocompetent mice (2 mg/kg, i.p., three times a week for 8 weeks) was reported to be generally safe.[3] However, some side effects were observed:
-
Body Weight: A transient and reversible decrease in body weight gain was noted.[3]
-
Organ Effects: Reversible splenomegaly and durable testicular atrophy were reported. No significant effects were observed on the heart, lungs, brain, kidneys, or liver in this study.[3]
-
Nephrotoxicity: In rats, DZNep was found to cause dose-dependent nephrotoxicity.[12]
It is crucial to conduct thorough toxicological assessments in any new animal model or with any new dosing regimen. This should include regular monitoring of animal health, body weight, and post-mortem histological analysis of key organs.
Conclusion
This compound A is a valuable tool for studying the role of epigenetics, particularly histone methylation, in various disease processes. Its efficacy in preclinical animal models of cancer and inflammatory diseases highlights its therapeutic potential. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies with DZNep. Careful consideration of the dosing regimen, administration route, and potential toxicities is essential for obtaining robust and reproducible results. Further research is warranted to fully elucidate the therapeutic window and long-term safety profile of DZNep in various animal models.
References
- 1. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oatext.com [oatext.com]
- 3. Evaluation of the impact of S-adenosylmethionine-dependent methyltransferase inhibitor, this compound A, on tissue injury and cognitive function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 6. This compound A and neplanocin A analogues and their effects on apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ashpublications.org [ashpublications.org]
- 9. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DZNep attenuates allergic airway inflammation in an ovalbumin-induced murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of the antiviral agent this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacokinetic studies of this compound A, a potent epigenetic anticancer agent, and its human pharmacokinetic prediction using GastroPlus™ - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Deazaneplanocin A (DZNep) for Stem Cell Differentiation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaneplanocin A (DZNep) is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, which leads to the intracellular accumulation of SAH. This accumulation, in turn, inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, most notably the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with gene silencing. By depleting cellular levels of EZH2 and reducing H3K27me3, DZNep can reactivate the expression of silenced genes, thereby influencing stem cell fate decisions, including pluripotency and differentiation into various lineages.[1][2][3][4][5][6][7]
These application notes provide a comprehensive overview of the use of DZNep in stem cell differentiation, including its mechanism of action, and detailed protocols for hematopoietic, osteogenic, neuronal, and cardiac differentiation.
Mechanism of Action
DZNep's primary mechanism involves the indirect inhibition of histone methyltransferases. As an inhibitor of SAH hydrolase, it causes a buildup of SAH, a product and competitive inhibitor of SAM-dependent methyltransferases like EZH2.[3] This leads to the degradation of EZH2, a core component of the PRC2 complex, resulting in a global decrease in the repressive H3K27me3 mark.[1][2][4][7] This epigenetic modification allows for the expression of lineage-specific genes that were previously silenced, thus promoting differentiation.[2][3] Additionally, in some contexts, DZNep's effects may be partly associated with the reduced protein levels of other hematopoietic corepressors like ETO2.[8][9]
Quantitative Data Summary
The following tables summarize the reported concentrations, treatment durations, and observed effects of DZNep in various stem cell differentiation protocols.
Table 1: Hematopoietic Differentiation
| Cell Type | DZNep Concentration | Treatment Duration | Key Outcomes & Efficiency | Reference |
| K562 erythroleukemia cells | 0.2 - 1 µM | 72 hours | Increased benzidine-positive cells (hemoglobinization); induction of erythroid-related genes (e.g., globins, SLC4A1, EPB42). | [3][5] |
| Human primary erythroblasts (from cord blood CD34+ cells) | 0.01 - 0.1 µM | 96 hours | Significant induction of erythroid-related genes; increased percentage of benzidine-positive cells. | [3] |
| HL-60 acute myeloid leukemia cells | 500 nM | 48 hours | Nearly 3-fold increase in differentiation to CD11b+ cells. | [10] |
Table 2: Osteogenic Differentiation
| Cell Type | DZNep Concentration | Treatment Duration | Key Outcomes & Efficiency | Reference |
| Osteoporosis Bone Marrow Stromal Cells (BMSCs) | Not specified | Not specified | Enhanced osteogenic differentiation and repressed adipogenesis by activating Wnt/β-catenin signaling. | [11] |
Table 3: Neuronal and Other Lineages
| Cell Type | DZNep Concentration | Treatment Duration | Key Outcomes & Efficiency | Reference |
| Human Embryonic Stem Cells (hESCs) | 0.1 µM (with Sodium Butyrate) | 3 passages | Reprogramming of hESCs, suggesting a role in modulating pluripotency and differentiation pathways. | [2] |
| Chondrosarcoma cells | 1 µM | 5 - 7 days | Reduced EZH2 and H3K27me3 levels, induced apoptosis. | [7][12] |
Experimental Protocols
1. Hematopoietic Differentiation towards Erythroid Lineage
This protocol is adapted for the differentiation of human CD34+ hematopoietic stem cells into erythroid cells.
Materials:
-
Human CD34+ cells
-
IMDM (Iscove's Modified Dulbecco's Medium)
-
Fetal Bovine Serum (FBS)
-
Stem Cell Factor (SCF)
-
Erythropoietin (EPO)
-
Insulin
-
Transferrin
-
This compound A (DZNep)
-
Dimethyl sulfoxide (B87167) (DMSO, for DZNep stock solution)
-
Benzidine (B372746) solution
-
Quantitative RT-PCR reagents
Protocol:
-
Preparation of DZNep Stock Solution: Dissolve DZNep in DMSO to create a 10 mM stock solution. Store at -20°C. Further dilute in culture medium to the desired working concentration just before use.
-
Cell Culture and Differentiation Induction:
-
Assessment of Differentiation:
-
Benzidine Staining: At the end of the treatment period, harvest the cells and perform benzidine staining to detect hemoglobin-positive cells, indicative of erythroid differentiation. Count the percentage of blue-stained cells under a microscope.
-
Quantitative RT-PCR (qRT-PCR): Extract total RNA from the cells and perform qRT-PCR to analyze the expression of erythroid-specific genes such as β-globin (HBB), GATA-1, and ALAS2. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
2. Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol outlines a general approach for inducing osteogenic differentiation in MSCs using DZNep.
Materials:
-
Mesenchymal Stem Cells (MSCs)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Osteogenic induction medium (DMEM with 10% FBS, 0.1 µM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)
-
This compound A (DZNep)
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
-
qRT-PCR reagents
Protocol:
-
Preparation of DZNep: Prepare a stock solution of DZNep in DMSO and dilute to the desired working concentration in the osteogenic induction medium.
-
Cell Culture and Differentiation:
-
Plate MSCs at an appropriate density in DMEM with 10% FBS.
-
Once confluent, switch to the osteogenic induction medium containing DZNep. The optimal concentration should be determined empirically, but a starting point could be in the range of 0.1 - 1 µM.
-
Culture the cells for 14-21 days, changing the medium every 2-3 days.
-
-
Assessment of Osteogenesis:
-
Alkaline Phosphatase (ALP) Staining: At an early time point (e.g., day 7), fix the cells and perform ALP staining to detect early osteogenic differentiation.
-
Alizarin Red S Staining: At a later time point (e.g., day 14 or 21), fix the cells and stain with Alizarin Red S to visualize calcium deposits, indicating matrix mineralization.
-
qRT-PCR: Analyze the expression of osteogenic marker genes such as Runt-related transcription factor 2 (RUNX2), Osterix (OSX), and Osteocalcin (OCN).
-
Signaling Pathway in Osteogenic Differentiation
DZNep promotes osteogenesis in MSCs, particularly in the context of osteoporosis, by reactivating the canonical Wnt/β-catenin signaling pathway.[11] In osteoporosis, increased EZH2 activity leads to the suppression of Wnt genes through H3K27me3. DZNep inhibits EZH2, reduces H3K27me3 levels on the promoters of Wnt genes, and allows for their expression. This activation of Wnt signaling shifts the lineage commitment of MSCs from adipocytes towards osteoblasts, promoting bone formation.[11]
3. Neuronal Differentiation of Pluripotent Stem Cells (PSCs)
This is a generalized protocol for neuronal differentiation of hPSCs, incorporating DZNep as a potential small molecule to enhance differentiation. The precise timing and concentration of DZNep would require optimization.
Materials:
-
Human Pluripotent Stem Cells (hPSCs)
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
Small molecules for dual SMAD inhibition (e.g., Noggin and SB431542)
-
This compound A (DZNep)
-
Fibronectin or Matrigel-coated plates
-
Antibodies for immunocytochemistry (e.g., anti-PAX6, anti-Tuj1)
-
Flow cytometry reagents
Protocol:
-
Preparation of hPSCs: Culture hPSCs on a suitable matrix (e.g., Matrigel) in a feeder-free medium.
-
Neural Induction:
-
Initiate neural differentiation by switching to a neural induction medium containing dual SMAD inhibitors (e.g., 100 ng/mL Noggin and 10 µM SB431542).
-
Introduce DZNep at a concentration range of 0.1 - 1 µM during the initial phase of neural induction (days 1-5).
-
Culture for 10-14 days to generate neural progenitor cells (NPCs).
-
-
Neuronal Maturation:
-
Dissociate the NPCs and re-plate them on fibronectin or poly-L-ornithine/laminin-coated plates in a neural maturation medium (e.g., Neurobasal medium with B27 supplement, BDNF, GDNF, and ascorbic acid).
-
Culture for an additional 2-4 weeks to allow for neuronal maturation.
-
-
Assessment of Neuronal Differentiation:
-
Immunocytochemistry: Stain the cells for early neuronal markers (PAX6, SOX1) and mature neuronal markers (Tuj1, MAP2).
-
Flow Cytometry: Quantify the percentage of cells expressing neuronal surface markers such as CD56.[13]
-
4. Cardiac Differentiation of Embryonic Stem Cells (ESCs)
This protocol provides a framework for inducing cardiac differentiation from mouse ESCs, where DZNep could be integrated to modulate epigenetic states.
Materials:
-
Mouse Embryonic Stem Cells (mESCs)
-
Differentiation medium (e.g., IMDM with 20% FBS, or serum-free formulations)
-
Small molecules for Wnt modulation (e.g., CHIR99021 and IWP2 or XAV939)
-
This compound A (DZNep)
-
Reagents for immunocytochemistry (e.g., anti-cardiac Troponin T (cTnT))
-
qRT-PCR reagents
Protocol:
-
mESC Culture: Maintain mESCs in an undifferentiated state on gelatin-coated plates with LIF.
-
Embryoid Body (EB) Formation:
-
Dissociate mESCs and culture them in suspension in low-attachment plates to form EBs.
-
Treat with a GSK3 inhibitor like CHIR99021 for the first 48 hours to induce mesoderm.
-
Subsequently, inhibit Wnt signaling with a small molecule like IWP2 or XAV939 to specify cardiac fate.
-
DZNep (0.1 - 1 µM) could be introduced during the early stages of differentiation to potentially enhance cardiac specification.
-
-
Plating and Cardiomyocyte Maturation:
-
After 5-7 days of suspension culture, plate the EBs onto gelatin-coated plates.
-
Observe for the appearance of spontaneously beating areas within the outgrowths from day 8 onwards.
-
-
Assessment of Cardiac Differentiation:
-
Microscopy: Visually confirm the presence of contracting cardiomyocytes.
-
Immunocytochemistry: Stain for cardiac-specific markers such as cardiac Troponin T (cTnT) and α-actinin.
-
qRT-PCR: Analyze the expression of cardiac transcription factors (Nkx2.5, GATA4) and structural genes (MYH6, TNNT2).
-
This compound A is a valuable tool for researchers studying stem cell differentiation. Its ability to modulate the epigenetic landscape by inhibiting EZH2 and reducing H3K27me3 provides a powerful mechanism to direct stem cell fate towards various lineages. The protocols and data presented here offer a starting point for utilizing DZNep in hematopoietic, osteogenic, neuronal, and cardiac differentiation studies. It is important to note that optimal concentrations and treatment durations may vary depending on the specific cell line and differentiation protocol, and therefore, empirical optimization is recommended for achieving the desired outcomes.
References
- 1. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2: a pivotal regulator in controlling cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecules Greatly Improve Conversion of Human-Induced Pluripotent Stem Cells to the Neuronal Lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound A (DZNep), an inhibitor of S-adenosylmethionine-dependent methyltransferase, promotes erythroid differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 12. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry analysis of neural differentiation markers expression in human glioblastomas may predict their response to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Deazaneplanocin A (DZNep) in Leukemia Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaneplanocin A (DZNep) is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, which leads to the intracellular accumulation of SAH. This accumulation, in turn, competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, with a preferential effect on the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2), a core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] In the context of leukemia, particularly Acute Myeloid Leukemia (AML), the overexpression of EZH2 is associated with the silencing of tumor suppressor genes and a block in cellular differentiation.[3][4] DZNep-mediated inhibition of EZH2 leads to a reduction in the repressive histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) mark, resulting in the reactivation of silenced genes, induction of apoptosis, and cell cycle arrest in leukemia cells.[5][6] These application notes provide a comprehensive overview of the use of DZNep in leukemia research, including its mechanism of action, effects on leukemia cells, and detailed protocols for key in vitro experiments.
Mechanism of Action
DZNep exerts its anti-leukemic effects through a multi-faceted mechanism primarily centered on the inhibition of EZH2. This leads to a cascade of downstream events culminating in cancer cell death.
The primary mechanism involves the inhibition of SAH hydrolase, leading to an accumulation of SAH, which acts as a feedback inhibitor of SAM-dependent methyltransferases, including EZH2.[1] This disrupts the PRC2 complex, leading to a decrease in global H3K27me3 levels.[5][7] The reduction in this repressive histone mark allows for the re-expression of tumor suppressor genes.[1]
One of the key downstream effects of DZNep treatment is the upregulation of Thioredoxin-Interacting Protein (TXNIP).[7][8] The reactivation of TXNIP expression, which is often silenced by PRC2 in AML, leads to the inhibition of thioredoxin activity.[7][8] This, in turn, results in an increase in intracellular reactive oxygen species (ROS) and subsequent oxidative stress-induced apoptosis.[7][8] Furthermore, DZNep treatment has been shown to induce endoplasmic reticulum (ER) stress, contributing to its apoptotic effects.[7][8]
Data Presentation
In Vitro Efficacy of DZNep in AML Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values and apoptotic effects of DZNep on various AML cell lines.
| Cell Line | DZNep IC50 (48h) | Apoptosis (% at 5µM, 48h) | Sensitivity | Reference |
| MV4-11 | 0.73 µM | > 40% | Very Sensitive | [7][8] |
| MOLM-14 | Not Reported | > 40% | Very Sensitive | [7] |
| Kasumi-1 | Not Reported | > 40% | Very Sensitive | [7] |
| Mono-Mac-1 | Not Reported | 15% - 40% | Moderately Sensitive | [7] |
| TF-1 | Not Reported | 15% - 40% | Moderately Sensitive | [7] |
| U937 | 1.28 µM | < 10% | Relatively Resistant | [8] |
| KG-1 | Not Reported | < 10% | Relatively Resistant | [7] |
| HL-60 | Not Reported | Not Reported | Sensitive | [7] |
| OCI-AML3 | Not Reported | Not Reported | Sensitive | [7] |
Effects of DZNep on Cell Cycle Distribution in Leukemia Cells
| Cell Line | DZNep Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| OCI-AML3 | 1.0 µM | Not Specified | Increase in G0/G1 phase, decrease in S and G2/M phases | [6] |
| K562 | 0.2 - 1 µM | 72 hours | G1 arrest | [9] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Leukemia Cells with DZNep
This protocol outlines the general procedure for treating suspension leukemia cell lines with DZNep.
Materials:
-
Leukemia cell line of interest (e.g., MV4-11, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DZNep (this compound A)
-
DMSO or sterile water (for DZNep stock solution)
-
6-well plates
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture leukemia cells to a sufficient density in a T-75 flask.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 6-well plates at a density of 5 x 10^5 cells/mL in a final volume of 4 mL per well.[7]
-
Prepare a stock solution of DZNep in DMSO or sterile water. For example, a 10 mM stock solution.
-
From the stock solution, prepare working solutions of DZNep to achieve final desired concentrations in the cell culture wells (e.g., 0.5, 1, 5, 10 µM).[7] Remember to include a vehicle control (DMSO or water alone) at the same final concentration as the highest DZNep treatment.
-
Add the appropriate volume of the DZNep working solution or vehicle control to each well.
-
Gently mix the contents of the wells.
-
Incubate the plates for the desired time period, typically 48 hours.[7]
-
After incubation, harvest the cells by transferring the cell suspension to centrifuge tubes.
-
Centrifuge the cells, discard the supernatant, and wash the cell pellet with PBS.
-
The cell pellet is now ready for downstream applications such as apoptosis assays, western blotting, or cell cycle analysis.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in DZNep-treated leukemia cells by flow cytometry.
Materials:
-
DZNep-treated and control leukemia cells (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells from each treatment condition.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Protocol 3: Western Blotting for EZH2 and H3K27me3
This protocol details the procedure for analyzing the protein levels of EZH2 and the histone mark H3K27me3 in DZNep-treated leukemia cells.
Materials:
-
DZNep-treated and control leukemia cells (from Protocol 1)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-EZH2, anti-H3K27me3, and loading controls like anti-Histone H3 for H3K27me3 and anti-β-actin for EZH2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the analysis of cell cycle distribution in DZNep-treated leukemia cells using PI staining and flow cytometry.
Materials:
-
DZNep-treated and control leukemia cells (from Protocol 1)
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells from each treatment condition.
-
Wash the cells with PBS and resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Combination Therapies
DZNep has shown synergistic anti-leukemic effects when combined with other epigenetic modifiers and targeted therapies.
-
DZNep and Panobinostat (B1684620) (HDAC inhibitor): Co-treatment with DZNep and the pan-histone deacetylase inhibitor panobinostat results in enhanced depletion of EZH2 and increased apoptosis in AML cells, while sparing normal CD34+ bone marrow progenitor cells.[5]
-
DZNep and 5-Aza-2'-Deoxycytidine (DNMT inhibitor): The combination of DZNep with the DNA methyltransferase inhibitor 5-Aza-CdR leads to a synergistic antineoplastic effect and reactivation of a larger set of tumor suppressor genes in AML cells.[1][10]
-
DZNep and Venetoclax (BCL-2 inhibitor): DZNep can sensitize AML cells to the BCL-2 inhibitor venetoclax, leading to enhanced apoptosis.[8]
-
DZNep and Flavonoid GL-V9: The combination of DZNep and the flavonoid GL-V9 has been shown to synergistically kill AML cells by inducing DNA damage.[11]
Conclusion
DZNep represents a valuable tool for studying the role of EZH2 and histone methylation in leukemia. Its ability to induce apoptosis and cell cycle arrest in leukemia cells, both as a single agent and in combination with other therapies, underscores its potential as a therapeutic strategy. The protocols provided herein offer a foundation for researchers to investigate the effects of DZNep in various leukemia models. Further research is warranted to fully elucidate its mechanisms of action and to optimize its use in pre-clinical and clinical settings.
References
- 1. Inhibition of DNA and Histone Methylation by 5-Aza-2′-Deoxycytidine (Decitabine) and this compound-A on Antineoplastic Action and Gene Expression in Myeloid Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of sensitivity to DZNep induced apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Loss of the Histone Methyltransferase EZH2 induces Resistance to Multiple Drugs in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validate User [ashpublications.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The histone methyltransferase inhibitor, DZNep, up-regulates TXNIP, increases ROS production, and targets leukemia cells in AML - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Deazaneplanocin A (DZNep) in Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaneplanocin A (DZNep) is a potent epigenetic modulator investigated for its therapeutic potential in various cancers, including non-small cell lung cancer (NSCLC).[1][2] DZNep functions as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, leading to the intracellular accumulation of SAH.[1] This accumulation, in turn, inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, most notably the Enhancer of Zeste Homolog 2 (EZH2).[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in NSCLC, correlating with poor prognosis.[1] By depleting cellular levels of EZH2 and other PRC2 components, DZNep reduces histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a key repressive epigenetic mark.[1][2] This leads to the reactivation of tumor suppressor genes, inhibition of cancer cell growth, induction of G1 cell cycle arrest, and apoptosis.[1][3] These application notes provide a summary of the anti-neoplastic activity of DZNep in NSCLC and detailed protocols for key in vitro experiments.
Data Presentation
The following tables summarize the quantitative data on the effects of DZNep on NSCLC cell lines.
Table 1: IC50 Values of DZNep in NSCLC and Non-Cancerous Cell Lines
| Cell Type | Cell Line | IC50 of DZNep (μM)* |
| NSCLC Cells | H1299 | 0.21 ± 0.01 |
| H1975 | 0.08 ± 0.02 | |
| A549 | 0.24 ± 0.01 | |
| PC-3 | 0.19 ± 0.01 | |
| Non-cancerous Cells | HBEC3 KT | 0.58 ± 0.09 |
| 16HBE14o- | 1.03 ± 0.11 | |
| WI-38 VA-13 2RA | 0.63 ± 0.07** |
*Data are presented as mean ± SD of three independent experiments.[1] **p < 0.001 compared with each NSCLC cell line.[1]
Table 2: Effects of DZNep on Cell Cycle Distribution in NSCLC Cells
| Cell Line | Treatment (72h) | % G1 Phase | % S Phase | % Sub-G1 (Apoptosis) |
| H1299 | Control | 48.9 | 35.8 | 3.2 |
| DZNep (0.2 µM) | 55.1 | 29.5 | 4.5 | |
| DZNep (1.0 µM) | 57.3 | 26.8 | 6.1 | |
| H1975 | Control | 53.2 | 31.5 | 2.8 |
| DZNep (0.2 µM) | 60.1 | 24.3 | 8.9 | |
| DZNep (1.0 µM) | 65.4 | 18.7 | 15.2 | |
| A549 | Control | 50.1 | 33.6 | 2.5 |
| DZNep (0.2 µM) | 54.8 | 28.9 | 3.8 | |
| DZNep (1.0 µM) | 58.2 | 25.1 | 5.9 | |
| PC-3 | Control | 55.6 | 29.8 | 3.1 |
| DZNep (0.2 µM) | 62.3 | 22.4 | 9.8 | |
| DZNep (1.0 µM) | 68.1 | 15.9 | 17.5 |
Representative data from one of three independent experiments.[1]
Table 3: Apoptotic Effects of DZNep on NSCLC Cells
| Cell Line | Treatment (72h) | % Apoptotic Cells (Annexin V-FITC Positive) |
| H1299 | Control | 4.2 ± 0.5 |
| DZNep (1.0 µM) | 6.8 ± 0.8 | |
| H1975 | Control | 5.1 ± 0.6 |
| DZNep (1.0 µM) | 18.2 ± 1.5 | |
| A549 | Control | 3.8 ± 0.4 |
| DZNep (1.0 µM) | 7.1 ± 0.9* | |
| PC-3 | Control | 4.5 ± 0.5 |
| DZNep (1.0 µM) | 20.5 ± 1.8 |
*p < 0.05, **p < 0.01 compared with control. Data are means ± SD of triplicate samples.[1]
Signaling Pathways and Experimental Workflows
References
- 1. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: DZNep for Inducing Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Deazaneplanocin A (DZNep) is a carbocyclic adenosine (B11128) analog recognized for its potent anti-tumor activities across a variety of cancers, including non-small cell lung cancer, B-cell lymphomas, and colon cancer.[1][2][3] It functions as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. This inhibition leads to the intracellular accumulation of SAH, which in turn competitively inhibits S-adenosyl-methionine (SAM)-dependent methyltransferases. A primary target of this indirect inhibition is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[4][5] By depleting cellular levels of EZH2 and reducing its associated repressive histone mark, H3K27 trimethylation (H3K27me3), DZNep can reactivate epigenetically silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[4][5] These application notes provide a detailed overview of the mechanisms, protocols, and expected outcomes for using DZNep to induce apoptosis in cancer cell lines.
Mechanism of Action
DZNep exerts its pro-apoptotic effects primarily through the epigenetic modulation of gene expression. The core mechanism involves the inhibition of EZH2, which leads to a cascade of events culminating in programmed cell death.
-
Primary Action: DZNep inhibits S-adenosylhomocysteine (SAH) hydrolase. This enzymatic blockade results in the cellular accumulation of SAH.[6]
-
Indirect EZH2 Inhibition: The buildup of SAH competitively inhibits SAM-dependent methyltransferases, most notably EZH2. This leads to the depletion of EZH2 protein levels and a global reduction in histone methylation.[4][7]
-
Epigenetic Reprogramming: The inhibition of EZH2's methyltransferase activity causes a significant decrease in the repressive H3K27me3 mark on histone tails.[4] This can lead to the reactivation of silenced tumor suppressor genes.
-
Induction of Apoptosis: The apoptotic response to DZNep is multifaceted:
-
Intrinsic Pathway Activation: DZNep has been shown to modulate the expression of Bcl-2 family proteins. It can repress the expression of anti-apoptotic proteins such as Bcl-2, thereby sensitizing cells to apoptotic stimuli.[8][9] This shift in the balance between pro- and anti-apoptotic proteins promotes mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.
-
Caspase Activation: The induction of apoptosis by DZNep is marked by the activation of key executioner caspases. A significant increase in cleaved caspase-3 and the subsequent cleavage of its substrate, Poly (ADP-ribose) polymerase (PARP), are hallmark indicators of DZNep-induced apoptosis.[1][10][11]
-
The following diagram illustrates the signaling pathway of DZNep-induced apoptosis.
Data Presentation
The efficacy of DZNep varies across different cancer cell lines. The following tables summarize quantitative data from various studies.
Table 1: IC50 Values of DZNep in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference(s) |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 0.24 | 144 | [5] |
| H23 | Non-Small Cell Lung Cancer (NSCLC) | 0.08 | 144 | [5] |
| HCT116 | Colon Cancer | ~5.0 | 48 | [1] |
| MOLM-14 | Acute Myeloid Leukemia (AML) | 4.2 | 48 | [12] |
| MV4-11 | Acute Myeloid Leukemia (AML) | 6.3 | 48 | [12] |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 4.8 | 48 | [12] |
Table 2: Apoptosis Induction by DZNep in Cancer Cells
| Cell Line | DZNep Conc. (µM) | Exposure Time (h) | % Apoptotic Cells (Annexin V+) | Reference(s) |
| HCT116 | 5 | 24 | >10% | [1] |
| HCT116 | 5 | 48 | ~15% | [1] |
| HCT116 | 5 | 72 | >20% | [1] |
| S462 | 1 | 72 | ~20% | [13] |
| S462 | 2 | 72 | ~35% | [13] |
| MPNST724 | 1 | 72 | ~25% | [13] |
| MPNST724 | 2 | 72 | ~40% | [13] |
| MV4-11 | 5 | 48 | >40% | [12] |
Table 3: Effect of DZNep on Key Apoptosis-Related Proteins
| Cell Line | Protein | Effect of DZNep Treatment | Reference(s) |
| Chondrosarcoma | EZH2 | Decreased protein level | [4] |
| Chondrosarcoma | H3K27me3 | Decreased level | [4] |
| Chondrosarcoma | Cleaved PARP | Increased level | [4][11] |
| HCT116 | Cleaved PARP | Increased level | [1] |
| B-cell Lymphoma | EZH2 | Decreased protein level | [2] |
| B-cell Lymphoma | H3K27me3 | Decreased level | [2] |
| NRK-52E | Cleaved Caspase-3 | Increased level | [10] |
| NRK-52E | Bcl-2 | Decreased protein level | [10] |
| HCT116 | Bcl-2 | Decreased protein and mRNA levels | [8] |
Experimental Protocols
The following protocols provide a framework for studying DZNep-induced apoptosis. Optimization may be required for specific cell lines and experimental conditions.
References
- 1. DZNep inhibits the proliferation of colon cancer HCT116 cells by inducing senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 5. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DZNep represses Bcl-2 expression and modulates apoptosis sensitivity in response to Nutlin-3a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DZNep represses Bcl-2 expression and modulates apoptosis sensitivity in response to Nutlin-3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EZH2-inhibitor DZNep enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Deazaneplanocin A (DZNep) in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Deazaneplanocin A (DZNep) is a carbocyclic adenosine (B11128) analog that functions as an inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1][2] This inhibition leads to the intracellular accumulation of SAH, a product that competitively inhibits S-adenosyl-methionine (SAM)-dependent methyltransferases, including histone methyltransferases like EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various cancers, where it mediates gene silencing.[4][5] By depleting EZH2 and reducing histone methylation, DZNep can reactivate tumor suppressor genes, induce apoptosis, and inhibit cancer cell proliferation.[4][6]
Emerging evidence strongly suggests that the therapeutic efficacy of DZNep can be significantly enhanced when used in combination with other anti-cancer agents. These synergistic interactions have been observed with conventional chemotherapeutics and other epigenetic modifiers, offering a promising strategy to overcome drug resistance and improve treatment outcomes in various malignancies.[1][2][7] These combination therapies have been shown to be more effective than single-agent treatments in reducing tumor growth and inducing apoptosis in cancer cells, while often sparing normal, non-cancerous cells.[1][2][8]
Synergistic Combinations and Mechanisms of Action
DZNep exhibits synergistic anti-cancer effects with a range of therapeutic agents, primarily through complementary mechanisms that target cancer cell vulnerabilities.
Combination with Platinum-Based Chemotherapy (Cisplatin)
In chondrosarcoma, combining DZNep with cisplatin (B142131) has been shown to significantly reduce cell viability and increase apoptosis compared to either drug alone.[1][2][8] A key finding is the requirement of "priming" the cancer cells with DZNep before the combined treatment.[1][8] The proposed mechanism involves DZNep-induced reduction of EZH2 activity and H3K27 trimethylation, leading to a less compact chromatin structure. This "epigenetic priming" may enhance the access of cisplatin to DNA, thereby augmenting its DNA-damaging effects.[1]
Combination with Nucleoside Analogs (Gemcitabine)
In pancreatic ductal adenocarcinoma (PDAC), DZNep synergistically enhances the antiproliferative activity of gemcitabine (B846).[9] The combination leads to increased apoptosis and a reduction of cells in the G2/M phase of the cell cycle.[9] Mechanistically, DZNep was found to increase the expression of nucleoside transporters, which may facilitate the uptake of gemcitabine into the cancer cells.[9] Furthermore, the combination therapy is associated with increased expression of E-cadherin, a protein involved in cell adhesion, and a reduction in cell migration.[9]
Combination with Histone Deacetylase (HDAC) Inhibitors (SAHA, Panobinostat)
The combination of DZNep with HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA) or Panobinostat (B1684620) has demonstrated synergistic apoptosis in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML) cells.[10][11] This epigenetic combination therapy leads to a more effective reduction of EZH2 expression and H3K27 trimethylation.[10] In NSCLC, the combination of DZNep and SAHA was also shown to reduce the levels of β-catenin and its downstream targets, cyclin D1 and EGFR, and inhibit the phosphorylation of EGFR, AKT, and ERK1/2.[10]
Data Summary
The following tables summarize the quantitative data from key studies on DZNep combination therapies.
Table 1: Synergistic Effects of DZNep and Gemcitabine on Pancreatic Cancer Cell Proliferation [9]
| Cell Line | Gemcitabine IC50 (nM) | Gemcitabine IC50 with 5 µM DZNep (nM) | Combination Index (CI) |
| PANC-1 | Not specified | 5.02 ± 1.31 | 0.2 |
| MIA-PaCa-2 | Not specified | 0.12 ± 0.04 | 0.3 |
| LPc006 | Not specified | 0.03 ± 0.01 | 0.7 |
Table 2: Effect of DZNep and Cisplatin on Apoptosis in Chondrosarcoma Cells [1]
| Treatment | Percentage of Apoptotic Cells (Mean ± SEM) |
| DZNep (0.3 µM for 5 days) | Moderately Increased |
| Cisplatin (5 µM for 3 days) | Moderately Increased |
| DZNep priming (2 days) + DZNep/Cisplatin co-treatment (3 days) | Significantly Increased (p < 0.001) |
Signaling Pathways and Experimental Workflows
DZNep and Cisplatin Combination Signaling
Caption: DZNep enhances cisplatin-induced apoptosis.
DZNep and Gemcitabine Combination Signaling
Caption: DZNep potentiates gemcitabine's anti-cancer effects.
Experimental Workflow for In Vitro Combination Studies
Caption: General workflow for in vitro drug combination assays.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Two chondrosarcoma cell lines (SW1353 and JJ012) and two pancreatic cancer cell lines (PANC-1 and MIA-PaCa-2) are commonly used.[1][9]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: DZNep and the combination drug (e.g., cisplatin, gemcitabine) are dissolved in a suitable solvent (e.g., DMSO or water) to prepare stock solutions, which are then diluted to the desired final concentrations in culture medium.
-
Treatment Protocol (with priming):
-
Seed cells in multi-well plates and allow them to adhere for 24 hours.
-
Prime the cells by treating with a specific concentration of DZNep (e.g., 0.3 µM for chondrosarcoma) for a defined period (e.g., 48 hours).[1]
-
After the priming period, add the combination of DZNep and the second drug (e.g., 5 µM cisplatin) and incubate for a further period (e.g., 72 hours).[1]
-
-
Treatment Protocol (simultaneous):
-
Seed cells and allow them to adhere for 24 hours.
-
Treat cells simultaneously with various concentrations of DZNep and the second drug for a specified duration (e.g., 72 hours).[9]
-
Cell Viability Assay (SRB Assay)
-
Seeding: Seed 5x10³ cells per well in 96-well plates and allow them to attach for 24 hours.[9]
-
Treatment: Treat cells with the drugs as described above for 72 hours.[9]
-
Fixation: Gently wash the cells with PBS and fix with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with water and air dry. Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and dissolve the bound dye in 10 mM Tris base (pH 10.5).
-
Measurement: Read the optical density at 510 nm using a microplate reader. The IC50 values are calculated using non-linear least squares curve fitting.[9]
Apoptosis Assay (Flow Cytometry)
-
Cell Preparation: Culture and treat cells in 6-well plates as described above.
-
Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining (Apo2.7):
-
Fix cells in 2% paraformaldehyde for 10 minutes.
-
Permeabilize with 0.1% saponin.
-
Stain with phycoerythrin-conjugated Apo2.7 antibody for 30 minutes in the dark.[1]
-
-
Staining (Annexin V-FITC):
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Apo2.7 positive or Annexin V positive/PI negative) is determined.[1][10]
Western Blot Analysis
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., EZH2, H3K27me3, PARP, β-catenin, p-EGFR, p-AKT, p-ERK1/2, and a loading control like β-actin or GAPDH) overnight at 4°C.[2][10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The combination of this compound A with other anti-cancer drugs, particularly conventional chemotherapies and HDAC inhibitors, represents a powerful therapeutic strategy. The synergistic effects observed in preclinical models are well-documented and are based on complementary mechanisms of action that enhance cancer cell killing. The protocols and data presented here provide a foundation for researchers to design and execute further investigations into these promising combination therapies, with the ultimate goal of translating these findings into effective clinical applications for a variety of cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Co-Treatment with the Epigenetic Drug, this compound A (DZNep) and Cisplatin after DZNep Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound A and neplanocin A analogues and their effects on apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Co-Treatment with the Epigenetic Drug, this compound A (DZNep) and Cisplatin after DZNep Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms involved in the synergistic interaction of the EZH2 inhibitor this compound A (DZNeP) with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combined epigenetic therapy with the histone methyltransferase EZH2 inhibitor this compound A and the histone deacetylase inhibitor panobinostat against human AML cells - PMC [pmc.ncbi.nlm.nih.gov]
Using DZNep to Unravel the Functions of EZH2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase crucial for regulating gene expression. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. 3-Deazaneplanocin A (DZNep) is a potent pharmacological agent used to investigate EZH2 function. This document provides detailed application notes and experimental protocols for utilizing DZNep to study the role of EZH2 in cellular processes, with a focus on cancer biology.
Introduction
EZH2 catalyzes the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] Overexpression of EZH2 is a hallmark of various malignancies and often correlates with poor prognosis.[3][4] DZNep serves as a valuable tool to probe the consequences of EZH2 inhibition. It is a carbocyclic analog of adenosine (B11128) that acts as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[5][6] This inhibition leads to the intracellular accumulation of SAH, a product-based feedback inhibitor of all S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including EZH2.[7][8] The subsequent depletion of cellular EZH2 protein levels and reduction in global H3K27me3 provides a powerful system to study EZH2-dependent cellular processes.[3][5] While DZNep is a global histone methylation inhibitor, its effects on EZH2 are profound, leading to apoptosis and cell cycle arrest in cancer cells.[4][9][10]
Mechanism of Action of DZNep
DZNep indirectly inhibits EZH2 by targeting S-adenosylhomocysteine (SAH) hydrolase. This enzyme is responsible for the hydrolysis of SAH to adenosine and homocysteine.[7] By inhibiting SAH hydrolase, DZNep causes the accumulation of SAH, which in turn acts as a competitive inhibitor of SAM-dependent methyltransferases like EZH2.[8] This ultimately leads to a reduction in H3K27me3 levels and the degradation of the EZH2 protein itself, without affecting EZH2 mRNA levels.[3][5]
Figure 1. Mechanism of DZNep-mediated inhibition of EZH2.
Data Presentation
Table 1: IC50 Values of DZNep in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | ~0.1 | [4] |
| H1299 | Non-Small Cell Lung Cancer | ~0.2 | [4] |
| H1975 | Non-Small Cell Lung Cancer | ~0.15 | [4] |
| PC14 | Non-Small Cell Lung Cancer | ~0.24 | [4] |
| MIA-PaCa-2 | Pancreatic Cancer | 1.0 ± 0.3 | [11] |
| LPc006 | Pancreatic Cancer | 0.10 ± 0.03 | [11] |
| MV4-11 | Acute Myeloid Leukemia | 0.73 | [12] |
| U937 | Acute Myeloid Leukemia | 1.28 | [12] |
| HCT116 | Colon Cancer | ~5.0 | [13] |
Table 2: Effect of DZNep on Protein Expression and Cell Fate
| Cell Line | DZNep Conc. (µM) | Treatment Duration (h) | Effect on EZH2 Protein | Effect on H3K27me3 | Cellular Outcome | Reference |
| SW1353 | 1 | 72 | Reduced | Reduced | Apoptosis, Reduced Migration | [3][5] |
| CH2879 | 1 | 72 | Reduced | Reduced | Apoptosis, Reduced Migration | [3][5] |
| NSCLC cell lines | 0.2 - 1.0 | 72 | Depleted | Inhibited | G1 Arrest, Apoptosis | [4] |
| PANC-1 | 5 | 72 | Reduced (48%) | Reduced | Enhanced Gemcitabine (B846) Sensitivity | [7][11] |
| MIA-PaCa-2 | 5 | 72 | Reduced (32%) | Reduced | Enhanced Gemcitabine Sensitivity | [7][11] |
| LPc006 | 5 | 72 | Reduced (36%) | Reduced | Enhanced Gemcitabine Sensitivity | [7][11] |
| K562 | 0.2 - 1.0 | 72 | Reduced | No significant change | G1 Arrest, Erythroid Differentiation | [14] |
| NRK-52E | 20 | 24 | Reduced | Not specified | Apoptosis | [15] |
| HCT116 | 5 | 48 | Not specified | Not specified | Senescence, Apoptosis | [13] |
Experimental Protocols
Protocol 1: Cell Culture and DZNep Treatment
This protocol outlines the general procedure for treating adherent cancer cell lines with DZNep.
Materials:
-
Cancer cell line of interest (e.g., SW1353, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
DZNep (this compound A)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells/cm² in the appropriate cell culture vessel and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]
-
DZNep Stock Solution: Prepare a stock solution of DZNep in DMSO (e.g., 10 mM). Store at -20°C.[16]
-
Treatment: The following day, dilute the DZNep stock solution in a complete culture medium to the desired final concentration (e.g., 0.1 µM to 10 µM). Remove the old medium from the cells and replace it with the DZNep-containing medium. For control cells, use a medium with an equivalent concentration of DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[3][4]
-
Harvesting: After incubation, cells can be harvested for downstream analysis (e.g., Western blotting, flow cytometry).
Figure 2. General workflow for DZNep cell treatment.
Protocol 2: Western Blotting for EZH2 and H3K27me3
This protocol describes the detection of EZH2 and H3K27me3 protein levels by Western blotting following DZNep treatment.
Materials:
-
DZNep-treated and control cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[17]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-EZH2, anti-H3K27me3, and loading controls like anti-Histone H3 or anti-β-actin) overnight at 4°C.[3]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system.[18]
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify the protein band intensities.[19]
Protocol 3: Apoptosis Assay by Flow Cytometry
This protocol details the assessment of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
DZNep-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[3][20]
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of DZNep-treated cells.
Materials:
-
DZNep-treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[3][14]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[5]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data can be analyzed using software like ModFitLT to determine the percentage of cells in G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptosis.[4]
Conclusion
DZNep is a valuable pharmacological tool for elucidating the multifaceted functions of EZH2 in normal physiology and disease. By depleting EZH2 protein and inhibiting its methyltransferase activity, DZNep allows for the investigation of downstream cellular consequences, including changes in gene expression, cell proliferation, apoptosis, and cell cycle progression. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize DZNep in their studies of EZH2 biology and to explore its potential as a therapeutic agent. It is important to note that DZNep is a global histone methylation inhibitor and its effects may not be solely attributed to EZH2 inhibition.[9][10] Therefore, results should be interpreted with consideration of its broader mechanism of action.
References
- 1. This compound A (DZNep), an inhibitor of the histone methyltransferase EZH2, induces apoptosis and reduces cell migration in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 4. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular mechanisms involved in the synergistic interaction of the EZH2 inhibitor this compound A (DZNeP) with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. DZNep inhibits the proliferation of colon cancer HCT116 cells by inducing senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EZH2-inhibitor DZNep enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. apexbt.com [apexbt.com]
- 17. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Co-Treatment with the Epigenetic Drug, this compound A (DZNep) and Cisplatin after DZNep Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-Deazaneplanocin A (DZNep) Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 3-Deazaneplanocin A (DZNep) in solution. Adherence to proper storage and handling protocols is critical for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound A?
A: Solid DZNep is stable for at least 12 months when stored at or below -20°C.[1] Some suppliers indicate that the powder form can be stored for up to three years at -20°C.[2] It is also recommended to store the compound desiccated, as it can be hygroscopic, and protected from light.[3] For the hydrochloride salt version, it is advised to keep it in sealed storage, away from moisture.[4]
Q2: How should I prepare and store DZNep stock solutions?
A: The stability of DZNep in solution depends heavily on the solvent and storage temperature.
-
DMSO Stock Solutions: Stock solutions in DMSO can be stored at -20°C for several months, with some sources suggesting stability for up to 3 months.[3][5] For longer-term storage, -80°C is recommended, which can extend stability to one or even two years.[4][6][7]
-
Aqueous Stock Solutions: Aqueous solutions are significantly less stable. It is strongly recommended to prepare these solutions fresh for each use and not to store them for more than one day.[1][8] If short-term storage is unavoidable, some data suggests stability for up to one month at -20°C, but fresh preparation is the best practice.[8]
To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot stock solutions into single-use volumes before freezing.[4][6]
Q3: My DZNep solution has precipitated after thawing. What should I do?
A: Precipitate in a thawed solution can indicate that the compound has fallen out of solution. You can try to redissolve it by warming the tube at 37°C for 10 minutes and/or shaking it in an ultrasonic bath for a short period.[5][9] Before use, always equilibrate the solution to room temperature and visually inspect to ensure no precipitate is present.[8] If the precipitate does not dissolve, it is recommended to prepare a fresh solution to ensure accurate dosing.
Q4: How can I verify the concentration and integrity of my DZNep solution?
A: The most reliable method to verify the concentration and check for degradation of DZNep is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[10] These methods can separate the parent DZNep compound from any potential degradation products and provide an accurate quantification.
Q5: What is the primary mechanism of action for DZNep?
A: DZNep is an inhibitor of S-adenosylhomocysteine (SAH) hydrolase (AHCY).[11] This enzyme is critical for the hydrolysis of SAH to adenosine (B11128) and homocysteine. By inhibiting AHCY, DZNep causes an intracellular accumulation of SAH, which is a potent product inhibitor of S-adenosyl-methionine (SAM)-dependent methyltransferases, including the histone methyltransferase EZH2.[11][12] This leads to a global reduction in histone methylation.[13]
Data Presentation
Table 1: Recommended Storage Conditions for DZNep
| Form | Solvent | Storage Temperature | Recommended Duration | Citations |
| Solid Powder | N/A | -20°C | ≥ 12 months to 3 years | [1][2] |
| Stock Solution | DMSO | -20°C | Up to 3 months (some vendors up to 1 year) | [3][4][5][6] |
| Stock Solution | DMSO | -80°C | Up to 2 years | [4][6][7] |
| Stock Solution | Water | -20°C | Up to 1 month (fresh preparation is highly recommended) | [8] |
| Aqueous Working Solution | Aqueous Buffer | 4°C / RT | Use immediately; do not store for more than one day | [1] |
Table 2: Solubility of this compound A
| Solvent | Reported Solubility | Notes | Citations |
| DMSO | ≥10 mg/mL to 60 mg/mL | Warming or sonication may be required for higher concentrations. | [2][3][5][7] |
| Water | ≥17 mg/mL to 50 mg/mL | Refers to DZNep HCl salt. Sonication may be required. | [1][2][4][5] |
| Ethanol | Insoluble | [1][5] |
Visualizations
DZNep Mechanism of Action
Caption: Mechanism of DZNep action via inhibition of AHCY.
Troubleshooting Workflow for DZNep Solution Issues
Caption: Logical workflow for troubleshooting common DZNep solution issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DZNep Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution of DZNep for long-term storage and subsequent dilution.
Materials:
-
This compound A (MW: 262.26 g/mol ) or DZNep HCl (MW: 298.73 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-weigh Vial: Tare a sterile, empty microcentrifuge tube on an analytical balance.
-
Weigh DZNep: Carefully weigh approximately 2.62 mg of DZNep powder (or 2.99 mg for DZNep HCl) into the tared tube. Record the exact weight.
-
Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO needed: Volume (µL) = [(Weight in mg) / (Molecular Weight in g/mol )] * 100,000 Example for 2.62 mg of DZNep: [(2.62 mg) / (262.26 g/mol )] * 100,000 = 999 µL of DMSO.
-
Dissolution: Add the calculated volume of sterile DMSO to the vial containing the DZNep powder.
-
Mix Thoroughly: Cap the vial tightly and vortex until the solid is completely dissolved. If dissolution is slow, warm the tube briefly at 37°C or place it in an ultrasonic bath for 5-10 minutes.[5][9] Visually confirm that no solid particles remain.
-
Aliquot for Storage: Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL) in cryovials or microcentrifuge tubes. This minimizes freeze-thaw cycles.[6]
-
Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -20°C for short-to-mid-term storage (up to 3 months) or at -80°C for long-term storage (up to 2 years).[3][6][7]
Protocol 2: General Stability-Indicating HPLC Assay for DZNep
Objective: To assess the stability of a DZNep solution by separating the parent compound from potential degradation products using reverse-phase HPLC. This is a general method and may require optimization.
Principle: A stability-indicating HPLC method is developed by subjecting the drug to stress conditions (e.g., acid, base, heat) to generate degradation products. The method must then demonstrate the ability to resolve the peak of the intact drug from these degradation products and any impurities.[14][15]
Materials:
-
HPLC system with UV or PDA detector
-
C18 reverse-phase column (e.g., 3 µm particle size, 100 mm x 3.0 mm)
-
DZNep solution to be tested
-
DZNep reference standard
-
HPLC-grade acetonitrile, water, and formic acid
-
For forced degradation: HCl, NaOH solutions
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas mobile phases before use.
-
-
Standard Preparation: Prepare a standard solution of DZNep at a known concentration (e.g., 10 µg/mL) in the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Sample Preparation: Dilute the DZNep solution to be tested to the same target concentration as the standard using the same diluent.
-
Forced Degradation (for method validation):
-
Acid/Base Hydrolysis: Incubate DZNep solution with 0.1 M HCl or 0.1 M NaOH at 60°C for several hours. Neutralize before injection.
-
Thermal Stress: Incubate DZNep solution at an elevated temperature (e.g., 70°C) for 24-48 hours.
-
These stressed samples are used to confirm the method can separate degradants from the main DZNep peak.
-
-
HPLC Conditions (Example): [10][15]
-
Column: C18, 3 µm, 100 mm x 3.0 mm
-
Column Temperature: 30°C
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: ~260 nm (verify with UV scan of DZNep)
-
Injection Volume: 5-10 µL
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-12 min: Return to 5% B and equilibrate
-
-
-
Data Analysis:
-
Run the reference standard to determine the retention time and peak area for intact DZNep.
-
Inject the test sample. Calculate the percentage of DZNep remaining by comparing the peak area of the main peak in the sample to the standard.
-
% Remaining = (Area_Sample / Area_Standard) * 100
-
Examine the chromatogram for the appearance of new peaks, which would indicate degradation products. The method is considered "stability-indicating" if these new peaks are well-resolved from the main DZNep peak.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. This compound A HCl | EZH2/AHCY Inhibitor | TargetMol [targetmol.com]
- 3. Histone Methyltransferase EZH2 Inhibitor, DZNep [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound A |DZNep | Histone methyltransferase Inhibitor | Hello Bio [hellobio.com]
- 9. apexbt.com [apexbt.com]
- 10. A rapid ultra HPLC-MS/MS method for the quantitation and pharmacokinetic analysis of this compound A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. tnsroindia.org.in [tnsroindia.org.in]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 3-Deazaneplanocin A (DZNep) and Normal Cell Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Deazaneplanocin A (DZNep). The information focuses on the cytotoxic effects of DZNep in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound A (DZNep)?
A1: DZNep is an inhibitor of S-adenosyl-L-homocysteine (AdoHcy) hydrolase.[1] This inhibition leads to the intracellular accumulation of AdoHcy, which in turn competitively inhibits S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2] This ultimately results in the depletion of the EZH2 protein and a reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark for gene silencing.[1][3][4]
Q2: Is DZNep cytotoxic to normal (non-cancerous) cells?
A2: DZNep generally exhibits selective cytotoxicity, being more potent against cancer cells than normal cells.[3][4][5][6][7][8] Several studies have reported that DZNep has minimal or only slight effects on the growth and viability of normal cells at concentrations that are cytotoxic to cancer cells.[1][4][5] For instance, normal chondrocytes show only a slight decrease in growth and do not undergo apoptosis in response to DZNep treatment.[4][7] Similarly, DZNep does not induce apoptosis in normal CD34(+) bone marrow progenitor cells.[9] However, some studies have reported cytotoxic effects in certain normal cell types, such as rat renal tubular epithelial cells, at higher concentrations.[10]
Q3: What are the typical IC50 values for DZNep in normal cells?
A3: The half-maximal inhibitory concentration (IC50) values for DZNep in normal cells are generally higher than those observed in cancer cell lines. For example, immortalized human bronchial epithelial and fibroblast cell lines have IC50 values ranging from 0.58 to 1.03 µM, which is significantly higher than the 0.08 to 0.24 µM range for non-small cell lung cancer (NSCLC) cell lines.[2][11]
Q4: Can DZNep induce apoptosis in normal cells?
A4: While DZNep is a potent inducer of apoptosis in many cancer cell lines, its effect on normal cells is less pronounced.[3][5][6] In many cases, it does not induce apoptosis in normal cells at concentrations effective against cancer cells.[4][7] However, one study demonstrated that DZNep can induce apoptosis in normal rat kidney epithelial cells (NRK-52E) in a dose- and time-dependent manner.[10] The mechanism in these cells was linked to the upregulation of Deptor, an inhibitor of the mTOR signaling pathway.[10]
Q5: Are there any known off-target effects of DZNep in normal cells?
A5: As an inhibitor of AdoHcy hydrolase, DZNep can globally affect methylation processes, not just histone methylation mediated by EZH2.[12] This can lead to the inhibition of other methyltransferases and potentially affect various cellular processes.[13]
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound A in various normal cell lines.
| Cell Line | Cell Type | Organism | IC50 (µM) | Reference |
| HBEC3 KT | Immortalized Bronchial Epithelial | Human | 0.58 ± 0.09 | [2] |
| 16HBE14o- | Immortalized Bronchial Epithelial | Human | 1.03 ± 0.11 | [2] |
| WI-38 VA-13 2RA | Immortalized Fibroblast | Human | 0.63 ± 0.07 | [2] |
| NRK-52E | Normal Kidney Epithelial | Rat | Dose-dependent apoptosis observed | [10] |
| Normal Chondrocytes | Primary Chondrocytes | Human | Slight growth reduction, no apoptosis | [1][4] |
| CD34+ Progenitors | Bone Marrow Progenitor Cells | Human | No apoptosis induced | [9] |
Signaling Pathways
General Mechanism of DZNep Action
DZNep's primary mechanism involves the inhibition of S-adenosyl-L-homocysteine hydrolase (SAHH), leading to an accumulation of S-adenosyl-L-homocysteine (SAH). Elevated SAH levels competitively inhibit various S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including the histone methyltransferase EZH2. This leads to a global reduction in histone methylation and subsequent changes in gene expression.
General mechanism of this compound A (DZNep) action.
DZNep-Induced Apoptosis in Normal Renal Tubular Epithelial Cells
In normal rat kidney (NRK-52E) cells, DZNep has been shown to induce apoptosis by upregulating Deptor, an endogenous inhibitor of the mTORC1 and mTORC2 signaling complexes. This leads to the downregulation of apoptosis suppressor genes and ultimately, programmed cell death.
DZNep-induced apoptosis via the mTOR pathway in normal renal cells.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to determine the cytotoxicity of DZNep on adherent normal cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Normal adherent cell line of interest
-
Complete cell culture medium
-
This compound A (DZNep)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
DZNep Treatment:
-
Prepare a series of DZNep dilutions in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the DZNep dilutions to the respective wells. Include vehicle control (medium with the same concentration of DZNep's solvent, e.g., PBS or DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium containing DZNep.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each DZNep concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the DZNep concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in normal cells treated with DZNep using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Normal cell line of interest (adherent or suspension)
-
Complete cell culture medium
-
This compound A (DZNep)
-
Phosphate-Buffered Saline (PBS), sterile
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach (for adherent cells).
-
Treat the cells with the desired concentrations of DZNep and a vehicle control for the specified duration.
-
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS, then detach them using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Suspension cells: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.
-
Acquire data and analyze the dot plot to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in MTT assay results | - Inconsistent cell seeding- Edge effects in the 96-well plate- Incomplete solubilization of formazan crystals | - Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium.- Ensure complete dissolution of formazan crystals by thorough mixing or longer incubation with the solubilization solution. |
| Low signal in MTT assay | - Low cell number- Insufficient incubation time with MTT- Cell type has low metabolic activity | - Optimize cell seeding density.- Increase the incubation time with MTT (up to 4 hours).- Consider using a more sensitive viability assay. |
| High background in apoptosis assay | - Excessive cell manipulation during harvesting- Delayed analysis after staining | - Handle cells gently during harvesting to minimize mechanical damage.- Analyze samples on the flow cytometer as soon as possible after staining. |
| Unexpectedly high cytotoxicity in normal cells | - High concentration of DZNep used- Contamination of cell culture- Solvent (e.g., DMSO) toxicity | - Perform a dose-response experiment to determine the optimal concentration range.- Regularly check cell cultures for contamination.- Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). |
| DZNep precipitation in culture medium | - DZNep concentration exceeds its solubility in the medium | - Prepare fresh DZNep stock solutions and dilute them appropriately. Ensure the final concentration is within the solubility limit. Gentle warming and vortexing may help. |
Experimental Workflow Diagram
General workflow for assessing DZNep cytotoxicity in normal cells.
References
- 1. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 2. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Treatment with the Epigenetic Drug, this compound A (DZNep) and Cisplatin after DZNep Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound A hydrochloride | EZH2 Inhibitor: R&D Systems [rndsystems.com]
- 7. Co-Treatment with the Epigenetic Drug, this compound A (DZNep) and Cisplatin after DZNep Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas | MDPI [mdpi.com]
- 8. This compound A [bio-gems.com]
- 9. stemcell.com [stemcell.com]
- 10. EZH2-inhibitor DZNep enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound A (DZNep), an Inhibitor of S-Adenosylmethionine-dependent Methyltransferase, Promotes Erythroid Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Deazaneplanocin A (DZNep)
Welcome to the technical support center for 3-Deazaneplanocin A (DZNep). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of DZNep, with a focus on its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DZNep?
A1: this compound A (DZNep) is a potent competitive inhibitor of S-adenosylhomocysteine hydrolase (SAHH), also known as AHCY.[1][2][3] It is a carbocyclic analog of adenosine.[4][5] The inhibition of SAHH leads to the intracellular accumulation of S-adenosylhomocysteine (SAH).[3][4] SAH, in turn, acts as a product inhibitor of S-adenosyl-methionine (SAM)-dependent methyltransferases.[3][6] This results in a global inhibition of methylation events, including histone methylation.
Q2: Is DZNep a specific EZH2 inhibitor?
A2: No, DZNep is not a specific EZH2 inhibitor. Its effect on EZH2 is indirect.[7] By causing the accumulation of SAH, DZNep inhibits the activity of numerous methyltransferases, including EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][7][8] Additionally, DZNep treatment has been shown to induce the proteasomal degradation of the EZH2 protein, rather than affecting its mRNA levels.[3][7] Therefore, it is more accurately described as a global histone methylation inhibitor.[8][9]
Q3: What are the main off-target effects of DZNep?
A3: The primary "off-target" effects of DZNep stem from its primary mechanism of inhibiting SAHH. This leads to the broad inhibition of various SAM-dependent methyltransferases, not just EZH2.[3][8] Consequently, DZNep affects multiple histone methylation marks, including both repressive (e.g., H3K27me3, H4K20me3, H3K9me3) and activating marks (e.g., H3K36me3, H3K79me3, H3K4me3).[4][8] It has also been reported to down-regulate the expression of other histone methyltransferases like SETDB1 at the transcriptional level.[10]
Q4: What is the difference between DZNep and specific EZH2 inhibitors like Tazemetostat or GSK126?
A4: The key difference lies in their mechanism of action and specificity.
-
DZNep: Acts indirectly by inhibiting SAHH, leading to broad inhibition of methyltransferases.[3] It also promotes EZH2 protein degradation.[7]
-
Specific EZH2 inhibitors (e.g., Tazemetostat, GSK126): These are SAM-competitive inhibitors that directly target the catalytic SET domain of EZH2, leading to a more specific inhibition of H3K27 methylation.[3] Due to its multiple targets, DZNep is often reported to be a more potent anticancer agent in vitro compared to specific EZH2 inhibitors.[3]
Troubleshooting Guide
Issue 1: No significant decrease in global H3K27me3 levels after DZNep treatment.
-
Possible Cause 1: Insufficient Concentration or Treatment Duration. The effects of DZNep are dose- and time-dependent.[11]
-
Possible Cause 2: Cell Line Insensitivity. Different cell lines exhibit varying sensitivity to DZNep.[12][13]
-
Possible Cause 3: Reagent Quality. DZNep stability and purity can affect its activity.
-
Recommendation: Ensure proper storage of DZNep stock solutions (-20°C or -80°C).[3] Purchase from a reputable supplier and check the purity specifications.
-
Issue 2: Observing widespread apoptosis in non-cancerous control cells.
-
Possible Cause 1: High DZNep Concentration. While DZNep shows some selectivity for cancer cells, high concentrations can be toxic to normal cells.[4][12][16]
-
Recommendation: Lower the concentration of DZNep. The therapeutic window can be narrow. Refer to the IC50 data in Table 1 for guidance.
-
-
Possible Cause 2: Off-Target Cytotoxicity. The global inhibition of methylation can disrupt essential cellular processes in normal cells.
-
Recommendation: Acknowledge this limitation. If the goal is to specifically study EZH2, consider using a more specific inhibitor in parallel to dissect the EZH2-dependent effects from the global methylation inhibition effects.[3]
-
Issue 3: Inconsistent results when combining DZNep with other drugs.
-
Possible Cause 1: Order of Drug Addition. The sequence of drug administration can be critical.
-
Recommendation: Some studies have shown that "priming" cells with DZNep for a period (e.g., 48 hours) before co-treatment with another agent (like cisplatin (B142131) or gemcitabine) significantly enhances the cytotoxic effect compared to simultaneous co-treatment.[4][6] Test different treatment schedules.
-
-
Possible Cause 2: Antagonistic or Synergistic Interactions. The off-target effects of DZNep can lead to complex interactions.
-
Recommendation: Perform a synergy analysis (e.g., using the Chou-Talalay method) to determine if the drug combination is synergistic, additive, or antagonistic in your experimental system.
-
Issue 4: EZH2 protein levels decrease, but mRNA levels are unchanged.
-
This is an expected outcome. DZNep's mechanism for reducing EZH2 levels is primarily through post-transcriptional mechanisms, specifically by inducing the proteasomal degradation of the EZH2 protein.[3][7][16] It does not typically affect the transcription of the EZH2 gene.[7][10]
-
Recommendation: This observation validates the known mechanism of action of DZNep. No troubleshooting is required.
-
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound A (DZNep)
| Parameter | Target/Cell Line | Value | Reference |
| Ki | S-Adenosylhomocysteine Hydrolase (SAHH) | ~50 pM (0.05 nM) | [1][5] |
| IC50 | Non-Small Cell Lung Cancer (NSCLC) Cell Lines | 0.08 - 0.24 µM | [12][15] |
| IC50 | Immortalized Bronchial Epithelial/Fibroblast Lines | 0.54 - 1.03 µM | [12][15] |
| Effective Conc. | Multiple Myeloma Cell Lines (Apoptosis) | 500 nM | [13] |
| Effective Conc. | Pancreatic Cancer Cell Lines (EZH2 modulation) | 5 µM | [6] |
| Effective Conc. | Chondrosarcoma Cell Lines (EZH2 reduction) | 1 µM | [7][16] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis for Histone Methylation and EZH2
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with the desired concentration of DZNep (e.g., 0.1 - 5 µM) or vehicle control (e.g., PBS, DMSO) for the desired duration (e.g., 24, 48, 72 hours).[3][6]
-
Protein Extraction: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Histone Extraction (for histone marks): For cleaner results on histone modifications, perform an acid extraction. Resuspend the cell pellet in a hypotonic lysis buffer, centrifuge to pellet nuclei, and then extract histones from the nuclear pellet using 0.2 M H2SO4.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). Incubate with primary antibodies overnight at 4°C. Use antibodies specific for EZH2, SUZ12, H3K27me3, H3K9me3, total H3 (as a loading control), and β-actin (as a loading control for whole-cell lysates).[2][4][7]
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Viability MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of DZNep (e.g., 0.01 to 10 µM) for 48-72 hours.[12]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Mechanism of action for DZNep, highlighting its primary target and downstream off-target effects.
Caption: Troubleshooting workflow for experiments where DZNep shows no observable effect.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oatext.com [oatext.com]
- 4. Co-Treatment with the Epigenetic Drug, this compound A (DZNep) and Cisplatin after DZNep Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas | MDPI [mdpi.com]
- 5. This compound: a new and potent inhibitor of S-adenosylhomocysteine hydrolase and its effects on human promyelocytic leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms involved in the synergistic interaction of the EZH2 inhibitor this compound A (DZNeP) with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 8. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. DZNep, inhibitor of S-adenosylhomocysteine hydrolase, down-regulates expression of SETDB1 H3K9me3 HMTase in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determinants of sensitivity to DZNep induced apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
DZNep Resistance Mechanisms in Cancer Cells: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding DZNep resistance in cancer cells.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DZNep?
A1: DZNep is an indirect inhibitor of the histone methyltransferase, Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] It functions by inhibiting S-adenosyl-L-homocysteine hydrolase (AHCY), the enzyme that converts S-adenosyl-L-homocysteine (SAH) to L-homocysteine and adenosine.[4] This inhibition leads to the intracellular accumulation of SAH, a potent negative feedback inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including EZH2.[5] Consequently, DZNep causes a global reduction in histone methylation, not limited to the H3K27me3 mark catalyzed by EZH2.[6]
Q2: What are the known mechanisms of acquired resistance to DZNep in cancer cells?
A2: The primary clinically observed mechanism of acquired resistance to DZNep is the amplification of the AHCY gene, which is the direct target of DZNep. This amplification leads to a significant overexpression of the AHCY protein, which counteracts the inhibitory effect of DZNep. Other potential mechanisms include the overexpression of anti-apoptotic proteins like Bcl-2, which has been associated with DZNep insensitivity in multiple myeloma, and alterations in signaling pathways that promote cell survival, such as the PI3K/Akt/mTOR pathway.[7][8][9] There is also a theoretical possibility of upregulation of drug efflux pumps, such as ABC transporters, though direct evidence for DZNep is still emerging.[10][11][12][13][14]
Q3: Does DZNep exclusively inhibit EZH2?
A3: No, DZNep is a global inhibitor of histone methylation.[6] Its mechanism of action, which involves the accumulation of SAH, affects a wide range of SAM-dependent methyltransferases.[5] While its effect on EZH2 and the subsequent reduction in H3K27me3 is well-documented, it also impacts other histone methylation marks.[6]
Q4: What is the role of c-Myc in DZNep resistance?
A4: The relationship between c-Myc and DZNep resistance is an emerging area of investigation. EZH2 can directly interact with and stabilize c-Myc in a manner that is independent of its methyltransferase activity.[15] This non-canonical function of EZH2 can promote oncogenesis.[16] Therefore, cancer cells with high c-Myc activity might exhibit resistance to DZNep if their survival is driven by the non-catalytic functions of EZH2 that are not affected by SAH accumulation. Conversely, c-Myc can also regulate EZH2 expression, creating a potential feedback loop.[17][18]
Q5: What are typical concentrations of DZNep used in cell culture experiments?
A5: The effective concentration of DZNep can vary significantly depending on the cell line and the duration of the experiment. IC50 values for proliferation inhibition in non-small cell lung cancer cell lines have been reported to range from 0.08 to 0.24 µM.[2] For studies in pancreatic cancer cells, a concentration of 5 µM for 72 hours has been used to achieve a significant reduction in EZH2 expression.[5] To generate resistant cell lines, a long-term culture with gradually increasing concentrations, for instance from 200 nM to 2000 nM, can be employed.[3]
II. Troubleshooting Guides
A. Western Blotting for EZH2 and H3K27me3
| Problem | Potential Cause | Troubleshooting Steps |
| No decrease in H3K27me3 levels after DZNep treatment | 1. Insufficient DZNep concentration or treatment time: The effect of DZNep is time and dose-dependent.[19] 2. Cell line is resistant to DZNep. 3. Inefficient histone extraction. 4. Poor antibody quality. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. 2. Verify DZNep sensitivity with a proliferation or apoptosis assay. Consider testing for AHCY amplification. 3. Use a validated histone extraction protocol. Ensure the use of protease and phosphatase inhibitors. 4. Use a well-validated, high-specificity antibody for H3K27me3. Check the manufacturer's recommendations and literature for validated antibodies.[20] |
| "Blotchy" or uneven background on the Western blot for histones | 1. Improper membrane transfer: Histones are small proteins and can be prone to over-transfer. 2. Gel issues: The gel percentage may not be optimal for resolving low molecular weight proteins. | 1. Optimize transfer time and voltage. Consider using a 0.2 µm PVDF membrane. A Ponceau S stain after transfer can help visualize the transfer efficiency.[21] 2. Use a higher percentage gel (e.g., 15% or 4-20% gradient gel) for better resolution of histones.[21] |
| EZH2 protein levels do not decrease, but H3K27me3 levels do | 1. DZNep's primary mechanism: DZNep indirectly inhibits EZH2's catalytic activity through SAH accumulation, which may not always lead to EZH2 protein degradation.[6] 2. Cell-line specific effects. | 1. This can be an expected result. The key indicator of DZNep's activity is the reduction in H3K27me3. 2. Correlate with functional assays like apoptosis or cell cycle arrest to confirm DZNep's effect. |
B. Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Potential Cause | Troubleshooting Steps |
| High background apoptosis in untreated control cells | 1. Suboptimal cell culture conditions: Overconfluence, nutrient deprivation, or excessive passaging can induce apoptosis. 2. Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes. | 1. Maintain cells in a logarithmic growth phase and ensure optimal culture conditions. 2. Use a gentle cell detachment method. If using trypsin, ensure it is neutralized properly. Avoid harsh mechanical stress. |
| No significant increase in apoptosis after DZNep treatment | 1. DZNep concentration is too low or treatment time is too short. [19] 2. The cell line is resistant to DZNep-induced apoptosis. 3. Apoptotic cells were lost during sample preparation. | 1. Perform a dose-response and time-course experiment.[22][23] 2. Investigate potential resistance mechanisms (e.g., AHCY amplification, Bcl-2 overexpression). 3. Collect the supernatant after treatment, as early apoptotic cells may detach.[24] |
| Inconsistent results between replicates | 1. Uneven cell seeding. 2. Variability in DZNep treatment. 3. Inconsistent staining or washing steps. | 1. Ensure a single-cell suspension and accurate cell counting before seeding. 2. Ensure DZNep is thoroughly mixed into the media for each well. 3. Follow a standardized staining protocol with consistent incubation times and washing volumes. |
III. Quantitative Data Summary
Table 1: IC50 Values of DZNep in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [2] |
| H1299 | Non-Small Cell Lung Cancer | 0.08 - 0.24 | [2] |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | (CI value of 0.2 with gemcitabine) | [5] |
| MIA-PaCa-2 | Pancreatic Ductal Adenocarcinoma | (CI value of 0.3 with gemcitabine) | [5] |
| LPc006 | Pancreatic Ductal Adenocarcinoma | (CI value of 0.7 with gemcitabine) | [5] |
Note: CI stands for Combination Index, where a value < 1 indicates synergy.
Table 2: Effects of DZNep on EZH2 and H3K27me3 Protein Levels
| Cell Line | DZNep Concentration | Treatment Duration | % Reduction in EZH2 | % Reduction in H3K27me3 | Reference |
| PANC-1 | 5 µM | 72 hours | 48% | Significant reduction | [5] |
| MIA-PaCa-2 | 5 µM | 72 hours | 32% | Significant reduction | [5] |
| LPc006 | 5 µM | 72 hours | 36% | Significant reduction | [5] |
IV. Experimental Protocols
A. Generating DZNep-Resistant Cell Lines
This protocol is a general guideline and should be optimized for your specific cell line.
-
Determine the initial DZNep concentration: Start by treating the parental cell line with a range of DZNep concentrations to determine the IC20-IC30 (the concentration that inhibits growth by 20-30%) over a 72-hour period using an MTT or similar viability assay.
-
Initial selection: Culture the parental cells in medium containing the determined IC20-IC30 of DZNep.
-
Monitor and passage: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them into fresh medium containing the same concentration of DZNep.[25]
-
Dose escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the DZNep concentration in a stepwise manner (e.g., by 1.5-2 fold increments).[26][27] Allow the cells to adapt and resume normal proliferation at each new concentration before the next increase. This process can take several months.[3][27]
-
Characterization of resistant cells: Once a resistant population is established (i.e., they can proliferate in a significantly higher DZNep concentration than the parental line), characterize their resistance by comparing their IC50 value to that of the parental cells.[26]
-
Stability of resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-challenge them with DZNep to see if the resistance is maintained.[25]
B. AHCY Gene Copy Number Analysis by qPCR
This protocol provides a framework for assessing the copy number of the AHCY gene.
-
Genomic DNA extraction: Isolate high-quality genomic DNA from both the parental and DZNep-resistant cell lines using a commercial kit.
-
Primer design: Design qPCR primers specific to a unique region of the AHCY gene. Additionally, design primers for a reference gene with a known stable copy number (e.g., RPPH1 or TERT).
-
qPCR reaction setup: Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry.[28] Set up reactions in triplicate for both the AHCY target gene and the reference gene for each genomic DNA sample.
-
qPCR cycling conditions: Use a standard three-step cycling protocol (denaturation, annealing, extension), followed by a melt curve analysis if using SYBR Green.[28]
-
Data analysis:
-
Determine the Cq (quantification cycle) value for each reaction.
-
Calculate the ΔCq for each sample: ΔCq = Cq(AHCY) - Cq(reference gene).
-
Calculate the ΔΔCq: ΔΔCq = ΔCq(resistant sample) - ΔCq(parental sample).
-
The copy number fold change is calculated as 2-ΔΔCq. A value of 2 would indicate a doubling of the gene copy number in the resistant cells compared to the parental cells.[29][30][31][32]
-
C. Measurement of Intracellular S-adenosyl-L-homocysteine (SAH) Levels
This is a general workflow for SAH measurement, typically performed using HPLC or LC-MS/MS.
-
Cell lysis and extraction:
-
Treat cells with DZNep or vehicle control for the desired time.
-
Harvest the cells and perform a perchloric acid extraction to precipitate proteins and extract small molecules.
-
Centrifuge to pellet the protein and collect the supernatant containing SAH.
-
-
Sample preparation: Neutralize the acidic extract and filter it before injection into the HPLC system.
-
HPLC analysis:
-
Employ an isocratic or gradient elution with a mobile phase typically consisting of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detect SAH using UV absorbance (around 254 nm) or fluorescence detection after derivatization for increased sensitivity.[35][36]
-
Quantification:
-
Generate a standard curve using known concentrations of pure SAH.
-
Calculate the concentration of SAH in the samples by comparing their peak areas to the standard curve.
-
Normalize the SAH concentration to the total protein content or cell number of the original sample.[37]
-
V. Visualization of Signaling Pathways and Workflows
Caption: DZNep's primary mechanism of action.
Caption: Key mechanisms of resistance to DZNep.
Caption: Workflow for generating DZNep-resistant cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Epigenetic therapy with 3-deazaneplanocin A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-carbon metabolism in cancer: moonlighting functions of metabolic enzymes and anti-tumor therapy | springermedizin.de [springermedizin.de]
- 5. Molecular mechanisms involved in the synergistic interaction of the EZH2 inhibitor this compound A (DZNeP) with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DZNep, inhibitor of S-adenosylhomocysteine hydrolase, down-regulates expression of SETDB1 H3K9me3 HMTase in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 8. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer | MDPI [mdpi.com]
- 9. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [pubmed.ncbi.nlm.nih.gov]
- 10. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fungal ATP-binding cassette (ABC) transporters in drug resistance & detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABC transporters in multidrug resistance and pharmacokinetics, and strategies for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overexpression of MYC and EZH2 cooperates to epigenetically silence MST1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. yeasenbio.com [yeasenbio.com]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. origene.com [origene.com]
- 29. Quantitative Analysis of Copy Number Variants Based on Real-Time LightCycler PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 30. blog.addgene.org [blog.addgene.org]
- 31. Quantitative PCR from human genomic DNA: The determination of gene copy numbers for congenital adrenal hyperplasia and RCCX copy number variation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Quantitative PCR from human genomic DNA: The determination of gene copy numbers for congenital adrenal hyperplasia and RCCX copy number variation | PLOS One [journals.plos.org]
- 33. medchemexpress.com [medchemexpress.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. Validated HPLC-Fl method for the analysis of S-adenosylmethionine and S-adenosylhomocysteine biomarkers in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. mdpi.com [mdpi.com]
Technical Support Center: Enhancing 3-Deazaneplanocin A (DZNep) In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo delivery of 3-Deazaneplanocin A (DZNep).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments with DZNep, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why am I observing lower than expected efficacy of DZNep in my animal model?
A1: Several factors can contribute to reduced in vivo efficacy of DZNep. Consider the following troubleshooting steps:
-
Drug Stability and Handling: DZNep aqueous solutions are not stable for more than a day. Ensure that solutions are freshly prepared for each experiment. Solid DZNep is stable for at least 12 months when stored at or below -20°C.
-
Pharmacokinetics: Free DZNep has a short plasma elimination half-life (approximately 1.1 hours in rats). This rapid clearance may prevent the drug from reaching therapeutic concentrations in the target tissue. Consider alternative delivery systems like liposomes to prolong circulation time.
-
Dosing and Administration Route: The dose and route of administration can significantly impact efficacy. Doses ranging from 1 to 5 mg/kg have been used in mice via intravenous or intraperitoneal injection. The optimal dose may vary depending on the animal model and tumor type.
-
Tumor Model Sensitivity: Different cancer cell lines exhibit varying sensitivity to DZNep. Confirm the in vitro sensitivity of your specific cell line before proceeding with in vivo studies.
-
Off-Target Effects: While DZNep is a known EZH2 inhibitor, it can also affect other methyltransferases. In some cases, the observed effects may not be solely due to EZH2 inhibition.
Q2: I am having trouble with the solubility of DZNep for my in vivo experiments. What is the best way to prepare it?
A2: DZNep hydrochloride is soluble in water (up to 10 mM). For higher concentrations, Dimethyl Sulfoxide (DMSO) can be used, with solubility being greater than or equal to 17.07 mg/mL. When preparing solutions for in vivo use, it is crucial to ensure the final concentration of DMSO is low and non-toxic to the animals. Always use fresh DMSO, as it can absorb moisture, which may reduce the solubility of the compound.
Q3: My in vivo experiment with a DZNep nanoparticle formulation is not showing improved efficacy over the free drug. What could be the issue?
A3: Challenges with nanoparticle formulations are common. Here are some troubleshooting considerations:
-
Nanoparticle Characterization: Ensure your nanoparticles are properly characterized. Key parameters to check include particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency. Inconsistent or suboptimal characteristics can lead to poor in vivo performance.
-
Stability in Biological Fluids: Nanoparticles can aggregate or be rapidly cleared by the reticuloendothelial system (RES) if not properly formulated. PEGylation of nanoparticles can help increase their stability and circulation time in vivo.
-
Drug Release Kinetics: The rate of DZNep release from the nanoparticles is critical. If the release is too slow, the drug may not reach therapeutic concentrations. If it's too fast, the benefits of the nanoparticle delivery system are lost. Characterize the release profile of your formulation in vitro before in vivo studies.
-
Targeting Efficiency: If you are using a targeted nanoparticle formulation, inefficient targeting can lead to a lack of enhanced efficacy. Validate the targeting ligand's binding to its receptor and consider potential non-specific binding.
Q4: Are there known off-target effects of DZNep that I should be aware of in my in vivo studies?
A4: Yes, while DZNep is widely used as an EZH2 inhibitor, its primary mechanism is the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase. This leads to the accumulation of SAH, which can globally inhibit S-adenosyl-methionine (SAM)-dependent methyltransferases, not just EZH2. It has been reported to decrease other histone methylation marks as well. Researchers should be cautious in attributing all observed effects solely to EZH2 inhibition.
Quantitative Data Summary
The following tables summarize key quantitative data for DZNep from various studies to facilitate experimental design and comparison.
Table 1: In Vitro Cytotoxicity of DZNep in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference | | :--- | :--- | :--- |
Technical Support Center: EZH2 Western Blotting After DZNep Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers performing western blot analysis of EZH2 following treatment with 3-Deazaneplanocin A (DZNep).
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of DZNep treatment on EZH2 protein levels?
A1: DZNep treatment is expected to decrease the protein levels of EZH2.[1][2] It is important to note that DZNep does not typically affect EZH2 mRNA expression levels.[1][3] The reduction in EZH2 protein is a post-transcriptional effect.[3]
Q2: How does DZNep lead to the degradation of EZH2 protein?
A2: DZNep is an inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[1][4][5] Inhibition of this enzyme leads to the intracellular accumulation of SAH. Elevated SAH levels act as a competitive inhibitor for S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including EZH2.[5] This ultimately leads to the proteasomal degradation of the EZH2 protein.[5]
Q3: What is the expected downstream effect of DZNep treatment that I should observe in my western blot?
A3: A primary downstream effect of reduced EZH2 activity is a decrease in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1][4][6] Therefore, you should expect to see a reduction in H3K27me3 levels in your western blot results following DZNep treatment.
Q4: What are typical concentrations and treatment durations for DZNep?
A4: Effective concentrations of DZNep can range from 0.1 µM to 10 µM, with treatment durations typically between 48 to 72 hours.[1][4][7][8][9] However, the optimal concentration and duration can vary depending on the cell line.[8] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.[10]
Q5: Is DZNep a specific inhibitor of EZH2?
A5: DZNep is not a highly specific inhibitor of EZH2. By inhibiting SAH hydrolase, it can lead to a global inhibition of histone methylation.[4][11]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| No decrease in EZH2 protein levels after DZNep treatment. | Inactive DZNep: The compound may have degraded due to improper storage or handling. | - Ensure DZNep is stored correctly as per the manufacturer's instructions. - Prepare fresh stock solutions. - Test a new vial of DZNep. |
| Insufficient treatment time or concentration: The incubation time or concentration of DZNep may be too low for your cell line. | - Perform a dose-response (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM) and time-course (e.g., 24h, 48h, 72h) experiment to find the optimal conditions.[4][8] | |
| High cell confluency: Cells that are too dense may be less responsive to treatment. | - Seed cells at a lower density to ensure they are in the logarithmic growth phase during treatment. | |
| Antibody issues: The primary antibody for EZH2 may not be performing optimally. | - Use an EZH2 antibody validated for western blotting.[12][13][14][15] - Run a positive control with a cell line known to express high levels of EZH2.[1] - Optimize antibody dilution and incubation times. | |
| Weak or no EZH2 signal in both control and treated samples. | Low endogenous EZH2 expression: The cell line you are using may have very low levels of EZH2. | - Choose a cell line known to have higher EZH2 expression for your experiment.[2] - Increase the amount of protein loaded onto the gel. |
| Inefficient protein extraction: EZH2 is a nuclear protein, and extraction may be incomplete. | - Use a lysis buffer specifically designed for nuclear protein extraction. | |
| Poor antibody performance: The EZH2 antibody may be of low quality or expired. | - Try a different, validated EZH2 antibody from a reputable supplier.[12][13][14][15] | |
| No change in H3K27me3 levels despite a decrease in EZH2. | Antibody issues: The H3K27me3 antibody may not be specific or sensitive enough. | - Validate your H3K27me3 antibody with appropriate controls. - Use an antibody that has been well-cited for detecting changes in H3K27me3 after EZH2 inhibition. |
| Sub-optimal western blot conditions: Issues with transfer, blocking, or antibody incubations can affect the signal. | - Ensure complete transfer of proteins to the membrane. - Use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). - Optimize primary and secondary antibody concentrations and incubation times. | |
| Histone extraction: Histones may not be efficiently extracted with standard whole-cell lysis buffers. | - Consider using an acid extraction protocol for histones to improve detection of H3K27me3.[16] | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or overall cell health can affect outcomes. | - Use cells within a consistent and low passage number range. - Standardize seeding density and treatment conditions. |
| Inconsistent DZNep preparation: Variations in the preparation of DZNep stock and working solutions. | - Prepare a large batch of DZNep stock solution, aliquot, and store at -80°C to ensure consistency. |
Experimental Protocols
DZNep Treatment of Cultured Cells
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
DZNep Preparation: Prepare a stock solution of DZNep in a suitable solvent (e.g., water or DMSO) and store it at -20°C or -80°C. On the day of the experiment, dilute the stock solution to the desired final concentration in fresh cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the DZNep-containing medium. For control cells, use a medium with an equivalent amount of the solvent used for the DZNep stock solution.
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[1][2]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and proceed with protein extraction.
Western Blotting for EZH2 and H3K27me3
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For histone analysis, consider an acid extraction method for better enrichment of histone proteins.[16]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against EZH2 or H3K27me3 overnight at 4°C with gentle agitation. Use a loading control antibody such as β-actin or Histone H3 on a separate blot or after stripping.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.
Visualizations
Caption: Mechanism of DZNep action on the EZH2 signaling pathway.
Caption: Troubleshooting workflow for DZNep western blot results.
References
- 1. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells | PLOS One [journals.plos.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Molecular mechanisms involved in the synergistic interaction of the EZH2 inhibitor this compound A (DZNeP) with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. DZNep inhibits H3K27me3 deposition and delays retinal degeneration in the rd1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EZH2-inhibitor DZNep enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. EZH2 Monoclonal Antibody (144CT2.1.1.5) (MA5-18108) [thermofisher.com]
- 14. Ezh2 Antibody | Cell Signaling Technology [cellsignal.com]
- 15. EZH2 Polyclonal Antibody (36-6300) [thermofisher.com]
- 16. researchgate.net [researchgate.net]
long-term storage conditions for 3-Deazaneplanocin A
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage and handling of 3-Deazaneplanocin A (DZNep). Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Storage and Stability Data
Proper storage of this compound A is critical for maintaining its chemical integrity and biological activity. The following table summarizes the recommended long-term storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years[1] | Keep in a tightly sealed container, protected from moisture. |
| Solution in DMSO | -80°C | Up to 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month[1][2] | ||
| Solution in Water | -20°C | Up to 1 month[2] | Some suppliers advise against storing aqueous solutions for more than one day.[3] Prepare fresh if possible.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound A?
A1: this compound A is soluble in both water and DMSO.[4] For a stock solution, DMSO is often used, with solubilities reported as high as 60 mg/mL.[1] For aqueous solutions, solubility is reported up to 10 mM, and sonication may be required to fully dissolve the compound.[4][5]
Q2: My this compound A solution appears to have precipitated after thawing. What should I do?
A2: If you observe precipitation, gently warm the vial to 37°C for 10 minutes and vortex or sonicate the solution to redissolve the compound.[6] Always ensure the solution is clear and free of precipitates before use.[2] To minimize precipitation, store solutions in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q3: How should I handle the solid form of this compound A upon receipt?
A3: The solid form is stable for shipping at ambient temperatures.[2] Upon receipt, it is crucial to store the compound at -20°C for long-term stability.[5]
Q4: Can I store my this compound A solution at 4°C?
A4: It is not recommended to store solutions of this compound A at 4°C for any extended period. For short-term storage of solutions, -20°C is the minimum recommended temperature, with -80°C being preferable for longer durations, especially for solutions in DMSO.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound A.
Caption: Troubleshooting workflow for this compound A activity issues.
Experimental Protocols
Protocol: Assessment of this compound A Solution Stability
This protocol outlines a method to verify the stability and activity of a stored this compound A solution using a cell-based assay. This example uses a cancer cell line known to be sensitive to DZNep, such as OCI-AML3.[7]
-
Objective: To compare the activity of a stored this compound A solution against a freshly prepared solution.
-
Materials:
-
Stored this compound A solution (test article).
-
New vial of solid this compound A (control).
-
Appropriate solvent (e.g., sterile DMSO).
-
OCI-AML3 cells (or another sensitive cell line).
-
Cell culture medium and reagents.
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®).
-
Microplate reader.
-
-
Methodology:
-
Prepare Control Solution: Prepare a fresh stock solution of this compound A from the new solid vial at the same concentration as your stored solution.
-
Cell Seeding: Seed OCI-AML3 cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Treatment Preparation: Prepare serial dilutions of both the "stored" and "fresh" this compound A solutions. A typical concentration range could be from 0.1 µM to 10 µM. Include a vehicle control (solvent only).
-
Cell Treatment: Treat the cells with the different concentrations of the stored and fresh solutions.
-
Incubation: Incubate the cells for a period known to show an effect, for example, 48 to 72 hours.[7]
-
Viability Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., absorbance or luminescence) using a microplate reader. Calculate the IC50 (half-maximal inhibitory concentration) for both the stored and fresh solutions.
-
-
Interpretation of Results:
-
If the IC50 values of the stored and fresh solutions are comparable, your stored solution is likely stable and active.
-
A significant increase in the IC50 value for the stored solution compared to the fresh solution suggests degradation of the compound.
-
Caption: Workflow for assessing the stability of a this compound A solution.
References
Validation & Comparative
Validating EZH2 Inhibition: A Comparative Guide to 3-Deazaneplanocin A and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Deazaneplanocin A (DZNep) and other prominent EZH2 inhibitors. We delve into their mechanisms of action, present supporting experimental data for validating EZH2 inhibition, and offer detailed protocols for key validation assays.
Introduction to EZH2
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its primary function is to catalyze the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[3][4] By silencing tumor suppressor genes, EZH2 plays a crucial role in cancer development and progression, making it a significant therapeutic target.[1][3][4]
This compound A (DZNep): A Multi-faceted Inhibitor
DZNep is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[3][5] This inhibition leads to the intracellular accumulation of SAH, a product of methylation reactions. Elevated SAH levels, in turn, competitively inhibit S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including EZH2.[3][6] DZNep has also been shown to induce the proteasomal degradation of the PRC2 complex, further reducing EZH2 levels.[3][5] This dual mechanism contributes to its potent anti-cancer activity.
Comparison of EZH2 Inhibitors
DZNep's broader mechanism of action, targeting multiple histone methyltransferases and inducing EZH2 degradation, often results in more potent antineoplastic effects compared to inhibitors that specifically target the catalytic site of EZH2.[3] However, this broader activity can also lead to off-target effects. Catalytic inhibitors like GSK126 and Tazemetostat (EPZ-6438) offer higher specificity for EZH2.
Table 1: Comparison of EZH2 Inhibitors
| Inhibitor | Mechanism of Action | IC50 Values (Cell Line Dependent) | Key Characteristics |
| This compound A (DZNep) | SAH Hydrolase inhibitor, induces EZH2 degradation | 0.08 to 0.24 µM in NSCLC cell lines[2][5] | Potent, multi-targeted, smaller molecule facilitating cell penetration.[3][7] |
| GSK126 | Specific, SAM-competitive EZH2 inhibitor | nM range in various cancer cell lines | Highly selective for EZH2. |
| Tazemetostat (EPZ-6438) | Specific, SAM-competitive EZH2 inhibitor | nM range in lymphoma cell lines | Orally bioavailable, FDA-approved for certain cancers. |
| CPI-1205 | Specific, SAM-competitive EZH2 inhibitor | nM range in B-cell lymphoma | Under clinical investigation. |
| GSK343 | Specific, SAM-competitive EZH2 inhibitor | nM range in various cancer cell lines | Tool compound for in vitro studies. |
Experimental Validation of EZH2 Inhibition
Validating the efficacy of an EZH2 inhibitor requires a multi-pronged approach, assessing its impact on the direct target, downstream epigenetic marks, target gene expression, and cellular phenotype.
Diagram: EZH2 Signaling Pathway
Caption: The EZH2 signaling pathway and points of inhibition.
Diagram: Experimental Workflow for Validating EZH2 Inhibition
Caption: A typical workflow for validating EZH2 inhibition.
Detailed Experimental Protocols
Western Blot for EZH2 and H3K27me3 Levels
This protocol measures the reduction in global EZH2 and H3K27me3 levels in inhibitor-treated cells.
Materials:
-
Cancer cell line of choice
-
EZH2 inhibitor (e.g., DZNep)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment: Seed cells and treat with the EZH2 inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the EZH2 and H3K27me3 signals to the total histone H3 loading control.
Quantitative Reverse Transcription PCR (qRT-PCR) for Target Gene Expression
This protocol quantifies the expression of known EZH2 target genes that are expected to be upregulated upon EZH2 inhibition.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., p16, p21, p27) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Isolate total RNA from treated and untreated cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Set up the qPCR reaction with cDNA, primers, and master mix.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
Chromatin Immunoprecipitation (ChIP) for H3K27me3 Occupancy
This protocol determines the level of H3K27me3 at the promoter regions of specific target genes.
Materials:
-
Treated and untreated cells
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Chromatin Preparation: Lyse cells and nuclei, then sonicate to shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or control IgG overnight.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers specific to the promoter regions of EZH2 target genes. Analyze the enrichment relative to the input and IgG control.
Conclusion
Validating EZH2 inhibition by this compound A requires a comprehensive set of experiments to demonstrate its effects at the molecular, epigenetic, and cellular levels. This guide provides a framework for comparing DZNep to other EZH2 inhibitors and for designing and executing the necessary validation assays. The provided protocols offer a starting point for researchers to adapt to their specific experimental systems. The multifaceted nature of DZNep's action underscores the importance of a thorough validation strategy to fully characterize its biological effects.
References
- 1. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Deazaneplanocin A and Next-Generation EZH2 Inhibitors
For researchers and professionals in drug development, understanding the nuances of epigenetic modulators is paramount. This guide provides a comprehensive comparison of 3-Deazaneplanocin A (DZNep), a pioneering agent in the field, against contemporary EZH2 inhibitors such as Tazemetostat, GSK126, and CPI-1205. We delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering a critical resource for informed decision-making in research and clinical development.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), an epigenetic modification that leads to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This has led to the development of a range of inhibitors, each with distinct biochemical properties and mechanisms of action.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound A and the newer generation of EZH2 inhibitors lies in their mode of action.
This compound A (DZNep): The Indirect Global Inhibitor
DZNep is not a direct inhibitor of EZH2. Instead, it acts as an inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase.[1] This enzyme is crucial for the hydrolysis of SAH, a byproduct of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions. Inhibition of SAH hydrolase by DZNep leads to the intracellular accumulation of SAH.[2] Elevated SAH levels, in turn, competitively inhibit SAM-dependent methyltransferases, including EZH2, leading to a global reduction in histone methylation.[1] Furthermore, some studies suggest that DZNep can also induce the proteasomal degradation of the PRC2 complex.[3]
Specific EZH2 Inhibitors (Tazemetostat, GSK126, CPI-1205): Direct SAM-Competitive Inhibition
In contrast, inhibitors like Tazemetostat (EPZ-6438), GSK126, and CPI-1205 are highly selective, potent, and direct inhibitors of EZH2.[4] They function by competing with the methyl donor, S-adenosyl-L-methionine (SAM), for binding to the catalytic SET domain of EZH2.[5][6] This direct competition prevents the transfer of a methyl group to H3K27, thereby specifically inhibiting the methyltransferase activity of EZH2.
At a Glance: Key Differences
| Feature | This compound A (DZNep) | Specific EZH2 Inhibitors (e.g., Tazemetostat, GSK126, CPI-1205) |
| Target | S-adenosyl-L-homocysteine (SAH) hydrolase | EZH2 (catalytic SET domain) |
| Mechanism | Indirect; SAH accumulation globally inhibits methyltransferases | Direct; Competitive with S-adenosyl-L-methionine (SAM) |
| Specificity | Non-specific; affects all SAM-dependent methyltransferases | Highly selective for EZH2 |
| Cellular Effects | Global histone hypomethylation, PRC2 degradation | Specific reduction of H3K27me3 |
Quantitative Comparison of Inhibitor Potency
The following tables summarize the biochemical and cellular potency of DZNep and other prominent EZH2 inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
Table 1: Biochemical Potency of EZH2 Inhibitors
| Inhibitor | Target | IC50 / Ki | Selectivity | Reference |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type) | Ki: 2.5 nM, IC50: 11-16 nM | ~35-fold vs EZH1 | [7][8] |
| GSK126 | EZH2 | IC50: 9.9 nM | >1000-fold vs other methyltransferases | [9] |
| CPI-1205 | EZH2 | IC50: 2 nM | ~26-fold vs EZH1 | [10] |
| This compound A (DZNep) | SAH Hydrolase | - | Indirect inhibitor of multiple methyltransferases | [1] |
Table 2: Cellular Potency of EZH2 Inhibitors
| Inhibitor | Cell Line | Assay | IC50 | Reference |
| Tazemetostat (EPZ-6438) | WSU-DLCL2 (EZH2 mutant) | H3K27me3 reduction | 9 nM | [11] |
| KARPAS-422 (EZH2 mutant) | Proliferation | 1.8 nM | [7] | |
| GSK126 | KARPAS-422 (EZH2 mutant) | Proliferation | - | [12] |
| This compound A (DZNep) | NSCLC cell lines | Proliferation (MTT) | 0.08 - 0.24 µM | [13] |
Head-to-Head: DZNep vs. Specific EZH2 Inhibitors in Leukemic Cells
A direct comparative study on human myeloid leukemic (HL-60) cells highlighted the potent antineoplastic activity of DZNep. In both growth inhibition and colony formation assays, DZNep demonstrated significantly greater potency than the specific EZH2 inhibitors GSK126, GSK343, Tazemetostat, and CPI-1205.[3]
Table 3: Comparative Antineoplastic Activity in HL-60 Leukemic Cells
| Treatment (48h) | % Growth Inhibition (Mean ± SE) | % Reduction in Colony Formation (Mean ± SE) |
| DMSO (Control) | 10.3 ± 1.5 | 10.3 ± 1.5 |
| DZNep | 72.3 ± 9.3 | 72.3 ± 9.3 |
| GSK126 | 23.2 ± 6.1 | 23.2 ± 6.1 |
| Tazemetostat | 17.7 ± 6.0 | 17.7 ± 6.0 |
| CPI-1205 | 9.1 ± 3.7 | 9.1 ± 3.7 |
| GSK343 | 15.5 ± 7.7 | 15.5 ± 7.7 |
| (Data adapted from Momparler et al., 2020)[3] |
The authors of the study suggest that the higher potency of DZNep may be attributed to its smaller molecular size, facilitating better cell penetration, and its multi-targeted action, which includes the induction of proteasomal degradation of EZH2 and the reactivation of tumor-suppressive microRNAs.[3]
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
For robust and reproducible results, adherence to well-defined experimental protocols is crucial. Below are detailed methodologies for key assays used in the characterization of EZH2 inhibitors.
EZH2 Enzymatic Assay (Chemiluminescent)
This assay quantifies the methyltransferase activity of the EZH2 complex by measuring the production of SAH.
Materials:
-
Recombinant human PRC2 complex
-
Biotinylated histone H3 (1-25) peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
SAH detection enzymes (e.g., from a commercial kit)
-
Luciferase and its substrate
-
Assay buffer (e.g., 20 mM BICINE, pH 7.6, 1 mM DTT, 0.005% BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the EZH2 inhibitor in DMSO and then dilute in assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the PRC2 complex and the histone H3 peptide substrate to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction and detect the generated SAH according to the manufacturer's instructions of the chemiluminescent assay kit.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a non-linear regression model.
Cellular Histone H3K27me3 Assay (Western Blot)
This assay measures the levels of H3K27 trimethylation within cells following inhibitor treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations or DMSO for 48-96 hours.
-
Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (anti-H3K27me3 and anti-total H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
Cell Viability Assay (MTT)
This colorimetric assay assesses the effect of the inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor or DMSO.
-
Incubate for the desired period (e.g., 72 hours to 7 days, as the effects of EZH2 inhibitors can be slow to manifest).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Conclusion
The landscape of EZH2 inhibition has evolved from the broad-spectrum activity of DZNep to the highly specific and potent action of next-generation inhibitors. While DZNep's multi-faceted mechanism, including its ability to induce proteasomal degradation of PRC2, contributes to its potent anticancer effects in certain contexts, its lack of specificity remains a concern for clinical development.[3]
Conversely, direct EZH2 inhibitors like Tazemetostat, GSK126, and CPI-1205 offer a more targeted approach, with demonstrated efficacy in preclinical and clinical settings, particularly in tumors with EZH2 mutations or a dependency on the PRC2 pathway. The choice of inhibitor for research purposes will depend on the specific scientific question. DZNep remains a valuable tool for studying the broader consequences of inhibiting histone methylation, while the specific inhibitors are better suited for dissecting the direct roles of EZH2 in various biological processes and for translational research. This guide provides the foundational data and methodologies to aid researchers in navigating this complex and promising field of cancer therapy.
References
- 1. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oatext.com [oatext.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to EZH2-Targeting Agents: DZNep vs. GSK126 in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The targeting of epigenetic regulators has emerged as a promising strategy in oncology. Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase frequently overexpressed in various cancers, where it plays a critical role in silencing tumor suppressor genes. This guide provides an objective, data-driven comparison of two prominent compounds that target the EZH2 pathway: 3-Deazaneplanocin A (DZNep) and GSK126.
Mechanism of Action: A Tale of Two Inhibitors
DZNep and GSK126 both lead to the inhibition of EZH2-mediated methylation of Histone H3 at Lysine 27 (H3K27), but through fundamentally different mechanisms.
-
DZNep is an indirect, broad-spectrum inhibitor. It acts by inhibiting S-adenosyl-L-homocysteine (SAH) hydrolase.[1][2][3] This enzyme's inhibition leads to the intracellular accumulation of SAH, a product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions.[2] The high levels of SAH then cause product-feedback inhibition of all SAM-dependent methyltransferases, not just EZH2.[4] This makes DZNep a global inhibitor of histone methylation.[5][6][7] Some studies have also shown that DZNep can lead to the proteasomal degradation of the entire PRC2 complex.[1]
-
GSK126 is a potent, highly specific, and direct inhibitor of EZH2.[8][9] It acts as a SAM-competitive inhibitor, directly binding to the catalytic site of EZH2 and preventing the transfer of a methyl group to H3K27.[3][10] GSK126 demonstrates remarkable selectivity for EZH2 over other histone methyltransferases, including the closely related EZH1.[8][9]
Target Specificity and Potency
The most significant difference between the two compounds lies in their specificity. This has profound implications for their efficacy and potential toxicity.
| Feature | DZNep | GSK126 |
| Primary Target | S-adenosylhomocysteine (SAH) Hydrolase[1][11] | EZH2 catalytic subunit[8][9] |
| Effect on EZH2 | Indirect inhibition via SAH accumulation; induces PRC2 degradation[1][2] | Direct, SAM-competitive inhibition of methyltransferase activity[10] |
| Specificity | Non-specific; inhibits all SAM-dependent methyltransferases[4][5][6] | Highly selective for EZH2 over other methyltransferases (>1000-fold)[4][8] |
| Potency (IC50) | Not applicable for direct EZH2 inhibition | ~9.9 nM for EZH2 methyltransferase activity[8][9] |
Preclinical Efficacy: In Vitro Data
Both DZNep and GSK126 have demonstrated anti-proliferative effects across a range of cancer cell lines. However, their potency can vary significantly depending on the cancer type and the EZH2 mutation status.
| Cell Line | Cancer Type | DZNep IC50 (µM) | GSK126 IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | More potent than GSK126 at 5µM | Less potent than DZNep at 5µM | [12] |
| NSCLC Lines (e.g., H1299) | Non-Small Cell Lung Cancer | 0.08 - 0.24 | Varies; inhibits migration | |
| HEC-50B | Endometrial Cancer (High EZH2) | Not Reported | 1.0 | [13] |
| Ishikawa | Endometrial Cancer (High EZH2) | Not Reported | 0.9 | [13] |
| HEC-265 | Endometrial Cancer (Low EZH2) | Not Reported | 10.4 | [13] |
| Multiple Myeloma Lines | Multiple Myeloma | Not Reported | 12.6 - 17.4 | [14] |
| Kelly | Neuroblastoma | Effective | Resistant (at lower doses) | [15] |
Note: IC50 values are highly dependent on assay conditions and duration of exposure. This table is for comparative purposes.
Studies suggest that DZNep can be more potent in some contexts, possibly due to its pleiotropic effects beyond EZH2 inhibition.[12][16] In contrast, GSK126 shows pronounced activity in cell lines with EZH2-activating mutations and high EZH2 expression.[13][17]
Preclinical Efficacy: In Vivo Data
In animal xenograft models, both drugs have shown the ability to inhibit tumor growth.
-
DZNep: Has been shown to effectively inhibit tumor growth in models of neuroblastoma and other cancers, an effect correlated with in-vivo depletion of EZH2 and its downstream target, MYCN.[15]
-
GSK126: Causes marked tumor regression in EZH2-mutant lymphoma xenografts.[8][17] However, its efficacy in immunocompetent models can be compromised, as GSK126 has been shown to drive the production of myeloid-derived suppressor cells (MDSCs), which dampen the anti-tumor immune response.[18][19] This finding may partly explain the disappointing results of its Phase I clinical trial.[3][18][20]
Toxicity and Off-Target Effects
-
DZNep: Due to its global inhibition of methyltransferases, DZNep has a higher potential for off-target effects and systemic toxicity.[4][6] It affects both repressive (H3K27me3, H3K9me3) and active histone marks.[4][11] However, some studies show it is more cytotoxic to cancerous cells than normal cells.[1][21]
-
GSK126: Its high specificity suggests a more favorable safety profile with fewer off-target effects.[8] However, as noted, it can have unexpected effects on the tumor microenvironment by promoting immunosuppressive cell types, which represents a significant on-target liability.[18][19]
Summary and Future Outlook
DZNep and GSK126 represent two distinct approaches to targeting EZH2-mediated gene silencing in cancer.
| Aspect | DZNep | GSK126 |
| Mechanism | Indirect, broad methyltransferase inhibitor | Direct, specific EZH2 inhibitor |
| Pros | Potent in some models, may overcome resistance to specific inhibitors due to multiple targets.[12][15] | Highly specific, potent against EZH2-mutant cancers, well-defined mechanism.[8][17] |
| Cons | High potential for off-target toxicity, lack of specificity.[4][6] | Limited efficacy in clinical trials, can induce an immunosuppressive tumor microenvironment.[18][20] |
| Therapeutic Niche | Potentially in combination therapies to induce broader epigenetic reprogramming. | Monotherapy for EZH2-mutant lymphomas; potential in combinations that counteract its immunosuppressive effects. |
The broader, more pleiotropic action of DZNep may offer greater potency in some contexts but comes at the cost of specificity and potential toxicity. GSK126, while exquisitely specific, highlights that targeting a single node in a complex biological network can have unintended consequences, such as altering the tumor immune microenvironment. The clinical failure of GSK126 monotherapy in solid tumors suggests that future efforts may require combination strategies, for instance, with immune checkpoint inhibitors to overcome the induced immunosuppression.[19]
Appendix: Key Experimental Protocols
A. Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of DZNep and GSK126.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.[22]
-
Compound Treatment: Prepare serial dilutions of DZNep or GSK126 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired drug concentration (or DMSO as a vehicle control).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72 hours) at 37°C in a humidified CO₂ incubator.[10]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.[22] Incubate for 3-4 hours at 37°C.[22][23]
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in SDS) to each well to dissolve the purple formazan (B1609692) crystals.[22][24]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25] Measure the absorbance at 570 nm using a microplate reader.[22][25]
-
Data Analysis: Correct for background absorbance from wells with medium only. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
B. Western Blot for H3K27 Trimethylation (H3K27me3)
This protocol is used to verify the on-target activity of DZNep and GSK126 by measuring the reduction in global H3K27me3 levels.
-
Histone Extraction: Treat cells with DZNep or GSK126 for the desired time. Harvest cells and prepare nuclear extracts using an acid extraction method or a commercial kit designed for histone isolation.[26] Quantify protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[26]
-
Gel Electrophoresis: Load samples onto a high-percentage (e.g., 15%) SDS-PAGE gel to ensure good resolution of low molecular weight histone proteins.[26][27] Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose (0.2 µm pore size is recommended) membrane.[26][27] Confirm transfer efficiency using Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[26]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against H3K27me3, diluted in blocking buffer as per the manufacturer's recommendation. Incubate overnight at 4°C with gentle agitation.[26][28] In parallel, probe a separate blot or strip with an antibody for Total Histone H3 as a loading control.[29]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[26][28]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Wash the membrane again as in step 7. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[26] Compare the band intensity for H3K27me3 in treated samples versus controls, normalizing to the Total Histone H3 loading control.
References
- 1. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms involved in the synergistic interaction of the EZH2 inhibitor this compound A (DZNeP) with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DZNep, inhibitor of S-adenosylhomocysteine hydrolase, down-regulates expression of SETDB1 H3K9me3 HMTase in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
- 14. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. EZH2 Inhibitor GSK126 Suppresses Antitumor Immunity by Driving Production of Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment [frontiersin.org]
- 21. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. benchchem.com [benchchem.com]
- 27. docs.abcam.com [docs.abcam.com]
- 28. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
- 29. researchgate.net [researchgate.net]
DZNep and Chemotherapy: A Synergistic Approach to Cancer Treatment
A detailed guide for researchers and drug development professionals on the synergistic effects of 3-Deazaneplanocin A (DZNep) with conventional chemotherapy.
Introduction: this compound A (DZNep) is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, which leads to the intracellular accumulation of SAH and subsequent inhibition of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including the histone methyltransferase EZH2.[1][2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is often overexpressed in various cancers, where it plays a crucial role in epigenetic gene silencing, leading to tumor progression and chemoresistance. By inhibiting EZH2, DZNep can reprogram the epigenetic landscape of cancer cells, leading to the re-expression of tumor suppressor genes and sensitizing them to the cytotoxic effects of conventional chemotherapeutic agents. This guide provides a comprehensive comparison of the synergistic effects of DZNep with various chemotherapy drugs, supported by experimental data, detailed protocols, and pathway visualizations.
Synergistic Effects of DZNep with Various Chemotherapeutic Agents
Numerous preclinical studies have demonstrated the synergistic anti-cancer activity of DZNep in combination with a range of chemotherapeutic drugs across different cancer types. The synergy is often characterized by a significant reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent and a Combination Index (CI) value of less than 1, as determined by the Chou-Talalay method.
DZNep and Gemcitabine (B846)
The combination of DZNep and gemcitabine has shown strong synergistic effects, particularly in pancreatic ductal adenocarcinoma (PDAC).
Quantitative Data:
| Cell Line | Cancer Type | DZNep IC50 (µM) | Gemcitabine IC50 (nM) | Gemcitabine IC50 with DZNep (5 µM) (nM) | Combination Index (CI) | Reference |
| PANC-1 | Pancreatic | >20 | 17.9 ± 1.3 | 5.02 ± 1.31 | 0.2 (Strongly Synergistic) | [3][4] |
| MIA-PaCa-2 | Pancreatic | 1.0 ± 0.3 | 5.9 ± 0.8 | 0.12 ± 0.04 | 0.3 (Strongly Synergistic) | [3][4] |
| LPc006 | Pancreatic | 0.10 ± 0.03 | 7.2 ± 1.3 | 0.03 ± 0.01 | 0.7 (Slightly to Moderately Synergistic) | [3][4] |
Mechanism of Synergy: The synergistic effect of DZNep and gemcitabine in pancreatic cancer is multifactorial. DZNep-mediated inhibition of EZH2 leads to increased expression of nucleoside transporters (hENT1/hCNT1), which facilitates the uptake of gemcitabine into the cancer cells.[3] Furthermore, the combination induces significant apoptosis and cell cycle arrest, particularly at the G1/S boundary.[3]
DZNep and Cisplatin (B142131)
The combination of DZNep and cisplatin has demonstrated enhanced anti-tumor activity, notably in chondrosarcoma.
Quantitative Data:
| Cell Line | Cancer Type | Treatment Protocol | Effect on Cell Survival (Normalized to Untreated) | Effect on Apoptosis (% of Apoptotic Cells) | Reference |
| SW1353 | Chondrosarcoma | DZNep (0.3 µM) priming (2 days) + DZNep (0.3 µM) + Cisplatin (5 µM) (3 days) | ~20% | ~35% | [5][6] |
| JJ012 | Chondrosarcoma | DZNep (0.3 µM) priming (2 days) + DZNep (0.3 µM) + Cisplatin (5 µM) (3 days) | ~15% | ~45% | [5][6] |
Mechanism of Synergy: Priming chondrosarcoma cells with DZNep before co-treatment with cisplatin significantly enhances apoptosis compared to either drug alone.[5][6] The proposed mechanism involves DZNep-induced chromatin remodeling, which may increase the accessibility of DNA to cisplatin, thereby augmenting DNA damage and subsequent apoptosis.[5]
DZNep and Other Chemotherapeutic Agents
While extensive quantitative data is more readily available for gemcitabine and cisplatin, preclinical studies suggest synergistic or enhanced effects of DZNep with other chemotherapies as well.
-
Doxorubicin (B1662922) and Etoposide (B1684455): In various cancer cell lines, including cholangiocarcinoma, pancreatic cancer, and rhabdoid tumors, the combination of DZNep with doxorubicin or etoposide has been shown to induce a synergistic inhibition of cell proliferation and a significant increase in apoptosis compared to the individual drugs.[4][5]
-
5-Fluorouracil (5-FU): In acute myeloid leukemia (AML) cells, the combination of DZNep with 5-aza-2'-deoxycytidine (decitabine), a DNA methyltransferase inhibitor often used in conjunction with 5-FU, exhibits a synergistic antineoplastic action and induces apoptosis.[7][8]
Experimental Protocols
This section provides a general framework for assessing the synergistic effects of DZNep with chemotherapy. Specific parameters should be optimized for each cell line and drug combination.
Cell Viability and Synergy Analysis
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth during the course of the experiment.
-
Drug Treatment:
-
Single Agent: Treat cells with a serial dilution of DZNep or the chemotherapeutic agent alone to determine the IC50 value of each drug.
-
Combination Treatment: Treat cells with a combination of DZNep and the chemotherapeutic agent at a constant ratio or with one agent at a fixed concentration and the other serially diluted. A common approach is to use DZNep at a concentration that is not significantly cytotoxic on its own.
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT, SRB, or CellTiter-Glo assay.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn or CalcuSyn can be used for this analysis.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay
-
Drug Treatment: Treat cells with DZNep, the chemotherapeutic agent, or the combination at concentrations determined from the synergy analysis.
-
Cell Staining: After the desired incubation period, stain the cells with Annexin V and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
Western Blot Analysis: Analyze cell lysates by Western blotting for the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
Cell Cycle Analysis
-
Drug Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation and Staining: Fix the cells in ethanol (B145695) and stain the DNA with Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of DZNep and chemotherapy is primarily mediated through the induction of apoptosis and cell cycle arrest.
DZNep's Core Mechanism of Action
The following diagram illustrates the fundamental mechanism by which DZNep inhibits histone methylation.
Caption: DZNep inhibits SAH hydrolase, leading to SAH accumulation and subsequent inhibition of EZH2.
Synergistic Induction of Apoptosis
The combination of DZNep and chemotherapy enhances the induction of apoptosis through both intrinsic and extrinsic pathways. DZNep can downregulate the expression of anti-apoptotic proteins like Bcl-2, thereby sensitizing cancer cells to chemotherapy-induced apoptosis.[9][10] This leads to increased activation of caspases, such as caspase-3 and caspase-8, and cleavage of PARP.[11][12]
Caption: DZNep and chemotherapy synergistically induce apoptosis via intrinsic and extrinsic pathways.
Synergistic Induction of Cell Cycle Arrest
DZNep, in combination with chemotherapy, can induce cell cycle arrest, preventing cancer cells from proliferating. This is often associated with the modulation of key cell cycle regulatory proteins. For instance, DZNep has been shown to induce G1 phase arrest by increasing the expression of the cyclin-dependent kinase inhibitor p27Kip1 and decreasing the expression of cyclin A.[1][13]
Caption: DZNep enhances chemotherapy-induced G1 cell cycle arrest by modulating key regulatory proteins.
Conclusion
The combination of DZNep with conventional chemotherapy presents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The synergistic interactions are underpinned by DZNep's ability to modulate the epigenetic landscape of cancer cells, leading to enhanced apoptosis and cell cycle arrest. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this combination approach. Further in-depth studies are warranted to explore the full spectrum of DZNep's synergistic partners and to translate these preclinical findings into clinical applications.
References
- 1. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms involved in the synergistic interaction of the EZH2 inhibitor this compound A (DZNeP) with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Co-Treatment with the Epigenetic Drug, this compound A (DZNep) and Cisplatin after DZNep Priming Enhances the Response to Platinum-Based Therapy in Chondrosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of DNA and Histone Methylation by 5-Aza-2′-Deoxycytidine (Decitabine) and this compound-A on Antineoplastic Action and Gene Expression in Myeloid Leukemic Cells [frontiersin.org]
- 8. Inhibition of DNA and Histone Methylation by 5-Aza-2'-Deoxycytidine (Decitabine) and this compound-A on Antineoplastic Action and Gene Expression in Myeloid Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DZNep represses Bcl-2 expression and modulates apoptosis sensitivity in response to Nutlin-3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DZNep represses Bcl-2 expression and modulates apoptosis sensitivity in response to Nutlin-3a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determinants of Sensitivity to DZNep Induced Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. EZH2-inhibitor DZNep enhances apoptosis of renal tubular epithelial cells in presence and absence of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
DZNep vs. Tazemetostat in Lymphoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent EZH2 inhibitors, DZNep and tazemetostat (B611178), in the context of lymphoma preclinical models. We delve into their distinct mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols.
Introduction: Targeting EZH2 in Lymphoma
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in lymphoma pathogenesis. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. In many lymphomas, particularly those of germinal center B-cell origin, EZH2 is frequently overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing and promoting cell proliferation and survival. This has established EZH2 as a compelling therapeutic target.
This guide focuses on two key investigational compounds that target the EZH2 pathway:
-
DZNep (3-Deazaneplanocin A): An indirect inhibitor of EZH2.
-
Tazemetostat (EPZ-6438): A direct, selective inhibitor of EZH2.
Mechanism of Action: A Tale of Two Inhibitors
While both DZNep and tazemetostat ultimately lead to the inhibition of EZH2-mediated gene silencing, their mechanisms of action are fundamentally different.
Tazemetostat is a first-in-class, orally bioavailable small molecule that acts as a direct and selective inhibitor of EZH2.[1][2] It competitively binds to the S-adenosylmethionine (SAM) binding pocket of both wild-type and mutant EZH2, thereby preventing the transfer of a methyl group to H3K27.[2] This leads to a reduction in global H3K27me3 levels and the reactivation of silenced tumor suppressor genes.[1]
DZNep , on the other hand, is a carbocyclic adenosine (B11128) analog that functions as an indirect inhibitor of EZH2.[3] Its primary target is S-adenosylhomocysteine (SAH) hydrolase (AHCY).[4] By inhibiting AHCY, DZNep leads to the intracellular accumulation of SAH, a product of all SAM-dependent methylation reactions.[4] The elevated SAH levels, in turn, competitively inhibit histone methyltransferases, including EZH2.[4] Furthermore, DZNep has been shown to induce the degradation of the PRC2 complex, including the EZH2 protein itself, through a proteasome-dependent mechanism.[3][5] This results in a more global inhibition of histone methylation.[6]
Diagram: Mechanism of Action of DZNep and Tazemetostat
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antitumoral Effect of the S-Adenosylhomocysteine Hydrolase Inhibitor, this compound A, is Independent of EZH2 but is Correlated with EGFR Downregulation in Chondrosarcomas | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. oatext.com [oatext.com]
- 6. DZNep, inhibitor of S-adenosylhomocysteine hydrolase, down-regulates expression of SETDB1 H3K9me3 HMTase in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming DZNep-Induced Apoptosis: A Comparative Guide to Annexin V and Alternative Assays
For researchers, scientists, and drug development professionals, rigorously validating the mechanism of action of therapeutic compounds is a cornerstone of preclinical research. 3-Deazaneplanocin A (DZNep), a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase, has garnered significant interest for its ability to induce apoptosis in various cancer cell lines. This guide provides an objective comparison of the Annexin V assay for confirming DZNep-induced apoptosis, alongside alternative methods, supported by experimental data and detailed protocols.
DZNep's primary mechanism involves the inhibition of SAH hydrolase, leading to an intracellular accumulation of SAH. This, in turn, inhibits histone methyltransferases, particularly Enhancer of zeste homolog 2 (EZH2), a key component of the Polycomb Repressive Complex 2 (PRC2). The resulting downregulation of histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) leads to the reactivation of tumor suppressor genes, ultimately triggering programmed cell death.[1][2][3][4] Validating this apoptotic induction is crucial for evaluating the therapeutic potential of DZNep.
Comparison of Apoptosis Detection Methods
The Annexin V assay is a widely adopted method for detecting an early hallmark of apoptosis: the externalization of phosphatidylserine (B164497) (PS) on the cell's outer membrane.[5] However, a multi-faceted approach utilizing various assays targeting different stages of apoptosis provides a more robust confirmation. The following table compares the Annexin V assay with other common methods for detecting DZNep-induced apoptosis.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Limitations | Typical % of Apoptotic Cells Detected (DZNep-Treated Cancer Cells) |
| Annexin V/Propidium Iodide (PI) Staining | Detects externalized phosphatidylserine on the cell surface.[5][6] | Early | High sensitivity and specificity for early apoptosis; allows differentiation between apoptotic and necrotic cells with PI.[7] | Can also stain necrotic cells if membrane integrity is lost; requires live, unfixed cells.[6][8] | 20-70% (Concentration and time-dependent)[1][9] |
| PARP Cleavage Assay (Western Blot) | Detects the cleavage of Poly(ADP-ribose) polymerase (PARP) by activated caspases.[6] | Mid to Late | Provides mechanistic insight into caspase activation; can be used on cell lysates.[4][6] | Less quantitative than flow cytometry; detects a later event than PS externalization. | Not directly expressed as a percentage of cells. |
| Cell Cycle Analysis (Sub-G1 Peak) | Quantifies fragmented DNA that leaks from cells, appearing as a population with less than G1 DNA content.[10] | Late | Simple and rapid flow cytometry-based method. | Detects a late apoptotic event; can be confounded by necrotic cells and cell debris.[5] | 15-50% (Concentration and time-dependent)[4][11] |
| Apo2.7 Staining | Detects a mitochondrial membrane protein that becomes accessible on the cell surface during apoptosis.[2][3] | Early to Mid | Specific for an apoptosis-related antigen. | Less commonly used than Annexin V; may have different kinetics. | Data not readily available in a comparable format. |
Experimental Protocols
DZNep Treatment and Preparation of Cells
-
Cell Culture : Plate cancer cells (e.g., lymphoma, chondrosarcoma, or colon cancer cell lines) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.[1][2][12]
-
DZNep Treatment : Treat cells with varying concentrations of DZNep (e.g., 0.5 µM to 10 µM) or a vehicle control (e.g., PBS) for different time points (e.g., 24, 48, 72 hours).[1][4][9] The optimal concentration and duration will vary depending on the cell line.
-
Cell Harvesting :
-
Suspension cells : Gently collect cells by centrifugation.
-
Adherent cells : Collect the culture medium containing detached (potentially apoptotic) cells. Wash the adherent cells with PBS and then detach them using a gentle method like trypsinization. Combine the detached cells with those from the culture medium.
-
-
Washing : Wash the harvested cells with cold PBS.
Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol is for the quantification of apoptosis in cells treated with DZNep using flow cytometry.
-
Cell Suspension : Resuspend the washed cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13][14]
-
Staining : Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of a fluorochrome-conjugated Annexin V (e.g., FITC, PE) and 5 µL of Propidium Iodide (PI) solution.[14][15]
-
Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][15]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[13] Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.
-
Data Interpretation :
-
Viable cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive.
-
PARP Cleavage Detection by Western Blot
-
Protein Extraction : After DZNep treatment, lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for cleaved PARP (89 kDa fragment) overnight at 4°C. Also, probe for total PARP (116 kDa) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the 89 kDa cleaved PARP fragment indicates apoptosis.[4]
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and the experimental procedure, the following diagrams have been generated using the DOT language.
DZNep-induced apoptosis pathway.
Annexin V/PI assay workflow.
References
- 1. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determinants of Sensitivity to DZNep Induced Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Measurement by Annexin V Staining | Springer Nature Experiments [experiments.springernature.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. benchchem.com [benchchem.com]
- 9. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escca.eu [escca.eu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Determinants of sensitivity to DZNep induced apoptosis in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. immunostep.com [immunostep.com]
A Comparative Analysis of DZNep and Other SAH Hydrolase Inhibitors: A Guide for Researchers
In the landscape of epigenetic research and drug development, the inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase presents a compelling therapeutic strategy. By disrupting cellular methylation processes, SAH hydrolase inhibitors have demonstrated potential in oncology, virology, and immunology. Among these, 3-deazaneplanocin A (DZNep) has been a focal point of numerous studies. This guide provides an objective comparison of DZNep with other notable SAH hydrolase inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
Mechanism of Action: Indirect Inhibition of Methyltransferases
S-adenosyl-L-homocysteine (SAH) is a byproduct of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions and a potent feedback inhibitor of the methyltransferases that produce it. SAH hydrolase is the sole enzyme in eukaryotes responsible for the reversible hydrolysis of SAH into adenosine (B11128) and homocysteine. By inhibiting SAH hydrolase, compounds like DZNep lead to the intracellular accumulation of SAH.[1] This buildup, in turn, competitively inhibits SAM-dependent methyltransferases, leading to a global reduction in methylation events, including the methylation of histones, DNA, and RNA.[1][2]
DZNep, a carbocyclic analog of adenosine, was initially identified for its antiviral properties but has gained significant attention for its anticancer activities.[3] It is crucial to note that while DZNep was once thought to be a selective inhibitor of the histone methyltransferase EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), subsequent research has revealed that it acts as a global inhibitor of histone methylation.[4][5] Its effect on EZH2 is indirect, resulting from the accumulation of SAH which then inhibits the methyltransferase activity of the PRC2 complex.[5][6]
Performance Comparison of SAH Hydrolase Inhibitors
The efficacy of SAH hydrolase inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) against the enzyme and their effects on cancer cell lines. The following tables summarize key quantitative data for DZNep and other representative SAH hydrolase inhibitors.
| Inhibitor | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Cell-based Assay) | Reference |
| DZNep | SAH Hydrolase | 34 nM | NSCLC Cell Lines | 0.08 - 0.24 µM | [7][8] |
| HL-60 (Leukemia) | ~5 µM (Growth Inhibition) | [3] | |||
| Adenosine dialdehyde (B1249045) (AdOx) | SAH Hydrolase | - | - | - | - |
| Sinefungin | Pan-methyltransferase inhibitor | - | - | - | [4] |
| DZ2002 (reversible) | SAH Hydrolase | - | - | - | [9] |
| Coniferyl alcohol | SAH Hydrolase | 34 nM | - | - | [7] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments cited in the evaluation of SAH hydrolase inhibitors.
SAH Hydrolase Activity Assay (Colorimetric)
This protocol describes a continuous spectrophotometric assay to measure SAH hydrolase activity by quantifying the production of homocysteine.
Materials:
-
Purified SAH hydrolase enzyme
-
S-Adenosyl-L-homocysteine (SAH)
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Adenosine deaminase
-
Assay Buffer: 50 mM potassium phosphate, pH 7.2, 1 mM EDTA
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, adenosine deaminase, and DTNB.[10]
-
Add the SAH hydrolase enzyme to the mixture.
-
Initiate the reaction by adding SAH.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate (TNB) as DTNB reacts with the free thiol group of homocysteine produced by the SAHH reaction.[11]
-
The rate of the reaction is proportional to the SAHH activity.
-
To test for inhibitors, pre-incubate the enzyme with the test compound for a specified time before adding SAH and compare the reaction rate to a control without the inhibitor.[10]
-
Calculate the percentage of inhibition for each concentration of the test compound to determine the IC50 value.
Western Blot Analysis of Histone Methylation
This protocol outlines the procedure for analyzing changes in histone methylation levels following treatment with SAH hydrolase inhibitors.
Materials:
-
Cell culture reagents
-
SAH hydrolase inhibitor (e.g., DZNep)
-
Lysis buffer
-
Reagents for acid extraction of histones
-
Protein assay reagents (e.g., Bradford or BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of the SAH hydrolase inhibitor for the desired duration.
-
Histone Extraction: Harvest the cells and perform histone extraction using a standard acid extraction protocol.[12]
-
Protein Quantification: Determine the protein concentration of the histone extracts.[13]
-
SDS-PAGE: Separate the histone proteins by SDS-polyacrylamide gel electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the histone modification of interest (e.g., H3K27me3) and a loading control (e.g., total Histone H3) overnight at 4°C.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the modified histone to the total histone signal to determine the relative change in methylation.[12]
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for determining the association of specific histone modifications (e.g., H3K27me3) with particular genomic regions.
Materials:
-
Cell culture reagents
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis buffer
-
Sonicator
-
Antibody specific for the histone modification of interest (e.g., anti-H3K27me3)
-
Protein A/G magnetic beads or agarose
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for qPCR or sequencing
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.[16]
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.[17]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest.
-
Immune Complex Capture: Capture the antibody-histone-DNA complexes using Protein A/G beads.[18]
-
Washes: Wash the beads to remove non-specifically bound chromatin.[18]
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating.[16]
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.[17]
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[17]
Conclusion
DZNep remains a valuable tool for studying the broad consequences of inhibiting cellular methylation. However, its lack of specificity for EZH2 underscores the importance of careful experimental design and interpretation. The comparative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to select the most appropriate SAH hydrolase inhibitor for their specific research questions and to generate robust and reproducible results. As the field of epigenetics continues to evolve, the development of more potent and selective inhibitors will undoubtedly open new avenues for therapeutic intervention.
References
- 1. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 2. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. oatext.com [oatext.com]
- 4. DZNep is a global histone methylation inhibitor that reactivates developmental genes not silenced by DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DZNep Is a Global Histone Methylation Inhibitor that Reactivates Developmental Genes Not Silenced by DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene repression selectively induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenetic therapy with this compound A, an inhibitor of the histone methyltransferase EZH2, inhibits growth of non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epigenome-noe.net [epigenome-noe.net]
A Comparative Guide to EZH2 Inhibition: DZNep vs. EPZ-6438 in E-mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
The enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and has emerged as a key therapeutic target in various cancers, particularly those harboring EZH2 mutations. This guide provides an objective comparison of two prominent EZH2 inhibitors, 3-Deazaneplanocin A (DZNep) and EPZ-6438 (Tazemetostat), focusing on their mechanisms of action, performance in EZH2 mutant cancers, and the experimental data supporting their use.
Executive Summary
DZNep and EPZ-6438 are two distinct inhibitors of EZH2 function. EPZ-6438, also known as Tazemetostat, is a highly potent and selective S-adenosyl-methionine (SAM)-competitive small molecule inhibitor of EZH2 methyltransferase activity.[1][2] In contrast, DZNep is an S-adenosylhomocysteine (SAH) hydrolase inhibitor, which leads to the intracellular accumulation of SAH.[3][4] This accumulation indirectly and globally inhibits SAM-dependent methyltransferases, including EZH2.[3][4] While both compounds ultimately lead to a reduction in H3K27 methylation, their differing mechanisms of action result in distinct specificity profiles and cellular effects. EPZ-6438 is noted for its superior potency and drug-like properties, including oral bioavailability, and has demonstrated significant anti-tumor activity in preclinical models of EZH2-mutant non-Hodgkin lymphoma (NHL), leading to sustained tumor regressions.[1][2] DZNep has also been shown to induce apoptosis and reduce cell migration in various cancer cells.[5] Some studies suggest that DZNep may induce a stronger apoptotic response in a shorter timeframe compared to direct EZH2 inhibitors like EPZ-6438.[6][7]
Mechanism of Action
The distinct mechanisms of DZNep and EPZ-6438 are a crucial point of comparison.
EPZ-6438 (Tazemetostat) is a direct inhibitor of the EZH2 enzyme. It competes with the natural cofactor S-adenosyl-methionine (SAM) for binding to the catalytic SET domain of EZH2.[1][2] By blocking the binding of SAM, EPZ-6438 prevents the transfer of a methyl group to histone H3 at lysine (B10760008) 27 (H3K27), thereby inhibiting the formation of H3K27me3, a key repressive epigenetic mark.[2][8] This leads to the derepression of PRC2 target genes.[9]
DZNep acts indirectly. It inhibits the enzyme S-adenosylhomocysteine (SAH) hydrolase.[3][4] This enzyme is responsible for the breakdown of SAH, a byproduct of all SAM-dependent methylation reactions. Inhibition of SAH hydrolase leads to the accumulation of SAH, which in turn acts as a product inhibitor of SAM-dependent methyltransferases, including EZH2.[4][5] This global inhibition of methyltransferases means DZNep's effects are not specific to EZH2.[3]
Performance Data in EZH2 Mutant Cancers
The efficacy of both inhibitors has been extensively studied in various cancer cell lines, particularly those with EZH2 mutations. The following tables summarize key quantitative data.
In Vitro Efficacy of EPZ-6438 in Lymphoma Cell Lines
| Cell Line | EZH2 Mutation Status | H3K27me3 Inhibition IC50 (nM) | 11-Day Proliferation IC50 (nM) |
| WSU-DLCL2 | Y646F | 17 | 110 |
| Pfeiffer | A682G | 4 | 4 |
| KARPAS-422 | Y646N | 99 | 24 |
| OCI-LY19 | Wild-Type | 24 | >10,000 |
| SU-DHL-6 | Y646N | 37 | 20 |
Data compiled from Knutson et al., 2014.[2]
Comparative In Vitro Activity
Direct head-to-head comparisons of IC50 values in the same experimental settings are limited. However, studies have shown that DZNep induces apoptosis in both wild-type and EZH2-mutated B-cell lymphoma cell lines.[6][7] One study reported that 5 µM DZNep induced significantly more apoptosis than 5 µM EPZ-6438 after 72 hours in sensitive cell lines.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate DZNep and EPZ-6438.
Cell Viability and Proliferation Assays
Objective: To determine the effect of EZH2 inhibitors on the growth and viability of cancer cells.
Protocol Summary (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and incubated overnight.[10]
-
Compound Treatment: Cells are treated with a serial dilution of DZNep or EPZ-6438. A vehicle control (DMSO) is also included.
-
Incubation: Plates are incubated for a defined period (e.g., 6 to 11 days). For longer assays, media and compound may be refreshed every few days.[2]
-
Lysis and Signal Generation: An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is agitated to induce cell lysis.[10]
-
Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.[10]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined by plotting the dose-response curve.
Histone Methylation Assay (Western Blot)
Objective: To measure the inhibition of H3K27 trimethylation in cells treated with EZH2 inhibitors.
Protocol Summary:
-
Cell Treatment: Cells are cultured and treated with various concentrations of DZNep or EPZ-6438 for a specified duration (e.g., 48-96 hours).
-
Histone Extraction: Histones are extracted from the cell nuclei, typically using an acid extraction method.[11][12]
-
Protein Quantification: The concentration of the extracted histones is determined using a protein assay such as BCA.[6]
-
SDS-PAGE and Transfer: Equal amounts of histone extracts are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.[11][12]
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for H3K27me3. A primary antibody against total histone H3 is used as a loading control.[11]
-
Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.[11]
-
Analysis: The intensity of the H3K27me3 band is quantified and normalized to the total H3 band to determine the relative reduction in H3K27 methylation.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of EZH2 inhibitors in a living organism.
Protocol Summary (Subcutaneous Lymphoma Model):
-
Cell Implantation: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously injected with EZH2-mutant lymphoma cells (e.g., 1 x 10^7 WSU-DLCL2 cells) resuspended in a solution like Matrigel.[2][13]
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.[2][14]
-
Drug Administration: EPZ-6438 is typically formulated for oral gavage and administered daily or twice daily.[2][14] DZNep is often administered via intraperitoneal injection. The vehicle control is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[13]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a defined treatment period (e.g., 28 days).[2]
-
Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Pharmacodynamic markers, such as H3K27me3 levels in tumor tissue, can also be assessed.[15]
Conclusion
Both DZNep and EPZ-6438 (Tazemetostat) are valuable tools for studying and targeting EZH2 in cancer. EPZ-6438 stands out for its high selectivity, potency, and favorable pharmacokinetic properties, which have led to its clinical development and approval for certain indications.[8][16] Its direct, competitive inhibition of EZH2 makes it a precise tool for interrogating the specific roles of EZH2's methyltransferase activity. DZNep, with its broader mechanism of action, offers a different approach. While less specific, its ability to globally inhibit methyltransferases may offer advantages in certain contexts and can lead to potent anti-cancer effects, including rapid apoptosis induction.[4][6] The choice between these inhibitors will depend on the specific research question or therapeutic strategy, with EPZ-6438 being the preferred agent for targeted EZH2 inhibition and DZNep serving as a tool for exploring broader epigenetic modulation.
References
- 1. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular mechanisms involved in the synergistic interaction of the EZH2 inhibitor this compound A (DZNeP) with gemcitabine in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. This compound A (DZNep), an Inhibitor of the Histone Methyltransferase EZH2, Induces Apoptosis and Reduces Cell Migration in Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DZNep-mediated apoptosis in B-cell lymphoma is independent of the lymphoma type, EZH2 mutation status and MYC, BCL2 or BCL6 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ashpublications.org [ashpublications.org]
- 13. benchchem.com [benchchem.com]
- 14. Synergistic Anti-Tumor Activity of EZH2 Inhibitors and Glucocorticoid Receptor Agonists in Models of Germinal Center Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting EZH2 for the treatment of hepatosplenic T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of 3-Deazaneplanocin A: A Procedural Guide
Researchers and drug development professionals handling 3-Deazaneplanocin A (DZNep), a potent epigenetic modifier and antineoplastic agent, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection.[1][2][3][4] Due to its classification as a hazardous compound, proper waste management is not merely a suggestion but a regulatory necessity.[1][5]
Hazard Profile of this compound A
Safety Data Sheets (SDS) for this compound A classify it as harmful if swallowed, a skin and eye irritant, and a potential cause of respiratory irritation.[6] As with many cytotoxic agents used in research, all materials that come into contact with DZNep are considered potentially contaminated and must be managed as hazardous waste.[1][7]
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Oral Toxicity | Harmful if swallowed.[6][8] | GHS07 | Warning |
| Skin Irritation | Causes skin irritation.[6] | GHS07 | Warning |
| Eye Irritation | Causes serious eye irritation.[6] | GHS07 | Warning |
| Respiratory Irritation | May cause respiratory irritation.[6] | GHS07 | Warning |
Core Disposal Principles
The disposal of this compound A falls under the general guidelines for cytotoxic and antineoplastic waste.[9] A primary and critical rule is the absolute prohibition of disposing of this chemical or its related waste down the drain or in regular trash.[1][9] Such actions are illegal and pose a significant risk to public health and the environment.[10]
All waste streams containing this compound A must be segregated from other laboratory waste to ensure proper handling and treatment.[5] Disposal procedures must comply with institutional policies as well as local and national regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
Experimental Protocol: Standard Decontamination Procedure for Surfaces
Materials:
-
Appropriate Personal Protective Equipment (PPE): double chemotherapy-grade gloves, impermeable gown, eye protection.[5][11]
-
Low-lint wipes or absorbent pads.[1]
-
Detergent solution.
-
70% Isopropyl Alcohol (IPA).
-
Designated hazardous waste container (e.g., yellow chemotherapeutic waste bag).[9][12]
Procedure:
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with a detergent solution. Wipe the entire surface in overlapping, unidirectional strokes. Dispose of the wipe in the designated hazardous waste container.[1]
-
Rinsing: Using a new wipe moistened with sterile water, rinse the surface with the same unidirectional technique to remove any detergent residue. Dispose of the wipe.[1]
-
Final Decontamination (Alcohol): With a new wipe, apply 70% IPA to the surface, again using unidirectional strokes. This step helps to remove any remaining chemical residues.[1]
-
Drying: Allow the surface to air dry completely.
-
PPE Disposal: Carefully doff and dispose of all used PPE, including both pairs of gloves and the gown, into the appropriate hazardous waste container.[1]
Disposal Workflow for this compound A
The following diagram outlines the logical steps for the proper segregation and disposal of waste generated from research activities involving this compound A.
Caption: Waste disposal workflow for this compound A.
Summary of Waste Categories and Containers:
| Waste Type | Description | Recommended Container |
| Trace-Chemo Waste | Items contaminated through contact, such as empty vials, syringes, gloves, gowns, and labware.[10] | Yellow bag or container labeled "Chemotherapeutic Waste".[9] |
| Trace-Chemo Sharps | Needles, syringes, and other sharps contaminated with trace amounts of DZNep.[10] | Yellow puncture-proof sharps container labeled "Chemotherapeutic Waste".[9][10] |
| Bulk Chemo Waste | Unused or expired DZNep, containers with pourable amounts, and materials from large spills.[5][10] | Black or Yellow RCRA-regulated hazardous waste container.[5] |
When waste containers are approximately three-quarters full, they should be securely sealed to prevent any leaks or spills and moved to a designated satellite accumulation area for pickup by trained environmental health and safety personnel.[1] Adherence to these systematic procedures is paramount for maintaining a safe laboratory environment and ensuring regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. stemcell.com [stemcell.com]
- 3. This compound A - Wikipedia [en.wikipedia.org]
- 4. This compound A [bio-gems.com]
- 5. web.uri.edu [web.uri.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. danielshealth.ca [danielshealth.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 11. uwyo.edu [uwyo.edu]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Operational Guide for Handling 3-Deazaneplanocin A
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Deazaneplanocin A (DZNep). The following procedures are designed to ensure safe handling, storage, and disposal of this compound.
Hazard Identification and Classification
This compound A is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
Signal Word: Warning
Hazard Pictogram:
GHS07: ⚠
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The required PPE varies depending on the task being performed.
| Activity | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | Gloves: Two pairs of chemotherapy gloves tested to ASTM D6978 standard. Gown: Impermeable, long-sleeved gown with back closure and elastic or knit cuffs. Eye/Face Protection: Safety glasses with side shields or goggles. Respiratory Protection: Not generally required if handled in a certified chemical fume hood. |
| Handling outside of a containment device | All PPE for Routine Handling plus: Respiratory Protection: A NIOSH-approved respirator is necessary. An elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended. |
| Transporting | Gloves: Chemotherapy gloves. A spill kit should be readily accessible. |
| Unpacking Shipments | Gloves: Chemotherapy gloves. If the container is not enclosed in plastic, respiratory protection is recommended until the packaging is confirmed to be intact. |
Note: Always wash hands with soap and water after removing gloves. Hand sanitizer is not sufficient to remove chemical contamination.
Operational Plans: Handling and Storage
Safe Handling Procedures:
-
Ventilation: Always handle this compound A in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[1]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
For long-term stability, store at -20°C.
Emergency Procedures
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Call a physician.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3]
-
Specific Hazards: May emit irritant fumes during combustion.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1]
Spill Management and Disposal Plan
A detailed, step-by-step plan for managing accidental spills is crucial. The following workflow outlines the necessary actions.
Caption: Logical workflow for responding to a this compound A spill.
Disposal Plan:
-
This compound A and any contaminated materials must not be disposed of with household or general laboratory trash.
-
Do not allow the product to enter the sewage system or waterways.[3]
-
All waste must be collected in properly labeled, sealed containers.
-
Disposal must be carried out by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
